molecular formula C5H3ClN4 B112756 3-Amino-5-chloropyrazine-2-carbonitrile CAS No. 54632-11-0

3-Amino-5-chloropyrazine-2-carbonitrile

Cat. No.: B112756
CAS No.: 54632-11-0
M. Wt: 154.56 g/mol
InChI Key: FSVRTOKNIQGMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-chloropyrazine-2-carbonitrile (CAS 54632-11-0) is a high-purity, multifunctional heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrazine core substituted with three distinct functional groups: an amino group, a chloro group, and a nitrile group . This specific arrangement makes it a highly versatile and reactive intermediate for the regioselective synthesis of more complex molecular architectures . The chlorine atom at the 5-position serves as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles, such as amines . Concurrently, the electron-withdrawing nitrile group at the 2-position influences the electronics of the ring and can be further transformed into other functional groups like carboxamides. The amino group at the 3-position can participate in hydrogen bonding and serves as a key recognition element for biological targets, or can be used in condensation and coupling reactions . In research, this trifunctional compound is a valuable precursor in the synthesis of pharmacologically active molecules. Its derivatives have been investigated for their potential as antimycobacterial agents, contributing to the search for new treatments for tuberculosis . Furthermore, pyrazinecarbonitrile derivatives are key intermediates in the development of novel kinase inhibitors and other targeted therapies, showing promise in anticancer research . The pyrazine scaffold is a privileged structure in drug design, found in several approved drugs, and is known for its ability to engage in key molecular interactions with biological targets . This product is intended for research purposes and further manufacturing of research compounds only. It is not for human or veterinary use.

Properties

IUPAC Name

3-amino-5-chloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-2-9-3(1-7)5(8)10-4/h2H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVRTOKNIQGMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60575825
Record name 3-Amino-5-chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54632-11-0
Record name 3-Amino-5-chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60575825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-5-chloropyrazine-2-carbonitrile: Core Properties and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Amino-5-chloropyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles known information, predicted values based on related compounds, and general experimental protocols relevant to its synthesis and characterization.

Core Physicochemical Properties

The basic molecular and physical properties of this compound are summarized below. It is critical to note that while the molecular formula and weight are definitive, other parameters are largely predicted or extrapolated from structurally similar compounds.

PropertyValueSource
Molecular Formula C₅H₃ClN₄[1][2]
Molecular Weight 154.56 g/mol [1][2]
Appearance Light yellow to yellow solid (Predicted)[3]
Melting Point Not available
Boiling Point ~400.2 ± 45.0 °C (Predicted for isomer)[3]
Solubility Miscible with polar aprotic solvents (e.g., DMF, DMSO); Moderately soluble in ethanol; Limited solubility in water (<1 mg/mL) (Based on 3-Chloropyrazine-2-carbonitrile)[4]
pKa ~-1.35 ± 0.10 (Predicted for isomer)[3]

Synthesis and Experimental Protocols

General Synthetic Workflow

G Pyrazinecarbonitrile Pyrazine-2-carbonitrile ChlorinatedIntermediate 3-Chloropyrazine-2-carbonitrile Pyrazinecarbonitrile->ChlorinatedIntermediate Chlorination FinalProduct This compound ChlorinatedIntermediate->FinalProduct Amination

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile (Intermediate)

This protocol is based on the synthesis of the chlorinated intermediate from pyrazine-2-carbonitrile.[5][6][7]

Materials:

  • Pyrazine-2-carbonitrile

  • Sulfuryl chloride

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Sodium bicarbonate (solid)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve pyrazine-2-carbonitrile in a mixture of toluene and a catalytic amount of DMF.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sulfuryl chloride to the solution over a period of 10-15 minutes.

  • Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and continue stirring for 5 hours.

  • Decant the toluene layer. Extract the remaining residue with diethyl ether.

  • Combine the organic layers and quench with ice water.

  • Neutralize the combined organic layers with solid sodium bicarbonate.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield 3-chloropyrazine-2-carbonitrile.

Step 2: Amination of 3-Chloropyrazine-2-carbonitrile

This generalized protocol for aminodehalogenation is based on methods used for similar pyrazine compounds.[4][8]

Materials:

  • 3-Chloropyrazine-2-carbonitrile

  • Ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent)

  • A suitable solvent (e.g., Tetrahydrofuran (THF), Ethanol)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve 3-chloropyrazine-2-carbonitrile in a suitable solvent in a pressure-rated reaction vessel.

  • Add the ammonia source to the solution. If using an ammonium salt, a non-nucleophilic base like triethylamine may be required.

  • Seal the vessel and heat the reaction mixture to a temperature typically ranging from 70-100 °C. The reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield this compound.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the pyrazine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[4][9] Derivatives of 3-aminopyrazine-2-carbonitrile have shown potential in various therapeutic areas.

Notably, some pyrazine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[9] The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various cancers. The inhibitory action of pyrazine derivatives on this pathway represents a significant area of interest for drug development.

FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Proliferation Ca->Proliferation Inhibitor 3-Amino-5-chloropyrazine- 2-carbonitrile (Derivative) Inhibitor->FGFR Inhibition

Caption: Potential inhibitory action of pyrazine derivatives on the FGFR signaling pathway.

Furthermore, various pyrazine derivatives have been investigated for their antimycobacterial properties, suggesting that this compound could serve as a valuable intermediate for the synthesis of novel antimicrobial agents.[8][10]

Conclusion

This compound is a heterocyclic compound with potential applications in the development of novel therapeutic agents, particularly as a scaffold for kinase inhibitors and antimicrobial compounds. While experimental data on its specific physicochemical properties are scarce, this guide provides a foundational understanding based on available information for structurally related molecules. The outlined synthetic protocols offer a practical starting point for its preparation in a laboratory setting. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives to unlock their full potential in drug discovery and development.

References

An In-depth Technical Guide to 3-Amino-5-chloropyrazine-2-carbonitrile (CAS 54632-11-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 3-Amino-5-chloropyrazine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. This document consolidates critical data on its physicochemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Core Compound Properties

This compound is a substituted pyrazine derivative recognized for its utility as a versatile intermediate in the synthesis of complex bioactive molecules. Its chemical structure, featuring amino, chloro, and cyano functional groups on a pyrazine ring, offers multiple reaction sites for molecular elaboration.

Table 1: Physicochemical and General Data for this compound

PropertyValueReference(s)
CAS Number 54632-11-0[1][2]
Molecular Formula C₅H₃ClN₄[1][2]
Molecular Weight 154.56 g/mol [1][2]
Melting Point 194-196 °C
Appearance Powder
Purity ≥95% - ≥97%[1][3]
Storage Conditions 4°C, protect from light[1]
Solubility Miscible with polar aprotic solvents (e.g., DMSO, DMF), limited solubility in water.

Table 2: Computational Chemistry Data

ParameterValueReference(s)
Topological Polar Surface Area (TPSA) 75.59 Ų[1]
LogP 0.58388[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 0[1]

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 3-Chloropyrazine-2-carbonitrile (Precursor)

This protocol is based on the chlorination of pyrazine-2-carbonitrile.

Materials:

  • Pyrazine-2-carbonitrile

  • Sulfuryl chloride

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Water

  • Sodium bicarbonate (solid)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane

Procedure: [4]

  • In a suitable reaction vessel, dissolve pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in a mixture of toluene (48 mL) and DMF (5 mL).

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride (21.2 mL, 260.8 mmol) to the cooled solution over 10 minutes, maintaining the temperature.

  • Stir the reaction mixture in the ice bath for 30 minutes.

  • Allow the reaction to gradually warm to room temperature and continue stirring for 5 hours.

  • Decant the toluene layer. The remaining reddish oil is the crude product.

  • Extract the oily residue three times with diethyl ether.

  • Combine the toluene and ether layers and quench with ice water, followed by cooling in an ice bath.

  • Neutralize the combined organic layers with solid sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine all organic layers and wash with water.

  • Dry the organic solution over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude 3-chloropyrazine-2-carbonitrile.

  • Purify the crude product by silica gel column chromatography using 100% dichloromethane as the eluent.

Plausible Synthesis of this compound

The synthesis of the target compound from its precursor, 3-chloropyrazine-2-carbonitrile, would likely proceed via a nucleophilic aromatic substitution (aminodehalogenation) reaction.

G Precursor 3-Chloropyrazine-2-carbonitrile Product This compound Precursor->Product Nucleophilic Aromatic Substitution Reagent Aminating Agent (e.g., Ammonia, Amine source) Reagent->Product

Plausible synthesis route to the target compound.

Analytical Characterization (Inferred)

While specific experimental spectra for this compound are not publicly available, data for the closely related precursor, 3-chloropyrazine-2-carbonitrile, provides insight into the expected spectral characteristics. The introduction of an amino group would lead to predictable shifts in the NMR spectra and the appearance of N-H stretching bands in the IR spectrum. Commercial suppliers offer analytical data, including NMR, HPLC, and LC-MS, for the target compound upon request.[5]

Table 3: Spectral Data for the Precursor, 3-Chloropyrazine-2-carbonitrile

Analytical MethodObserved Peaks/Signals
Infrared (IR) Spectroscopy (KBr, cm⁻¹) ν(C≡N) at ~2242, ν(C-H aromatic) at ~3088, ν(C=C) at ~1377, ν(C-N) at ~1087
¹H NMR (400 MHz, DMSO-d₆, δ ppm) 8.91 (d, 1H, J = 2.4 Hz), 8.88 (d, 1H, J = 2.4 Hz)
¹³C NMR (100 MHz, DMSO-d₆, δ ppm) 150.67, 147.97, 144.26, 129.87, 114.66 (CN)
Mass Spectrometry (ESI, m/z) [M+H]⁺ at 140.3 (100%), [M+H+2]⁺ at 142.3 (40%)

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. The pyrazine core is a well-established scaffold in medicinal chemistry, and its derivatives have shown promise in several therapeutic areas.

Role as a Versatile Synthetic Intermediate

The presence of multiple reactive sites allows for the introduction of diverse functionalities, making this compound a valuable starting material for creating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.[6] It is a key reactant in the synthesis of:

  • Tuberculostatic agents: Derivatives of the pyrazine core have been investigated for their activity against Mycobacterium tuberculosis.[7][8]

  • Cathepsin C inhibitors: This class of compounds has therapeutic potential in various diseases.[4]

  • Acalabrutinib: While not a direct precursor in all documented syntheses, the pyrazine moiety is a core component of this Bruton's tyrosine kinase (BTK) inhibitor used in cancer therapy.[6]

G Start This compound Derivatives Diverse Pyrazine Derivatives Start->Derivatives Chemical Modifications Actives Biologically Active Molecules Derivatives->Actives Screening High-Throughput Screening Derivatives->Screening Leads Lead Compounds Screening->Leads

Experimental workflow for drug discovery.

Targeting Key Signaling Pathways

Derivatives of the 3-aminopyrazine-2-carbonitrile scaffold have been shown to modulate the activity of critical signaling pathways implicated in cancer and infectious diseases.

Aberrant FGFR signaling is a known driver in various cancers.[9] Pyrazine derivatives have been identified as potent inhibitors of FGFRs, highlighting a significant area for cancer drug development.[9]

G FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Simplified FGFR signaling pathway.

The enoyl-acyl carrier protein (ACP) reductase, InhA, is a crucial enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. It is a validated target for antitubercular drugs. Pyrazine derivatives have been investigated as direct inhibitors of InhA, offering a potential avenue for developing new treatments for tuberculosis, including drug-resistant strains.[7][8]

Safety and Handling

This compound should be handled in accordance with good laboratory practices.[2]

  • Hazard Statements: While a specific GHS classification is not universally available, related compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2]

  • Precautionary Measures: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure adequate ventilation to avoid dust formation and inhalation.[2]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of exposure.[2]

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly closed.[1]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its versatile reactivity and the proven biological activity of its derivatives make it a compound of great interest for researchers and scientists. This technical guide provides a solid foundation of its known properties and applications, aiming to facilitate further research and innovation in the development of novel therapeutics. The exploration of this scaffold in targeting pathways like FGFR and InhA continues to be a promising area of investigation.

References

An In-Depth Technical Guide to 3-Amino-5-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 3-Amino-5-chloropyrazine-2-carbonitrile, a heterocyclic organic compound of interest to researchers and professionals in drug discovery and development.

Molecular Structure and Properties

This compound (CAS Number: 54632-11-0) is a substituted pyrazine derivative. The core of the molecule is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms in a para arrangement. This ring is substituted with an amino group (-NH2) at position 3, a chloro group (-Cl) at position 5, and a nitrile group (-C≡N) at position 2.

The molecular formula for this compound is C5H3ClN4, and it has a molecular weight of 154.56 g/mol .[1][2] The presence of both electron-donating (amino) and electron-withdrawing (chloro and nitrile) groups on the pyrazine ring influences its chemical reactivity and potential biological activity.

Below is a visualization of the molecular structure of this compound.

G Molecular Structure of this compound N1 N C2 C N1->C2 C3 C C2->C3 CN C2->CN N4 N C3->N4 NH2 C3->NH2 C5 C N4->C5 C6 C C5->C6 Cl Cl C5->Cl C6->N1 CN_C C CN_N N CN_C->CN_N NH2_N N NH2_H1 H NH2_N->NH2_H1 NH2_H2 H NH2_N->NH2_H2

Caption: 2D representation of this compound.

Physicochemical Properties

PropertyValueReference
CAS Number54632-11-0[2]
Molecular FormulaC5H3ClN4[1]
Molecular Weight154.56 g/mol [1]
IUPAC NameThis compound
SMILESNC1=NC(Cl)=CN=C1C#N

Experimental Protocols

Proposed Synthesis of this compound

A potential precursor for this synthesis is 3,5-dichloropyrazine-2-carbonitrile. The synthesis would involve the selective amination at the 3-position.

Reaction:

3,5-Dichloropyrazine-2-carbonitrile + NH3 → this compound + HCl

Proposed Experimental Protocol:

  • Reaction Setup: In a sealed reaction vessel, dissolve 3,5-dichloropyrazine-2-carbonitrile (1 equivalent) in a suitable solvent such as dioxane or dimethyl sulfoxide (DMSO).

  • Amination: Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonium hydroxide (excess, e.g., 5-10 equivalents).

  • Heating: Heat the reaction mixture at a controlled temperature (e.g., 80-120 °C) for several hours. The reaction progress should be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

The following diagram illustrates the proposed experimental workflow.

G Proposed Synthesis Workflow start Start dissolve Dissolve 3,5-dichloropyrazine-2-carbonitrile in solvent (e.g., Dioxane) start->dissolve add_ammonia Add ammonia source (e.g., NH4OH) dissolve->add_ammonia heat Heat reaction mixture (e.g., 80-120°C) add_ammonia->heat monitor Monitor reaction (TLC or HPLC) heat->monitor cool Cool to room temperature monitor->cool Reaction complete workup Work-up (Filtration or Evaporation) cool->workup purify Purify product (Recrystallization or Chromatography) workup->purify end End purify->end

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely published. However, the spectroscopic data for the related compound, 3-chloropyrazine-2-carbonitrile, can provide a useful reference for characterization.

Spectroscopic Data for 3-Chloropyrazine-2-carbonitrile [1]

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 8.91 (d, J = 2.4 Hz, 1H), 8.88 (d, J = 2.4 Hz, 1H)
¹³C NMR (100 MHz, DMSO-d₆)δ 150.67, 147.97, 144.26, 129.87, 114.66
IR (KBr, cm⁻¹)3088 (C-H aromatic), 2242 (C≡N), 1377 (C=C), 1087 (C-N)
Mass Spec (ESI, m/z)140.3 [M+H]⁺, 142.3 [M+H+2]⁺

Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been extensively studied, derivatives of 3-aminopyrazine-2-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[3] The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration, and its aberrant activation is implicated in various cancers.

The inhibition of FGFR by small molecules typically occurs at the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules. This ultimately leads to the suppression of cancer cell growth and survival. Given the structural similarity, it is plausible that this compound could serve as a scaffold for the development of novel FGFR inhibitors.

The diagram below illustrates a simplified FGFR signaling pathway and the potential point of inhibition by a 3-aminopyrazine-2-carbonitrile derivative.

G Simplified FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR binds RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Inhibitor 3-Aminopyrazine-2-carbonitrile Derivative Inhibitor->FGFR inhibits

Caption: Potential inhibition of the FGFR signaling pathway.

References

An In-depth Technical Guide to 3-Amino-5-chloropyrazine-2-carbonitrile: Physicochemical Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-chloropyrazine-2-carbonitrile is a substituted pyrazine derivative of significant interest in medicinal chemistry. Its structural motifs, featuring a pyrazine core with amino, chloro, and nitrile functional groups, make it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines detailed experimental protocols for the determination of key physical constants, and proposes a plausible synthetic route. Furthermore, this document explores the potential biological relevance of this compound by detailing the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a key target for analogous pyrazine-based molecules in cancer therapy.

Physicochemical Properties

Table 1: Physicochemical Data for this compound and a Related Compound

PropertyThis compound3-Chloropyrazine-2-carbonitrile (for comparison)
Molecular Formula C₅H₃ClN₄[1]C₅H₂ClN₃[2]
Molecular Weight 154.56 g/mol [1]139.54 g/mol [2][3]
Melting Point Data not available45-47 °C[2][3]
Boiling Point Data not available264.1 °C (Predicted)[2]
Calculated LogP 0.58388[1]Data not available
Topological Polar Surface Area (TPSA) 75.59 Ų[1]Data not available
pKa Data not available-5.41 ± 0.10 (Predicted)[2]
Solubility Limited solubility in water; Miscible with polar aprotic solvents (e.g., DMF, DMSO).Low solubility in water and many organic solvents.[4]
Appearance Solid (form and color not specified)Pale yellow to off-white solid.[3]
Storage Store at 4°C, protected from light.[1]Store under inert gas (Nitrogen or Argon) at 2-8°C.[2]

Experimental Protocols for Physicochemical Property Determination

For researchers requiring precise experimental data, the following are standard protocols for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids and is a common technique to assess purity.[5]

Protocol:

  • Sample Preparation: A small amount of the finely ground, dry crystalline sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) which contains a heating block and a thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination (Distillation Method)

For sufficient quantities of a liquid, simple distillation is a standard method to determine the boiling point.[6][7]

Protocol:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

  • Heating: The liquid in the distilling flask is heated to boiling.

  • Equilibrium: As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser where it liquefies.

  • Measurement: The temperature is recorded when the vapor temperature stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point at the given atmospheric pressure.[6]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[8][9]

Protocol:

  • Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (typically water or a water-cosolvent mixture).[8]

  • Titration: A standardized solution of a strong acid or base is incrementally added to the sample solution.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[8]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

Synthesis of this compound

Proposed Synthetic Workflow

A potential two-step synthesis could involve the condensation of an appropriately substituted α-amino nitrile with an α-keto compound, followed by chlorination.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Sandmeyer-type Reaction A 2-Amino-2-cyanoacetamide C 3,5-Diaminopyrazine-2-carbonitrile A->C Base B Glyoxal B->C D 3,5-Diaminopyrazine-2-carbonitrile F Diazonium Salt Intermediate D->F Diazotization E NaNO2, HCl E->F H This compound F->H Chlorination G CuCl G->H

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol for a Related Synthesis (Amide Formation)

The following is a general protocol for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid, which illustrates a common functional group transformation on the pyrazine core.[12]

  • Activation of Carboxylic Acid: Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous DMSO. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) and stir the mixture at room temperature for 2 hours.

  • Amine Addition: Add the appropriate amine (1.2 equivalents) to the reaction mixture.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is typically subjected to an aqueous work-up and the product is purified by crystallization or column chromatography.

Biological Context: The FGFR Signaling Pathway

Derivatives of 3-aminopyrazine-2-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[11] Aberrant FGFR signaling is implicated in various cancers, making it a key therapeutic target.[13][14][15][16] this compound, as a core scaffold, is therefore of high interest for the development of novel FGFR inhibitors.

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding receptor, which triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[13][14] This activation initiates several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate crucial cellular processes like proliferation, survival, and migration.[13][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription CellResponse Cell Proliferation, Survival, Migration Transcription->CellResponse leads to

Caption: Simplified overview of the FGFR signaling pathway.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutics, particularly in the area of oncology. While comprehensive experimental data on its physicochemical properties are limited, this guide provides the available information and outlines standard protocols for their determination. The proposed synthetic workflow and the elucidation of the relevant FGFR signaling pathway offer a solid foundation for researchers and drug development professionals to further explore the potential of this and related compounds. Continued investigation into the synthesis and biological activity of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Navigating the Solubility Landscape of 3-Amino-5-chloropyrazine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 3-Amino-5-chloropyrazine-2-carbonitrile, a comprehensive understanding of its solubility profile is fundamental for successful experimental design and formulation. This technical guide provides an in-depth overview of the available solubility information for structurally related compounds, outlines a general experimental protocol for determining solubility, and presents a visual workflow to guide laboratory practices.

Solubility Profile: Insights from Structurally Related Analogs

Compound NameSolventSolubilityCitation
3-Chloropyrazine-2-carbonitrileWaterLow solubility.[1]
3-Chloropyrazine-2-carbonitrileOrganic SolventsNot soluble in many organic solvents.[1]
3-Amino-6-phenylpyrazine-2-carbonitrileWaterLikely to have low aqueous solubility.[2]
3-Amino-6-phenylpyrazine-2-carbonitrileDimethyl sulfoxide (DMSO)Expected to be soluble.[2]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method. This protocol is widely applicable for organic compounds, including pyrazine derivatives, and provides reliable and reproducible data.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvent(s) of interest (e.g., water, ethanol, phosphate-buffered saline pH 7.4)

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for low compound binding)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration:

    • Place the sealed container in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the suspension to settle for a short period.

    • To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the collected supernatant through a syringe filter that does not adsorb the compound to remove any remaining solid particles.

    • Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the sample.

  • Data Reporting:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Visualizing the Workflow: Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of a compound.

Solubility_Workflow start Start: Excess Solid Compound + Known Volume of Solvent equilibration Equilibration (Shaking at Constant Temperature, 24-48h) start->equilibration separation Phase Separation (Centrifugation) equilibration->separation sampling Sample Supernatant & Filter (0.22 µm Syringe Filter) separation->sampling dilution Dilution of Sample sampling->dilution analysis Quantitative Analysis (e.g., HPLC-UV) dilution->analysis end End: Report Solubility (mg/mL or mol/L) analysis->end

Caption: Workflow for Thermodynamic Solubility Determination.

References

The Promising Biological Landscape of 3-Amino-5-chloropyrazine-2-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 3-Amino-5-chloropyrazine-2-carbonitrile, serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. Its derivatives have demonstrated significant potential across various therapeutic areas, primarily as kinase inhibitors and antimicrobial agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these promising compounds, with a focus on their applications in drug discovery and development.

Core Synthesis and Derivatization

The primary synthetic utility of this compound lies in its role as a precursor for the construction of more complex heterocyclic systems, most notably pteridines. The Taylor synthesis is a frequently employed method for this transformation, involving the cyclization of the 3-aminopyrazine-2-carbonitrile derivative with a reagent like guanidine to form the 2,4-diaminopyrimidine ring portion of the pteridine. This approach allows for the generation of a wide array of substituted pteridine derivatives.

dot

Caption: General synthesis of pteridine derivatives.

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly the resulting 2,4-diaminopteridines, have exhibited a range of biological activities, with the most prominent being anticancer and antimicrobial effects.

Anticancer Activity: Kinase Inhibition

A significant area of investigation for these derivatives is their potential as kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pteridine-based compounds have been identified as potent inhibitors of various kinases.

Signaling Pathway of Kinase Inhibition in Cancer:

dot

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Pteridine Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibits

Caption: Kinase inhibition by pteridine derivatives.

Antimicrobial Activity: Antifolate Mechanism

Certain 2,4-diaminopteridine derivatives have shown promise as antifolate agents, particularly against parasitic organisms like Plasmodium falciparum, the causative agent of malaria. These compounds act by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and some amino acids. By blocking DHFR, these derivatives disrupt DNA replication and repair, leading to the death of the microorganism.

Antifolate Mechanism of Action:

dot

Antifolate_Mechanism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Essential for DHFR Dihydrofolate Reductase (DHFR) Inhibitor 2,4-Diaminopteridine Derivative Inhibitor->DHFR Inhibits Experimental_Workflow Start This compound Step1 Synthesis of Pteridine Derivatives Start->Step1 Step2 Purification and Characterization (NMR, MS, Elemental Analysis) Step1->Step2 Step3 In vitro Biological Assays (e.g., Kinase Inhibition, Antimicrobial Activity) Step2->Step3 Step4 Data Analysis (IC50/MIC Determination) Step3->Step4 Step5 Structure-Activity Relationship (SAR) Studies Step4->Step5 End Lead Compound Identification Step5->End

An In-depth Technical Guide to 3-Amino-5-chloropyrazine-2-carbonitrile: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-chloropyrazine-2-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized in the development of targeted therapies. Its unique electronic and structural features make it a versatile scaffold for the synthesis of potent kinase inhibitors. This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols for its synthesis and the synthesis of its derivatives are presented, alongside a summary of its physicochemical and biological activity data. Furthermore, this guide illustrates the key signaling pathways targeted by compounds derived from this important intermediate.

Introduction

The pyrazine core is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The electron-deficient nature of the pyrazine ring, coupled with the strategic placement of substituent groups, allows for diverse chemical modifications and targeted interactions with biological macromolecules. This compound has emerged as a particularly valuable intermediate due to the presence of three key functional groups: a nucleophilic amino group, an electrophilic chloro group amenable to substitution, and a cyano group that can be further manipulated. These features provide a robust platform for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and interpretation of its biological activity.

PropertyValueReference
CAS Number 54632-11-0[ChemScene]
Molecular Formula C₅H₃ClN₄[ChemScene]
Molecular Weight 154.56 g/mol [ChemScene]
Appearance Pale yellow to off-white solid[Sunshine Pharma]
Melting Point 225-230 °C[Sunshine Pharma]
Purity ≥98.0%[Sunshine Pharma]
Storage Store in a cool, dry, well-closed container. Keep away from moisture and strong light/heat.[Sunshine Pharma]

Synthesis and Experimental Protocols

Synthesis of 3,5-Dichloropyrazine-2-carbonitrile (Intermediate)

A plausible precursor for the target molecule is 3,5-dichloropyrazine-2-carbonitrile. Its synthesis can be achieved from 3-hydroxypyrazine-2-carboxamide.

Experimental Protocol:

  • To a solution of 3-hydroxypyrazine-2-carboxamide (1 equivalent) in a suitable solvent such as phosphorus oxychloride (POCl₃), add a dehydrating agent and chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

  • The reaction mixture is heated under reflux for several hours.

  • After completion of the reaction, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification by column chromatography on silica gel provides pure 3,5-dichloropyrazine-2-carbonitrile.

Synthesis of this compound

The target compound can be synthesized via a selective nucleophilic aromatic substitution (SNAr) of one of the chloro groups of 3,5-dichloropyrazine-2-carbonitrile with an amino group. The cyano group at the 2-position activates the chloro group at the 3-position for nucleophilic attack.

Experimental Protocol:

  • Dissolve 3,5-dichloropyrazine-2-carbonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia, in excess.

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum to afford this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Applications in Drug Development

This compound is a versatile building block for the synthesis of a range of kinase inhibitors. The amino group at the 3-position can be further functionalized, while the chloro group at the 5-position can be displaced by various nucleophiles to introduce diversity and modulate the pharmacological properties of the final compounds.

Checkpoint Kinase 1 (CHK1) Inhibitors

Derivatives of this compound have been investigated as potent and selective inhibitors of CHK1, a key protein in the DNA damage response pathway.[1][2] By inhibiting CHK1, cancer cells with deficient G1 checkpoint mechanisms become more sensitive to DNA-damaging agents. The pyrazine scaffold serves as a core for building molecules that can effectively bind to the ATP-binding pocket of CHK1.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The 3-aminopyrazine-2-carbonitrile core is also present in inhibitors of FGFRs, a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis.[3][4] Aberrant FGFR signaling is implicated in various cancers.

Bruton's Tyrosine Kinase (BTK) Inhibitors

This compound is a key intermediate in the synthesis of Acalabrutinib, a second-generation BTK inhibitor used for the treatment of B-cell malignancies. BTK is a critical enzyme in the B-cell receptor signaling pathway.

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of compounds derived from this compound stems from their ability to inhibit specific kinases involved in critical cellular signaling pathways.

CHK1 Signaling Pathway

In response to DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates CHK1.[5] Activated CHK1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest, allowing time for DNA repair. Inhibitors derived from this compound block the kinase activity of CHK1, preventing this cell cycle arrest and leading to the accumulation of DNA damage and ultimately cell death in cancer cells.

CHK1_Pathway DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates activates Cdc25 Cdc25 CHK1->Cdc25 phosphorylates inhibits CDK/Cyclin CDK/Cyclin Cdc25->CDK/Cyclin activates Cell Cycle Arrest Cell Cycle Arrest CDK/Cyclin->Cell Cycle Arrest progression Inhibitor Pyrazine-based Inhibitor Inhibitor->CHK1

CHK1 Signaling Pathway Inhibition.
FGFR Signaling Pathway

Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor dimerization and autophosphorylation of the intracellular kinase domains.[6][7] This activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. Inhibitors based on the this compound scaffold compete with ATP for binding to the FGFR kinase domain, thereby blocking its activity and inhibiting downstream signaling.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR binds & activates RAS-MAPK Pathway RAS-MAPK Pathway FGFR->RAS-MAPK Pathway activates PI3K-AKT Pathway PI3K-AKT Pathway FGFR->PI3K-AKT Pathway activates Proliferation & Survival Proliferation & Survival RAS-MAPK Pathway->Proliferation & Survival PI3K-AKT Pathway->Proliferation & Survival Inhibitor Pyrazine-based Inhibitor Inhibitor->FGFR

FGFR Signaling Pathway Inhibition.
BTK Signaling Pathway

Upon B-cell receptor (BCR) activation, BTK is recruited to the plasma membrane and phosphorylated, leading to its activation.[8][9] Activated BTK then triggers a signaling cascade involving PLCγ2, leading to calcium mobilization and the activation of transcription factors that promote B-cell proliferation and survival. Acalabrutinib, synthesized from a 3-aminopyrazine derivative, covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition.

BTK_Pathway BCR Activation BCR Activation BTK BTK BCR Activation->BTK activates PLCγ2 PLCγ2 BTK->PLCγ2 activates Downstream Signaling Downstream Signaling PLCγ2->Downstream Signaling B-cell Proliferation & Survival B-cell Proliferation & Survival Downstream Signaling->B-cell Proliferation & Survival Acalabrutinib Acalabrutinib Acalabrutinib->BTK irreversibly inhibits

BTK Signaling Pathway Inhibition.

Quantitative Data Summary

The following table summarizes key quantitative data for derivatives of this compound, highlighting their potent inhibitory activities against various kinases.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrilesCHK11-10[1]
3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivativesFGFR11.2[4]
3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivativesFGFR22.5[4]
3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivativesFGFR33.0[4]
3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivativesFGFR45.7[4]
AcalabrutinibBTK<5[Sunshine Pharma]

Conclusion

This compound is a highly valuable and versatile intermediate in the field of medicinal chemistry. Its trifunctional nature allows for the facile synthesis of a wide array of complex molecules with potent and selective biological activities. The successful development of kinase inhibitors for the treatment of cancer and other diseases underscores the importance of this scaffold. This technical guide provides a foundational understanding of the chemistry and biological applications of this compound, which will be of significant value to researchers engaged in the design and synthesis of novel therapeutic agents. Further exploration of the chemical space around this privileged core is anticipated to yield new and improved drug candidates in the future.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to Pyrazine Carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazine carbonitrile core has emerged as a powerhouse in medicinal chemistry. This in-depth technical guide explores the discovery, history, and diverse applications of this versatile scaffold, providing a comprehensive resource on its synthesis, biological activities, and therapeutic potential.

The story of pyrazine carbonitrile compounds is one of chemical curiosity evolving into targeted therapeutic design. From early, broad explorations of pyrazine chemistry to the highly specific development of kinase inhibitors, this class of molecules has proven its value in the quest for novel drugs. This guide will delve into the key milestones of their development, present detailed experimental methodologies, and offer a structured overview of their biological significance.

A Historical Perspective: From Obscurity to a Pillar of Drug Discovery

The journey of pyrazine carbonitrile compounds is intrinsically linked to the broader history of pyrazine chemistry. The first synthesis of a pyrazine derivative was reported in 1876 through the Staedel–Rugheimer pyrazine synthesis, where 2-chloroacetophenone was reacted with ammonia.[1] However, it was the discovery of the anti-tuberculosis activity of pyrazinamide, a derivative of pyrazine-2-carboxamide, that brought significant attention to the therapeutic potential of the pyrazine scaffold. Pyrazinamide, first synthesized in 1936, was found to be a potent sterilizing agent against Mycobacterium tuberculosis, shortening the course of tuberculosis treatment.[2]

This landmark discovery spurred further investigation into pyrazine derivatives. The synthesis of 2-cyanopyrazine, the direct precursor to pyrazinamide, became a critical area of research.[3] Early methods often involved harsh reagents and conditions. However, the development of more efficient and safer synthetic routes, such as the palladium-catalyzed cyanation of halopyrazines, marked a significant advancement in the field.[2] These developments not only facilitated the large-scale production of pyrazinamide but also opened the door for the synthesis of a wide array of novel pyrazine carbonitrile analogs.

The true explosion of interest in pyrazine carbonitriles came with the rise of targeted cancer therapy. Researchers discovered that the pyrazine carbonitrile scaffold could serve as a highly effective pharmacophore for kinase inhibitors. The nitrogen atoms of the pyrazine ring act as hydrogen bond acceptors, interacting with the hinge region of kinase domains, a common feature of many kinase inhibitors. This realization led to the design and synthesis of numerous pyrazine carbonitrile-based compounds targeting a variety of kinases implicated in cancer and other diseases.

Synthetic Strategies: Accessing the Pyrazine Carbonitrile Core

The synthesis of pyrazine carbonitrile compounds has evolved significantly, with numerous methods available to construct and functionalize the pyrazine ring.

Key Synthetic Routes:
  • From α-Amino Amides and 1,2-Dicarbonyl Compounds: A common and versatile method for constructing the pyrazine ring involves the condensation of an α-amino amide with a 1,2-dicarbonyl compound. This approach allows for the introduction of various substituents on the pyrazine ring.

  • Palladium-Catalyzed Cyanation: This has become a cornerstone for the synthesis of cyanopyrazines. Starting from a corresponding halopyrazine (chloro-, bromo-, or iodo-), a cyano group can be efficiently introduced using a palladium catalyst and a cyanide source, such as zinc cyanide or potassium ferrocyanide.

  • Ammoxidation of Methylpyrazines: For the industrial-scale production of 2-cyanopyrazine, the gas-phase catalytic ammoxidation of 2-methylpyrazine is a widely used method. This process involves the reaction of 2-methylpyrazine with ammonia and oxygen over a suitable catalyst.

Experimental Protocols:

Below are representative experimental protocols for the synthesis of key pyrazine carbonitrile intermediates.

Table 1: Experimental Protocols for the Synthesis of Pyrazine Carbonitrile Compounds

Product Starting Materials Reaction Conditions Yield Reference
2-Cyanopyrazine 2-Bromopyrazine, Potassium FerrocyanidePalladium acetate catalyst, N,N-dimethylacetamide, 120°C, 2 hours88%Patent CN1962647A
3,6-Dichloropyrazine-2-carbonitrile 2-Aminopyrazine1. Regioselective chlorination, 2. NBS bromination, 3. Palladium-catalyzed cyanation, 4. Sandmeyer diazotization/chlorinationNot specified[2][4]
5,6-Diaminopyrazine-2,3-dicarbonitrile Diaminomaleonitrile, 1,2-dicarbonyl compoundsCyclization reactionNot specified[5]

Biological Activities and Therapeutic Applications

Pyrazine carbonitrile compounds have demonstrated a remarkable breadth of biological activities, leading to their investigation in a wide range of therapeutic areas.

Anticancer Activity:

The most significant application of pyrazine carbonitriles in modern drug discovery is in the development of anticancer agents, particularly as kinase inhibitors. The pyrazine carbonitrile scaffold has been successfully incorporated into inhibitors of several key cancer-related kinases.

Table 2: Anticancer Activity of Selected Pyrazine Carbonitrile Derivatives

Compound/Scaffold Target Kinase IC50 Value Cancer Cell Line Reference
5-aminopyrazine-2-carbonitrile derivative (CCT245737)CHK11.3 nM (biochemical)Human cancer cells
Pyrazolo[1,5-a]pyrazine derivativeCK216 nMNot specifiedNot specified
Triazolo[4,5-b]pyrazine derivativec-Met2.5 nMNot specifiedNot specified
Imidazo[1,2-a]pyrazine derivativePI3Kα0.8 µMNot specifiedNot specified
5H-pyrrolo[2,3-b]pyrazine derivativeFGFR11.1 nMNot specifiedNot specified

Signaling Pathways:

Pyrazine carbonitrile-based kinase inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling pathways that promote cancer cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR Binding RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Processes Cell Proliferation, Survival, Angiogenesis ERK->Cell_Processes AKT AKT PI3K->AKT AKT->Cell_Processes Inhibitor Pyrazine Carbonitrile Inhibitor Inhibitor->FGFR Inhibition

Anti-tuberculosis Activity:

As previously mentioned, the hydrolysis of 2-cyanopyrazine to pyrazinamide is a crucial step in the synthesis of this first-line anti-tuberculosis drug. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Pyrazinoic acid disrupts membrane potential and interferes with energy production in M. tuberculosis.

Conclusion and Future Perspectives

The pyrazine carbonitrile scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its journey from a simple heterocyclic compound to the core of numerous drug candidates highlights the power of chemical synthesis and rational drug design. The continued exploration of this scaffold is expected to yield novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the versatility of the pyrazine carbonitrile core will undoubtedly be leveraged to address new and challenging therapeutic targets, ensuring its relevance in drug discovery for years to come.

References

3-Amino-5-chloropyrazine-2-carbonitrile: A Pivotal Synthetic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chloropyrazine-2-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. Its pyrazine core, adorned with an amino, a chloro, and a cyano group, offers a unique combination of nucleophilic and electrophilic sites. This trifecta of reactive groups makes it an exceptionally versatile building block for the construction of novel therapeutics, most notably in the domain of protein kinase inhibitors. This guide provides a comprehensive overview of its synthesis, physicochemical properties, key chemical transformations, and its strategic application in drug development, with a focus on Janus kinase (JAK) inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental for its handling, reaction optimization, and formulation. The key properties are summarized below.

PropertyValueCAS NumberMolecular FormulaMolecular Weight
Appearance Solid54632-11-0[1][2]C₅H₃ClN₄[2]154.56 g/mol
Melting Point 194-196 °C[1]
Solubility No data available
Odor No data available[1]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the direct and regioselective chlorination of the electron-rich 3-aminopyrazine-2-carbonitrile precursor. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation, offering mild reaction conditions and good yields.

synthesis_workflow start 3-Aminopyrazine-2-carbonitrile reagent N-Chlorosuccinimide (NCS) DMF, 0°C to RT start->reagent product This compound reagent->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Chlorination of 3-Aminopyrazine-2-carbonitrile

This protocol is based on established procedures for the chlorination of activated aromatic systems using N-Chlorosuccinimide.

  • Materials:

    • 3-Aminopyrazine-2-carbonitrile

    • N-Chlorosuccinimide (NCS)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Deionized water

    • Ethanol

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopyrazine-2-carbonitrile (1.0 equivalent) in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • To the cooled, stirring solution, add N-Chlorosuccinimide (1.05 to 1.1 equivalents) portion-wise, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The electron-deficient pyrazine ring, coupled with the chloro substituent, makes the C5 position highly susceptible to nucleophilic aromatic substitution (SNAr). The amino and cyano groups, in a vicinal relationship, are precursors for a variety of cyclization reactions.

reactivity_diagram cluster_reactions Key Reactions snar Nucleophilic Aromatic Substitution (SNAr) at C5 cyclization Cyclization Reactions (Amino + Cyano) amino_modification Amino Group Modification start This compound start->snar start->cyclization start->amino_modification

Caption: Reactivity profile of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C5 position is readily displaced by a wide array of nucleophiles, including amines, thiols, and alcohols. This reaction is a cornerstone for introducing molecular diversity and is extensively used in the synthesis of kinase inhibitors to append moieties that interact with the solvent-exposed region of the kinase active site.

  • General Experimental Protocol for Amination:

    • Combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq.) in a suitable solvent (e.g., DMSO, NMP, or 2-butanol).

    • Heat the reaction mixture to 80-150 °C for 4-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Cyclization Reactions: Synthesis of Pteridines

The adjacent amino and cyano groups can be utilized to construct fused heterocyclic systems. A prominent example is the synthesis of pteridines, which are important scaffolds in numerous biologically active compounds. Condensation with amidines or guanidine derivatives leads to the formation of the fused pyrimidine ring.[3]

  • Illustrative Experimental Protocol for Pteridine Synthesis: [3]

    • A solution of this compound (1.0 eq.) and an appropriate amidine hydrochloride (e.g., 2-(methoxymethoxy)acetamidine, 1.2 eq.) in methanol is prepared.

    • A base, such as sodium methoxide, is added, and the mixture is heated to reflux.

    • The reaction is monitored until the starting material is consumed.

    • The reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification.

Application in Drug Discovery: Janus Kinase (JAK) Inhibitors

The 3-aminopyrazine scaffold is a privileged structure in the design of kinase inhibitors, acting as a bioisostere for the adenine ring of ATP and forming key hydrogen bond interactions with the kinase hinge region. This compound is a particularly valuable starting material for the synthesis of inhibitors targeting the Janus kinase (JAK) family of tyrosine kinases. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Inhibitors derived from this compound are designed to bind to the ATP-binding site of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak associated receptor->jak 2. JAK Activation & Phosphorylation stat STAT jak->stat 3. STAT Recruitment & Phosphorylation stat_dimer STAT Dimer stat->stat_dimer 4. Dimerization gene Target Gene Transcription stat_dimer->gene 5. Nuclear Translocation cytokine Cytokine cytokine->receptor 1. Ligand Binding inhibitor JAK Inhibitor (Derived from Scaffold) inhibitor->jak Inhibition

Caption: The JAK-STAT signaling pathway and the site of action for JAK inhibitors.

The development of a JAK inhibitor from the this compound scaffold typically involves an SNAr reaction at the C5 position to introduce a group that confers selectivity and improves physicochemical properties, followed by potential modifications of the amino and cyano groups to fine-tune the molecule's activity and pharmacokinetic profile.

Conclusion

This compound is a high-value, versatile synthetic intermediate with significant applications in modern drug discovery. Its well-defined reactivity allows for the systematic and efficient generation of diverse molecular libraries. The successful application of this building block in the development of potent and selective kinase inhibitors, such as those targeting the JAK family, underscores its importance for researchers, medicinal chemists, and drug development professionals. The protocols and data presented herein serve as a foundational guide for leveraging the synthetic potential of this powerful scaffold in the pursuit of novel therapeutic agents.

References

A Technical Guide to the Therapeutic Targets of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pyrazine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-orientation.[1][2][3] This core structure is a vital scaffold in medicinal chemistry, found in numerous natural and synthetic compounds.[4][5] Structural modifications to the pyrazine moiety can significantly influence the pharmacological properties of the resulting derivatives, leading to a broad spectrum of biological activities.[6] Pyrazine derivatives have been successfully developed into clinically used drugs and are continually investigated for their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents.[4][7][8] This guide provides an in-depth overview of the key therapeutic targets of pyrazine derivatives, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Pyrazine Derivatives as Anticancer Agents

Pyrazine-based compounds have garnered significant attention for their potent anticancer activities, targeting various key components of cancer cell signaling pathways.[1][2][3] A primary focus has been the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation and apoptosis.[6][9]

Primary Target Class: Protein Kinases

Protein kinases have become one of the most important classes of drug targets in oncology. Pyrazine derivatives have been developed as potent, selective, and orally active kinase inhibitors.[6][9] They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase to block its catalytic activity.[6] This inhibition disrupts downstream signaling pathways essential for tumor growth and survival.

Key kinase targets for pyrazine derivatives include:

  • Cyclin-Dependent Kinases (CDKs): Such as CDK9, involved in regulating transcription.[6]

  • Janus Kinases (JAKs): Key components of the JAK-STAT signaling pathway, crucial for cytokine-mediated cell growth and proliferation.[6]

  • Receptor Tyrosine Kinases (RTKs): Including RET, c-Met, and VEGFR-2, which are often dysregulated in various cancers, leading to uncontrolled cell growth and angiogenesis.[6][10]

Table 1: Inhibitory Activity of Pyrazine Derivatives against Protein Kinase Targets

Pyrazine Derivative Scaffold Kinase Target IC50 Value Reference
Imidazo[1,2-a]pyrazine CDK9 5.12 µM [6]
Pyrazolo[1,5-a]pyrazine JAK1 3 nM [6]
Pyrazolo[1,5-a]pyrazine JAK2 8.5 nM [6]
Pyrido[3,4-b]pyrazine RET 25 nM [6]
[1][3][11]triazolo[4,3-a]pyrazine (Compound 17l) c-Met 26.00 nM [10]
[1][3][11]triazolo[4,3-a]pyrazine (Compound 17l) VEGFR-2 2.6 µM [10]

| Imidazo[4,5-b]pyrazine (Compounds 17-21) | TRKA, B, C | 0.22 nM to 7.68 nM |[6] |

Signaling Pathway Inhibition

The inhibition of a protein kinase by a pyrazine derivative blocks the phosphorylation of its substrate, thereby interrupting the signal transduction cascade. This can halt the cell cycle, prevent proliferation, and induce apoptosis in cancer cells.

G cluster_kinase Kinase Domain receptor Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) ras Ras receptor->ras growth_factor Growth Factor growth_factor->receptor drug Pyrazine Derivative (Kinase Inhibitor) atp ATP drug->atp Competes with ATP adp ADP atp->adp P raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cell Proliferation, Survival, Angiogenesis transcription->response G start Synthesize Pyrazine Derivative Library screen Primary Screening (e.g., Agar Disk Diffusion) start->screen active Identify Active 'Hit' Compounds screen->active mic Quantitative Assay (Broth Microdilution for MIC) active->mic confirm Confirm MIC & Assess Bactericidal/Bacteriostatic Effect mic->confirm end Lead Compound for Further Study confirm->end G cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron ach Acetylcholine (ACh) presynaptic->ach Release postsynaptic Postsynaptic Neuron ache AChE Enzyme ach->ache Hydrolysis receptor ACh Receptor ach->receptor Binds breakdown Choline + Acetate ache->breakdown drug Pyrazoline Derivative (AChE Inhibitor) drug->ache Inhibits receptor->postsynaptic Signal

References

Spectroscopic and Analytical Profile of 3-Amino-5-chloropyrazine-2-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-5-chloropyrazine-2-carbonitrile, with the CAS number 54632-11-0, is a substituted pyrazine derivative.[1][2] Such heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the spectroscopic characteristics of this molecule is fundamental for its identification, purity assessment, and structural elucidation in research and development settings. This document provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines standard experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5Singlet1HPyrazine C-H
~ 5.0 - 6.0Broad Singlet2H-NH₂

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Predicted Chemical Shift (δ, ppm)Assignment
~ 155 - 160C-Cl
~ 145 - 150C-NH₂
~ 140 - 145C-H
~ 125 - 130C-CN
~ 115 - 120-C≡N
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Absorption Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium-Strong, BroadN-H stretching (amine)
~ 2230StrongC≡N stretching (nitrile)
1640 - 1580Medium-StrongC=N stretching (pyrazine ring)
1580 - 1490Medium-StrongC=C stretching (pyrazine ring)
1200 - 1000Medium-StrongC-N stretching
850 - 650Medium-StrongC-Cl stretching
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

MS Data (Predicted)

m/zIonNotes
~ 154.0[M]⁺Molecular ion peak (for ³⁵Cl isotope)
~ 156.0[M+2]⁺Isotopic peak for ³⁷Cl (approx. 32% of [M]⁺)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[3] Complete dissolution is ensured by gentle vortexing or sonication.

  • Instrument Setup: A 400 MHz or higher field NMR spectrometer is used. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is locked onto the deuterium signal of the solvent, and shimming is performed to optimize the field homogeneity.[3]

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans depending on the sample concentration.[3]

  • ¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is employed. Due to the lower natural abundance of ¹³C, a larger number of scans (1024-4096) is typically required. Other parameters include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[3]

  • Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation. The resulting spectra are phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, one of the following methods is typically used:

  • Attenuated Total Reflectance (ATR):

    • The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

    • A small amount of the solid sample is placed directly onto the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

    • The IR spectrum is then recorded.[4]

  • Potassium Bromide (KBr) Pellet:

    • Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • The mixture is placed into a pellet die and pressed under high pressure to form a transparent pellet.

    • The KBr pellet is placed in the sample holder of the FT-IR spectrometer for analysis.[4]

  • Thin Solid Film:

    • A small amount of the solid is dissolved in a volatile organic solvent (e.g., dichloromethane).[5]

    • A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[5]

    • The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

    • The plate is then mounted in the spectrometer for analysis.[5]

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common technique for the analysis of nitrogen-containing heterocyclic compounds.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µg/mL.[6] The solution should be free of any particulate matter; filtration may be necessary. High concentrations of non-volatile salts should be avoided.[6]

  • Instrumentation: The sample solution is introduced into the ESI source of the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. A full scan is performed over a relevant mass range to identify the molecular ion and any fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy MS Mass Spectrometry Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Structure_Confirmation Structure Confirmation Purity_Assessment->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-5-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chloropyrazine-2-carbonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazine scaffold is a common feature in a multitude of biologically active compounds due to its ability to serve as a bioisostere for other aromatic systems and its capacity for hydrogen bonding, which is crucial for interactions with biological targets such as kinase hinge regions.[1] The strategic placement of amino, chloro, and cyano functionalities on the pyrazine ring provides versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles of potential drug candidates.[2][3]

Applications in Drug Discovery

The 3-aminopyrazine-2-carbonitrile scaffold is a privileged structure in the development of kinase inhibitors, which are pivotal in oncology and the treatment of inflammatory diseases.[4] Derivatives of this scaffold have shown significant inhibitory activity against a range of kinases, playing a crucial role in modulating cellular signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[4]

Kinase Inhibition:

Notably, compounds bearing the 3-aminopyrazine-2-carbonitrile core have been investigated as potent inhibitors of:

  • Checkpoint Kinase 1 (CHK1): A key regulator in the DNA damage response (DDR) pathway. Inhibition of CHK1 can sensitize cancer cells to the effects of chemotherapy and radiation.[5][6][7]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers.[4]

The amino group at the 3-position and the cyano group at the 2-position of the pyrazine ring can form critical hydrogen bonds with the kinase hinge region, while the substituent at the 5-position can be modified to achieve selectivity and improve physicochemical properties.[1]

Synthesis Pathway

The synthesis of this compound is proposed via a two-step sequence starting from a suitable pyrazine precursor. The key steps involve the dichlorination of a pyrazine-2-carbonitrile derivative followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the amino group.

Synthesis_Pathway Synthesis of this compound cluster_0 Step 1: Dichlorination cluster_1 Step 2: Regioselective Amination Pyrazine-2-carbonitrile Pyrazine-2-carbonitrile 3,5-Dichloropyrazine-2-carbonitrile 3,5-Dichloropyrazine-2-carbonitrile Pyrazine-2-carbonitrile->3,5-Dichloropyrazine-2-carbonitrile Chlorinating Agent (e.g., SO2Cl2) 3,5-Dichloropyrazine-2-carbonitrile_2 3,5-Dichloropyrazine-2-carbonitrile This compound This compound 3,5-Dichloropyrazine-2-carbonitrile_2->this compound Ammonia Source (e.g., NH4OH)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloropyrazine-2-carbonitrile

This protocol describes the dichlorination of a pyrazine-2-carbonitrile precursor. The reaction conditions should be carefully controlled to achieve the desired dichlorination.

Materials:

  • Pyrazine-2-carbonitrile

  • Sulfuryl chloride (SO2Cl2)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazine-2-carbonitrile in toluene.

  • Add a catalytic amount of DMF to the solution.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add sulfuryl chloride dropwise to the cooled solution. An excess of the chlorinating agent will be required to favor dichlorination.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,5-dichloropyrazine-2-carbonitrile.

Step 2: Synthesis of this compound

This protocol outlines the regioselective amination of 3,5-dichloropyrazine-2-carbonitrile. The electron-withdrawing nature of the nitrile group at the 2-position directs the nucleophilic attack of ammonia to the 5-position.[1]

Materials:

  • 3,5-Dichloropyrazine-2-carbonitrile

  • Aqueous ammonia (e.g., 28-30% NH4OH) or ammonia in a suitable solvent

  • A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a pressure-resistant sealed tube, dissolve 3,5-dichloropyrazine-2-carbonitrile in a suitable polar aprotic solvent like DMF or DMSO.

  • Add an excess of the ammonia source (e.g., aqueous ammonia) to the solution.

  • Seal the tube and heat the reaction mixture. The reaction temperature may range from 80 °C to 120 °C.

  • Monitor the progress of the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 3,5-Dichloropyrazine-2-carbonitrile (Illustrative)

ParameterConditionReference
Starting MaterialPyrazine-2-carbonitrile[2]
Chlorinating AgentSulfuryl chloride[2]
SolventToluene[2]
CatalystDMF[2]
TemperatureReflux[2]
Reaction Time4-8 hours-
Yield40-60%-

Note: The data presented is illustrative and based on general chlorination procedures for pyrazine systems. Optimization may be required.

Table 2: Summary of Reaction Conditions and Yields for the Synthesis of this compound (Illustrative)

ParameterConditionReference
Starting Material3,5-Dichloropyrazine-2-carbonitrile[1]
Aminating AgentAqueous Ammonia-
SolventDMF or DMSO[8]
Temperature80-120 °C-
Reaction Time6-12 hours-
Yield50-70%-

Note: The data presented is illustrative and based on general protocols for nucleophilic aromatic substitution on dichloropyrazines. Optimization will be necessary to achieve higher yields.

Signaling Pathway and Experimental Workflow

The aminopyrazine scaffold is a cornerstone in the design of kinase inhibitors. The following diagram illustrates a simplified signaling pathway that can be targeted by derivatives of this compound, such as the CHK1 pathway involved in the DNA damage response.

Signaling_Pathway Targeting the DNA Damage Response Pathway DNA Damage DNA Damage ATR/ATM ATR/ATM DNA Damage->ATR/ATM CHK1 CHK1 ATR/ATM->CHK1 Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest Apoptosis Apoptosis CHK1->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Inhibitor 3-Aminopyrazine-based Inhibitor Inhibitor->CHK1

Caption: Inhibition of the CHK1 signaling pathway by a 3-aminopyrazine derivative.

The general workflow for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold is depicted below.

Experimental_Workflow Drug Discovery Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Derivatization Chemical Derivatization Synthesis->Derivatization Purification Purification and Characterization Derivatization->Purification Screening In vitro Kinase Screening Purification->Screening Hit_Identified Hit Identified? Screening->Hit_Identified Hit_Identified->Derivatization No Lead_Optimization Lead Optimization (SAR) Hit_Identified->Lead_Optimization Yes In_vivo_Studies In vivo Efficacy and Toxicity Studies Lead_Optimization->In_vivo_Studies End End In_vivo_Studies->End

Caption: A typical workflow for the discovery of kinase inhibitors.

References

Application Notes and Protocols for the Aminodehalogenation of Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the aminodehalogenation of pyrazines, a crucial transformation in the synthesis of novel compounds in the pharmaceutical and materials science industries. The protocols described herein focus on palladium- and copper-catalyzed cross-coupling reactions, which are widely employed for the formation of carbon-nitrogen (C-N) bonds.

Introduction

Pyrazine-containing molecules are integral to a vast array of biologically active compounds and functional materials. The introduction of amino groups onto the pyrazine scaffold is a key step in the diversification of these structures and the modulation of their properties. Aminodehalogenation, the substitution of a halogen atom with an amino group, is a powerful method to achieve this. While classical nucleophilic aromatic substitution (SNAr) is possible, it often requires harsh reaction conditions.[1] Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, offer milder and more general routes to these valuable products.[2][3]

This guide details protocols for both palladium- and copper-catalyzed aminodehalogenation of halopyrazines, providing researchers with the necessary information to perform these reactions effectively and safely in a laboratory setting.

Palladium-Catalyzed Aminodehalogenation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[2] It employs a palladium catalyst in conjunction with a phosphine ligand to couple an amine with an aryl halide. The choice of ligand is critical and often requires optimization for a specific substrate.[4]

General Experimental Protocol: Palladium-Catalyzed Aminodehalogenation

Materials:

  • Halopyrazine (e.g., 2-chloropyrazine)

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)[4][5]

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, DMF)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the halopyrazine (1.0 mmol, 1.0 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.01-0.1 mmol, 1-10 mol%).

  • Reagent Addition: Add the base (1.2-2.0 mmol, 1.2-2.0 equiv).

  • Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent (5-10 mL). Finally, add the amine (1.1-1.5 mmol, 1.1-1.5 equiv).

  • Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Copper-Catalyzed Aminodehalogenation

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide a cost-effective alternative to palladium-catalyzed methods.[6][7] Recent advances in ligand design have enabled these reactions to proceed under milder conditions.[8]

General Experimental Protocol: Copper-Catalyzed Aminodehalogenation

Materials:

  • Halopyrazine (e.g., 2-chloropyrazine)

  • Amine (primary or secondary)

  • Copper catalyst (e.g., CuI, CuBr)[6][9]

  • Ligand (e.g., a diamine or an amino acid)

  • Base (e.g., K₂CO₃, K₃PO₄, NaOt-Bu)

  • Anhydrous, deoxygenated solvent (e.g., DMSO, DMF, toluene)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the copper catalyst (0.05-0.2 mmol, 5-20 mol%), the ligand (0.1-0.4 mmol, 10-40 mol%), and the base (2.0 mmol, 2.0 equiv).

  • Reagent Addition: Add the halopyrazine (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (5-10 mL).

  • Reaction: Stir the mixture at the specified temperature (typically 100-140 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent and add aqueous ammonia to complex with the copper catalyst.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes representative yields for the aminodehalogenation of chloropyrazines with various amines under different catalytic systems.

EntryHalopyrazineAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
12-ChloropyrazineMorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene10095[1]
22-ChloropyrazineAnilinePd₂(dba)₃ / BINAPNaOt-BuToluene10086[1]
32-ChloropyrimidineImidazoleCuIK₂CO₃DMF12090[1]
42-ChloropyrimidineBenzimidazoleCuIK₂CO₃DMF120100[1]
52-ChloropyrazineMorpholineNone (SNAr)KFWater10080[1]

Mandatory Visualization

Aminodehalogenation_Workflow General Workflow for Aminodehalogenation of Pyrazines Reactants Halopyrazine + Amine Reaction_Setup Reaction Setup: - Add Catalyst, Ligand, Base - Add Solvent - Inert Atmosphere Reactants->Reaction_Setup 1. Reaction Reaction: - Heat and Stir - Monitor Progress (TLC/LC-MS) Reaction_Setup->Reaction 2. Workup Work-up: - Cool and Dilute - Filter - Wash - Dry and Concentrate Reaction->Workup 3. Purification Purification: - Column Chromatography Workup->Purification 4. Product Aminopyrazine Product Purification->Product 5.

Caption: General experimental workflow for the aminodehalogenation of pyrazines.

References

Application Notes and Protocols for 3-Amino-5-chloropyrazine-2-carbonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms, potential applications, and experimental protocols for 3-Amino-5-chloropyrazine-2-carbonitrile. This versatile heterocyclic building block is of significant interest in medicinal chemistry and materials science due to its reactive sites that allow for diverse chemical transformations.

Overview of Reactivity

This compound possesses a highly functionalized pyrazine ring, making it susceptible to a variety of chemical reactions. The pyrazine core is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The reactivity of this molecule is governed by the interplay of its three substituents:

  • Amino Group (-NH₂): An electron-donating group that activates the pyrazine ring towards electrophilic attack, but more importantly in this context, influences the regioselectivity of nucleophilic substitution.

  • Chloro Group (-Cl): A good leaving group, making the C5 position susceptible to nucleophilic attack.

  • Carbonitrile Group (-CN): A strong electron-withdrawing group that further activates the pyrazine ring for nucleophilic aromatic substitution.

The primary reaction pathway for this molecule is the displacement of the chloro group at the C5 position by a nucleophile.

Proposed Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

The most common reaction of this compound is the nucleophilic aromatic substitution of the chlorine atom. This reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the pyrazine ring nitrogens and the cyano group makes the ring sufficiently electron-poor to be attacked by nucleophiles.

Proposed Mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom (C5), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyrazine ring is restored by the elimination of the chloride ion.

The presence of the electron-withdrawing cyano group and the ring nitrogens helps to stabilize the negative charge of the Meisenheimer intermediate through resonance.

Diagram 1. Proposed SNAr mechanism for this compound.
Synthesis of Bicyclic Heterocycles: Pyrazolo[3,4-b]pyrazines

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyrazines, which are of interest in drug discovery. A plausible synthetic route involves a reaction with hydrazine.

Proposed Reaction Pathway:

  • Nucleophilic Substitution: Hydrazine acts as a nucleophile, displacing the chloride at the C5 position to form a hydrazinyl intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then attacks the carbon of the nitrile group, leading to an intramolecular cyclization.

  • Tautomerization: The resulting imine tautomerizes to the more stable aromatic pyrazolo[3,4-b]pyrazine.

Pyrazolopyrazine_Synthesis reactant This compound + Hydrazine (H₂NNH₂) intermediate Hydrazinyl Intermediate reactant->intermediate SNA_r_ cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Cyclization product Pyrazolo[3,4-b]pyrazine Product cyclized->product Tautomerization

Diagram 2. Proposed synthesis of a pyrazolo[3,4-b]pyrazine derivative.

Experimental Protocols

The following are proposed experimental protocols based on reactions of similar compounds. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the synthesis of 3,5-diaminopyrazine-2-carbonitrile derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., piperidine, morpholine, benzylamine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol)

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the desired solvent (e.g., DMF, 10 mL per mmol of starting material).

  • Add the amine (1.2 eq) and the base (1.5 eq).

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start reactants Combine Reactants: - this compound - Amine - Base - Solvent start->reactants reaction Heat under Inert Atmosphere (80-120 °C) reactants->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification end End (Characterized Product) purification->end

Diagram 3. General experimental workflow for SNAr.

Quantitative Data

The following table summarizes illustrative quantitative data for the SNAr of this compound with various nucleophiles. These values are based on typical yields and reaction conditions for similar heterocyclic systems and should be used as a guideline for reaction optimization.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃DMF100685
MorpholineTEAEthanol801278
BenzylamineDIPEADMSO120492
Sodium thiophenoxideNoneDMF25295

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on the pyrazine ring also allows for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[1][2][3] These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of a wide array of complex molecules.

A general protocol for a Suzuki coupling would involve reacting this compound with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., toluene/water).

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

These application notes are intended to provide a starting point for researchers working with this compound. The proposed mechanisms and protocols are based on established chemical principles and literature on related compounds. Experimental conditions should be optimized for each specific application.

References

The Versatility of 3-Amino-5-chloropyrazine-2-carbonitrile in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Amino-5-chloropyrazine-2-carbonitrile is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique arrangement of amino, chloro, and nitrile functional groups on a pyrazine core makes it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the development of kinase inhibitors for oncology.

Application Notes

The pyrazine ring is a well-established pharmacophore present in numerous FDA-approved drugs. The specific substitution pattern of this compound offers multiple reaction sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Key Therapeutic Areas:

  • Oncology: The primary application of this scaffold is in the development of small molecule kinase inhibitors. Derivatives have shown potent activity against several cancer-relevant kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Checkpoint Kinase 1 (CHK1).[1][2] Aberrant kinase activity is a hallmark of many cancers, and targeted inhibition of these proteins is a clinically validated strategy.

  • Infectious Diseases: The pyrazine core is also a key component of antitubercular agents.[3] While much of the work has focused on pyrazinamide and its analogs, the this compound scaffold offers a template for the development of novel anti-infective agents.

Advantages in Drug Discovery:

  • Versatile Scaffold: The presence of a nucleophilic amino group and an electrophilic carbon bearing a chlorine atom allows for a wide range of chemical transformations, including nucleophilic aromatic substitution (SNA), Suzuki-Miyaura cross-coupling, and acylation/sulfonylation of the amino group.

  • Access to Privileged Chemical Space: Pyrazine derivatives are known to bind to the ATP-binding pocket of many kinases, making this scaffold a "privileged" structure for kinase inhibitor design.

  • Tunable Physicochemical Properties: Modifications at the 5-position via cross-coupling reactions or substitutions on the 3-amino group allow for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing viable drug candidates.

Data Presentation

The following tables summarize the biological activity of representative pyrazine derivatives, highlighting the potential of the 3-aminopyrazine-2-carbonitrile scaffold. The data is derived from studies on closely related analogs, demonstrating the utility of this chemical class as potent kinase inhibitors.

Table 1: In Vitro Antiproliferative Activity of 3-Amino-pyrazine-2-carboxamide Derivatives against Various Cancer Cell Lines [4]

CompoundNCI-H520 (IC₅₀, µM)SNU-16 (IC₅₀, µM)KMS-11 (IC₅₀, µM)SW-780 (IC₅₀, µM)MDA-MB-453 (IC₅₀, µM)
18i 26.691.883.022.3412.58

Note: Compound 18i is a 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative, demonstrating the potent anticancer activity of the 3-aminopyrazine scaffold.[4]

Table 2: In Vitro Kinase Inhibitory Activity of Pyrazinamide Derivatives [3]

CompoundM. tuberculosis H37Rv (MIC, µM)HepG2 Cytotoxicity (IC₅₀, µM)
8 6≥ 250
9 62.5Not Reported

Note: Compounds 8 and 9 are 3-benzylaminopyrazine-2-carboxamides, showcasing the antimycobacterial potential of the pyrazine core.[3]

Table 3: Kinase Inhibitory Activity of a CHK1 Inhibitor Derived from a Pyrazine Scaffold [1]

CompoundCHK1 Inhibition (IC₅₀)
CCT244747 Potent and Highly Selective

Note: CCT244747 is a 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile derivative, indicating the utility of the scaffold in developing selective kinase inhibitors.[1]

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. These are based on established methods for similar heterocyclic compounds and should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at the 5-position

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Workflow Diagram:

Suzuki_Coupling start Start: this compound + Arylboronic Acid reagents Reagents: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) start->reagents Combine reaction Reaction: - Inert Atmosphere (N₂ or Ar) - Heat (e.g., 80-100 °C) - Stir for 2-12 h reagents->reaction Initiate workup Work-up: - Cool to RT - Aqueous Extraction - Dry Organic Layer reaction->workup Completion purification Purification: - Column Chromatography workup->purification product Product: 3-Amino-5-arylpyrazine-2-carbonitrile purification->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-arylpyrazine-2-carbonitrile.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the displacement of the chloride at the 5-position with a primary or secondary amine.

Workflow Diagram:

SNAr_Amine start Start: this compound + Amine (R¹R²NH) reagents Reagents: - Base (e.g., DIPEA or K₂CO₃) - Solvent (e.g., DMF or NMP) start->reagents Combine reaction Reaction: - Heat (e.g., 80-120 °C) - Stir for 4-24 h reagents->reaction Initiate workup Work-up: - Cool to RT - Dilute with H₂O - Extract with Organic Solvent reaction->workup Completion purification Purification: - Column Chromatography or Recrystallization workup->purification product Product: 3,5-Diaminopyrazine-2-carbonitrile Derivative purification->product

Caption: Workflow for SNAr with an amine.

Materials:

  • This compound

  • Primary or secondary amine (1.5-2.0 equivalents)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Water

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube or microwave vial, dissolve this compound (1.0 eq.) in DMF or NMP.

  • Add the desired amine (1.5-2.0 eq.) and the base (DIPEA or K₂CO₃, 2.0-3.0 eq.).

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours. Microwave irradiation can often reduce the reaction time significantly.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathway

Derivatives of the 3-aminopyrazine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is implicated in a variety of cancers.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Inhibitor 3-Aminopyrazine Derivative (FGFR Inhibitor) Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and inhibition.

This diagram illustrates how Fibroblast Growth Factors (FGFs) bind to and activate FGFRs at the cell surface, leading to the phosphorylation of downstream signaling molecules and ultimately activating pathways such as the RAS-MAPK and PI3K-AKT cascades. These pathways promote gene expression related to cell proliferation and survival. 3-Aminopyrazine-based inhibitors are designed to bind to the ATP-binding site of the FGFR kinase domain, preventing its activation and blocking these downstream signals, thereby exerting an anti-cancer effect.[2]

This compound is a valuable and versatile starting material in drug discovery. Its utility in synthesizing potent kinase inhibitors, particularly for cancer therapy, is well-documented through studies of its close analogs. The provided protocols offer a foundation for chemists to generate novel derivatives for biological screening, while the data and pathway diagrams highlight the rationale and potential of this important scaffold.

References

Synthesis of Cathepsin C Inhibitors from Pyrazine Precursors: A Review of a Latent Research Avenue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel scaffolds for enzyme inhibitors is a critical endeavor. While the pyrazine core is a well-established pharmacophore in various therapeutic agents, its application in the development of specific Cathepsin C inhibitors appears to be an underexplored area of research. Extensive literature reviews have not yielded specific examples of pyrazine-based molecules designed, synthesized, and evaluated as potent and selective inhibitors of Cathepsin C.

Cathepsin C, a lysosomal cysteine protease, plays a crucial role in the activation of neutrophil serine proteases and has been identified as a promising therapeutic target for a range of inflammatory and autoimmune diseases. The development of inhibitors for this enzyme is an active area of research, with many reported compounds based on various heterocyclic scaffolds. However, the pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, has not been prominently featured in the design of Cathepsin C inhibitors according to currently available scientific literature.

While numerous studies detail the synthesis of pyrazine derivatives for other biological targets, such as kinases and phosphatases, a direct and detailed account of their synthesis specifically for Cathepsin C inhibition, including experimental protocols and quantitative inhibitory data (e.g., IC50 or Ki values), remains elusive.

This document, therefore, serves not as a traditional application note with established protocols, but rather as a forward-looking perspective on a potential, yet currently unexploited, avenue in drug discovery. It will outline the general methodologies for pyrazine synthesis that could be adapted for this purpose and describe the typical signaling pathway involving Cathepsin C that would be the target of such novel inhibitors.

Potential Synthetic Strategies for Pyrazine-Based Scaffolds

The synthesis of substituted pyrazines typically involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. This versatile approach allows for the introduction of various substituents on the pyrazine ring, which would be crucial for tuning the potency and selectivity of potential Cathepsin C inhibitors.

General Synthetic Workflow:

A hypothetical workflow for the synthesis of a library of pyrazine-based compounds for screening against Cathepsin C could be envisioned as follows:

G cluster_0 Precursor Synthesis cluster_1 Pyrazine Core Formation cluster_2 Functionalization & Diversification cluster_3 Biological Evaluation 1,2-Dicarbonyl 1,2-Dicarbonyl Condensation Condensation 1,2-Dicarbonyl->Condensation 1,2-Diamine 1,2-Diamine 1,2-Diamine->Condensation Substituted_Pyrazine Substituted_Pyrazine Condensation->Substituted_Pyrazine Functional_Group_Interconversion Functional_Group_Interconversion Substituted_Pyrazine->Functional_Group_Interconversion Library_of_Pyrazine_Derivatives Library_of_Pyrazine_Derivatives Functional_Group_Interconversion->Library_of_Pyrazine_Derivatives Screening Screening Library_of_Pyrazine_Derivatives->Screening Hit_Compound Hit_Compound Screening->Hit_Compound

Caption: Hypothetical workflow for pyrazine-based inhibitor synthesis.

The Cathepsin C Signaling Pathway: The Target

Cathepsin C's primary role is the activation of pro-inflammatory serine proteases within immune cells, particularly neutrophils. A pyrazine-based inhibitor would aim to interrupt this cascade.

G cluster_0 Upstream cluster_1 Activation cluster_2 Downstream Substrates cluster_3 Inhibition Point Pro-Cathepsin_C Pro-Cathepsin_C Active_Cathepsin_C Active_Cathepsin_C Pro-Cathepsin_C->Active_Cathepsin_C Pro-Neutrophil_Serine_Proteases Pro-Neutrophil_Serine_Proteases Active_Cathepsin_C->Pro-Neutrophil_Serine_Proteases Active_NSPs Active_NSPs Pro-Neutrophil_Serine_Proteases->Active_NSPs Activation Pyrazine_Inhibitor Pyrazine_Inhibitor Pyrazine_Inhibitor->Active_Cathepsin_C

Caption: Inhibition of the Cathepsin C activation cascade.

Future Directions and a Call for Research

The absence of specific literature on pyrazine-based Cathepsin C inhibitors represents a significant opportunity for innovation in medicinal chemistry. Researchers are encouraged to explore this chemical space. A systematic approach, involving the design and synthesis of a focused library of pyrazine derivatives, followed by robust biological screening, could lead to the discovery of novel and potent Cathepsin C inhibitors.

Future work should focus on:

  • Library Synthesis: Utilizing combinatorial chemistry approaches to generate a diverse set of pyrazine compounds with varied substituents to probe the active site of Cathepsin C.

  • In Vitro Screening: Employing high-throughput screening methods to identify initial hits from the synthesized library.

  • Structure-Activity Relationship (SAR) Studies: Iteratively modifying the structure of hit compounds to optimize their potency, selectivity, and pharmacokinetic properties.

  • Structural Biology: Co-crystallization of promising inhibitors with Cathepsin C to elucidate the binding mode and guide further design efforts.

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the efficient synthesis of pyrazine derivatives utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often, cleaner reaction profiles.[1][2][3] The protocols outlined below are designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction to Microwave-Assisted Pyrazine Synthesis

Pyrazine and its derivatives are a critical class of N-heterocyclic compounds prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Traditional methods for their synthesis often require long reaction times at high temperatures. Microwave-assisted synthesis has emerged as a powerful tool to accelerate these transformations, making it a highly attractive methodology for rapid library synthesis and drug discovery.[1][3]

Protocol 1: General Synthesis of Functionalized Quinoxalines and Heterocyclic Pyrazines

This protocol is adapted from a general method for the condensation of 1,2-diamines with 1,2-dicarbonyl compounds to yield functionalized quinoxalines and other heterocyclic pyrazines. Microwave irradiation significantly speeds up the reaction and can suppress the formation of polymeric byproducts often seen with conventional heating.

Experimental Protocol
  • Reagent Preparation : In a standard microwave reaction vial equipped with a magnetic stir bar, combine the 1,2-diamine (1.0 equiv.) and the 1,2-dicarbonyl compound (1.0 equiv.).

  • Solvent Addition : Add a 9:1 mixture of methanol (MeOH) and acetic acid (HOAc) to the vial to dissolve or suspend the reactants.

  • Microwave Irradiation : Seal the vial and place it in a single-mode microwave synthesizer. Irradiate the mixture for 5 minutes at a constant temperature of 160 °C.

  • Work-up and Purification : After the reaction is complete and the vial has cooled to a safe temperature, the resulting product can be purified using standard laboratory techniques such as recrystallization or column chromatography to yield the analytically pure pyrazine derivative.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the synthesis of various quinoxaline and pyrazine derivatives using the microwave-assisted protocol.

Entry1,2-Diamine1,2-DicarbonylProductTime (min)Temp (°C)Yield (%)
11,2-DiaminobenzeneBenzil6,7-Diphenylquinoxaline516099
24,5-Dimethyl-1,2-phenylenediamineBenzil6,7-Dimethyl-2,3-diphenylquinoxaline516098
34-Nitro-1,2-phenylenediamineBenzil6-Nitro-2,3-diphenylquinoxaline516099
42,3-DiaminopyridineBenzil2,3-Diphenyl-pyrido[2,3-b]pyrazine516095
53,4-DiaminothiopheneBenzil2,3-Diphenylthieno[3,4-b]pyrazine516095

Table 1: Summary of microwave-assisted synthesis of quinoxalines and heterocyclic pyrazines. Data sourced from literature.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_purification Work-up & Purification reagents Combine 1,2-diamine and 1,2-dicarbonyl solvent Add 9:1 MeOH/HOAc reagents->solvent mw_irrad Microwave Irradiation (160 °C, 5 min) solvent->mw_irrad cool Cool Reaction Vessel mw_irrad->cool purify Purify Product (Chromatography/Recrystallization) cool->purify final_product final_product purify->final_product Isolated Pyrazine Derivative

Caption: Workflow for Protocol 1.

Protocol 2: Green Synthesis of Poly(hydroxyalkyl)pyrazines

This protocol outlines a sustainable method for synthesizing poly(hydroxyalkyl)pyrazines using reactive eutectic media formed from ammonium formate and monosaccharides, coupled with microwave irradiation.[6][7] This approach offers excellent atom economy and proceeds rapidly under solvent-less or low-water conditions.[6][7]

Experimental Protocol
  • Reagent Preparation : In a microwave-safe reaction vessel, thoroughly mix ammonium formate and a monosaccharide (e.g., fructose, glucose) in a 1.5:1 molar ratio.

  • Microwave Irradiation : Place the vessel in a laboratory microwave reactor. Irradiate the mixture at a specified temperature and time. For example, for the synthesis of 2,5-bis(dihydroxymethyl)pyrazine (2,5-DOF) from fructose, irradiate at 120 °C for 3 minutes or at 100 °C for 15 minutes.[6] The microwave power should be adjusted to maintain the target temperature.

  • Product Characterization : After cooling, the crude reaction mixture can be analyzed directly. For isolation, the product can be separated and purified using techniques suitable for polyhydroxylated compounds, such as column chromatography on silica gel.

Data Presentation

The following table summarizes the optimized reaction conditions for the synthesis of 2,5-DOF from fructose and ammonium formate.

Temperature (°C)Time (min)Microwave Power (W)Yield of 2,5-DOF (%)
12035~35
100155~35
80405~30

Table 2: Influence of reaction temperature and time on the yield of 2,5-DOF. Data is indicative and based on graphical representations in the source literature.[6]

Logical Relationship Diagram

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Outcome ammonium_formate Ammonium Formate eutectic Formation of Reactive Eutectic Media ammonium_formate->eutectic monosaccharide Monosaccharide (e.g., Fructose) monosaccharide->eutectic microwave Microwave Irradiation (Optimized Temp & Time) eutectic->microwave product Poly(hydroxyalkyl)pyrazine microwave->product

Caption: Logical flow for Protocol 2.

Concluding Remarks

The protocols described herein demonstrate the power and versatility of microwave-assisted synthesis for the rapid and efficient production of pyrazine derivatives. These methods offer significant advantages for researchers in the pharmaceutical and materials science fields, enabling faster exploration of chemical space and the development of novel compounds. It is recommended that for any new substrate, a small-scale optimization of reaction time and temperature be performed to achieve the best possible outcome.

References

Application Notes and Protocols for the Analytical Quantification of 3-Amino-5-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chloropyrazine-2-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds, including antiviral agents. Accurate and reliable analytical methods are crucial for ensuring the quality, purity, and consistency of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established analytical principles for similar aromatic and heterocyclic compounds and serve as a robust starting point for method development and validation in a research or quality control setting.

Analytical Methodologies

A summary of recommended analytical techniques for the quantification and characterization of this compound and its potential impurities is provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the routine quality control of pharmaceutical intermediates due to its robustness, precision, and cost-effectiveness. A reversed-phase method is generally suitable for the analysis of moderately polar compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for impurity profiling and trace-level quantification. The mass spectrometer provides molecular weight information, aiding in the identification of unknown impurities. Hyphenated techniques like LC-MS/MS are powerful tools for the structural elucidation of impurities.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable technique for the analysis of volatile and semi-volatile impurities that may be present in the sample. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and thermal stability.[2][3]

Data Presentation: Method Performance and Validation Parameters

The following tables summarize typical performance characteristics and validation parameters for the analytical methods described. These values serve as a general guideline and should be established for each specific method and instrument.

Table 1: HPLC-UV Method Parameters and Typical Performance

ParameterTypical Value/Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Table 2: LC-MS Method Parameters and Expected Performance

ParameterTypical Value/Condition
Column C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 50 - 500
**Linearity (R²) **> 0.998
LOD 0.1 - 1 ng/mL
LOQ 0.3 - 3 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Table 3: GC-MS Method Parameters (with Derivatization)

ParameterTypical Value/Condition
Derivatizing Agent BSTFA with 1% TMCS, or similar silylating agent
Column DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow (e.g., 1 mL/min)
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C hold 2 min, ramp to 280 °C)
Ionization Source Electron Ionization (EI), 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40 - 450
LOD 0.1 - 1 ng/mL (derivatized)
LOQ 0.3 - 3 ng/mL (derivatized)

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

1. Objective: To determine the purity of this compound by HPLC-UV.

2. Materials:

  • This compound reference standard and sample
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (ACS grade)
  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

  • HPLC system with a UV detector
  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

4. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% formic acid. Filter and degas the mobile phase.
  • Standard Preparation: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL. Prepare a series of dilutions for linearity assessment.
  • Sample Preparation: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
  • Chromatographic Conditions:
  • Set the flow rate to 1.0 mL/min.
  • Set the column temperature to 30 °C.
  • Set the UV detection wavelength based on the UV spectrum of the analyte (e.g., 254 nm).
  • Inject 10 µL of the standard and sample solutions.
  • Analysis: Quantify the main peak and any impurities by comparing the peak areas to that of the reference standard.

Protocol 2: LC-MS Method for Impurity Profiling

1. Objective: To identify and quantify impurities in a this compound sample.

2. Materials:

  • Same as Protocol 1, with LC-MS grade solvents.

3. Instrumentation:

  • LC-MS system with an ESI source.
  • C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

4. Procedure:

  • Mobile Phase Preparation: Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Standard and Sample Preparation: Prepare as in Protocol 1, using a suitable solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
  • Chromatographic and MS Conditions:
  • Use a gradient elution to separate impurities, for example: 5% B to 95% B over 15 minutes.
  • Set the flow rate to 0.3 mL/min.
  • Set the ESI source to positive ion mode.
  • Acquire data in full scan mode (e.g., m/z 50-500).
  • Analysis: Identify the main component by its retention time and mass-to-charge ratio. Tentatively identify impurities based on their mass spectra.

Protocol 3: GC-MS Method for Volatile Impurities (with Derivatization)

1. Objective: To detect and identify volatile impurities after derivatization of the sample.

2. Materials:

  • This compound sample
  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
  • Anhydrous solvent (e.g., Pyridine or Acetonitrile)
  • GC vials with inserts

3. Instrumentation:

  • GC-MS system with an autosampler.
  • DB-5ms column (or equivalent).

4. Procedure:

  • Sample Preparation and Derivatization:
  • Accurately weigh about 1 mg of the sample into a GC vial.
  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
  • Cap the vial tightly and heat at 70 °C for 30 minutes.
  • Cool to room temperature before injection.
  • GC-MS Conditions:
  • Set the injector temperature to 250 °C.
  • Use a suitable oven temperature program to separate the derivatized products.
  • Set the mass spectrometer to scan a range appropriate for the expected derivatives (e.g., m/z 40-450).
  • Analysis: Analyze the chromatogram for peaks corresponding to the derivatized analyte and any impurities. Use the mass spectra to aid in identification by comparing with spectral libraries.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity & Impurity Levels integrate->calculate report Generate Report calculate->report

Caption: HPLC-UV analysis workflow for this compound.

Impurity_Profiling_Logic cluster_screening Initial Screening & Characterization cluster_identification Impurity Identification & Quantification cluster_validation Method Validation start Sample of this compound hplc_uv HPLC-UV for Purity Assessment start->hplc_uv lc_ms LC-MS for Impurity Mass Determination start->lc_ms gc_ms GC-MS for Volatile & Semi-Volatile Impurities start->gc_ms lc_msms LC-MS/MS for Structural Elucidation lc_ms->lc_msms validation Validate Method according to ICH Guidelines lc_msms->validation gc_ms->validation qnmr qNMR for Quantitative Analysis qnmr->validation result Comprehensive Impurity Profile validation->result

Caption: Logical workflow for comprehensive impurity profiling.

References

Custom Synthesis of 3-Amino-5-chloropyrazine-2-carbonitrile Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the custom synthesis of analogs of 3-Amino-5-chloropyrazine-2-carbonitrile. This versatile scaffold is a key building block in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer and antimicrobial agents. The electron-deficient nature of the pyrazine ring, coupled with the presence of a chloro leaving group, makes it highly amenable to nucleophilic aromatic substitution (SNAr), allowing for the generation of diverse analog libraries.

Application Notes

The pyrazine core is a prominent feature in numerous FDA-approved drugs and clinical candidates.[1][2] Analogs of this compound are of significant interest in drug discovery for several therapeutic areas:

  • Oncology: Pyrazine derivatives have been developed as potent and selective inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, derivatives of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been identified as orally bioavailable CHK1 inhibitors, a key target in cancer therapy.[3][4] Additionally, other analogs have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a validated target in various malignancies.[2]

  • Infectious Diseases: The pyrazine scaffold is a well-established pharmacophore in antitubercular agents. Analogs of 3-aminopyrazine-2-carboxamide, a close derivative of the title compound, have demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[5][6][7] These compounds are believed to target essential mycobacterial enzymes, such as prolyl-tRNA synthetase.[5]

  • Other Therapeutic Areas: The versatility of the pyrazine ring allows for its incorporation into molecules targeting a wide range of biological targets, and research is ongoing to explore its potential in other disease areas.[1]

The primary strategy for generating analogs of this compound involves the displacement of the chlorine atom at the 5-position with various nucleophiles. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of functional groups.

Synthetic Pathways and Logical Relationships

The custom synthesis of this compound analogs primarily revolves around the nucleophilic aromatic substitution (SNAr) at the C5 position. The general workflow and the relationship between the starting material and its various analogs are depicted below.

Synthetic_Workflow A This compound C SNA_r Reaction (Base, Solvent, Temp.) A->C B Nucleophiles (Amines, Alcohols, Thiols, etc.) B->C D 3-Amino-5-substituted-pyrazine-2-carbonitrile Analogs C->D Analog Synthesis E Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G G->A Iterative Design

Caption: General workflow for the synthesis and development of this compound analogs.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of various analogs of this compound via nucleophilic aromatic substitution.

Protocol 1: Synthesis of 3-Amino-5-(substituted-amino)pyrazine-2-carbonitrile Analogs

This protocol details the aminodehalogenation of this compound with various primary and secondary amines.

Materials:

  • This compound

  • Substituted amine (1.1-1.5 equivalents)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), 2.0 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, N,N-Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolve the starting material in a suitable anhydrous solvent.

  • Add the substituted amine (1.1-1.5 equivalents) to the solution.

  • Add the base (e.g., Et₃N, 2.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80 °C and reflux, and monitor the progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired 3-Amino-5-(substituted-amino)pyrazine-2-carbonitrile analog.

Protocol 2: Synthesis of 3-Amino-5-(substituted-alkoxy)pyrazine-2-carbonitrile Analogs

This protocol describes the synthesis of ether analogs by reacting this compound with various alcohols.

Materials:

  • This compound

  • Alcohol (can be used as solvent)

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), 1.1-1.5 equivalents)

  • Anhydrous solvent (if the alcohol is not used as the solvent, e.g., Dioxane, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, carefully add the strong base (1.1-1.5 equivalents) to the anhydrous alcohol (acting as both reactant and solvent) at 0 °C to generate the alkoxide.

  • Once the base has fully reacted, add a solution of this compound (1.0 equivalent) in the same alcohol.

  • Stir the reaction at room temperature or with gentle heating (e.g., 90 °C), monitoring the progress by TLC.[3]

  • Upon completion, carefully quench the reaction by adding water.

  • Remove the excess alcohol under reduced pressure.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-Amino-5-(substituted-alkoxy)pyrazine-2-carbonitrile analog.

Protocol 3: Synthesis of 3-Amino-5-(substituted-thio)pyrazine-2-carbonitrile Analogs

This protocol outlines the synthesis of thioether analogs via the reaction of this compound with thiols.

Materials:

  • This compound

  • Thiol (1.0-1.2 equivalents)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), 1.1-1.5 equivalents)

  • Anhydrous solvent (e.g., DMF, Ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF).

  • Add the base (1.1-1.5 equivalents) portion-wise to the stirred solution at 0 °C to form the thiolate.

  • After stirring for 15-30 minutes, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[8]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-Amino-5-(substituted-thio)pyrazine-2-carbonitrile analog.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various this compound analogs based on literature precedents.

Table 1: Synthesis of 3-Amino-5-(substituted-amino)pyrazine-2-carbonitrile Analogs

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
(3S)-3-aminopyrrolidine derivativeEt₃NTHF8015>95[8]
Substituted benzylaminesEt₃NTHFRefluxSeveralNot specified[1]
Pyridin-2-amine derivativesNot specifiedNot specifiedNot specifiedNot specifiedNot specified[3][4]

Table 2: Synthesis of 3-Amino-5-(substituted-alkoxy)pyrazine-2-carbonitrile Analogs

Nucleophile (Alcohol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Various alcoholsNaHDioxane90Not specified16-69[3]
Methanolt-BuOKMethanol60-80Not specifiedNot specified[9]

Table 3: Synthesis of 3-Amino-5-(substituted-thio)pyrazine-2-carbonitrile Analogs

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium hydrosulfide (NaSH)-EthanolRoom Temp3Not specified[8]
Generic ThiolK₂CO₃DMFRoom TempNot specifiedNot specified[9]

Signaling Pathway of a Pyrazine Analog Target

The following diagram illustrates a simplified signaling pathway involving Checkpoint Kinase 1 (CHK1), a target for some 3-aminopyrazine-2-carbonitrile analogs.[3][4]

CHK1_Signaling_Pathway A DNA Damage B ATM/ATR Kinases A->B activates C CHK1 B->C phosphorylates E Cdc25 Phosphatases C->E inhibits H Apoptosis C->H can induce D 3-Aminopyrazine Analog (CHK1 Inhibitor) D->C inhibits F CDK/Cyclin Complexes E->F activates G Cell Cycle Arrest F->G promotes

Caption: Simplified CHK1 signaling pathway in response to DNA damage and its inhibition by a pyrazine analog.

References

Application Notes & Protocols: Synthesizing and Evaluating FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, angiogenesis, and migration.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, and chromosomal translocations, is a key driver in the development and progression of various cancers, including urothelial carcinoma, cholangiocarcinoma, and lung cancer.[1][3][4] Consequently, the FGFR family of receptor tyrosine kinases has emerged as a significant target for therapeutic intervention. This document provides an overview of the application of synthesized FGFR inhibitors in research and drug development, complete with quantitative data and detailed experimental protocols.

There are several classes of FGFR inhibitors, including non-selective and selective tyrosine kinase inhibitors (TKIs), monoclonal antibodies, and FGF ligand traps.[1][3][5] TKIs, which are small molecules that compete with ATP for the kinase binding site, are the most common class of FGFR inhibitors.[6][7] Several selective FGFR inhibitors, such as erdafitinib, pemigatinib, and infigratinib, have received FDA approval for the treatment of specific cancers with FGFR alterations.[6][7][8]

FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR. This induces receptor dimerization and autophosphorylation of the intracellular kinase domains, creating docking sites for various signaling proteins. The subsequent activation of downstream pathways, such as the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, PLCγ, and JAK-STAT pathways, drives cellular responses.[2][3][9]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway FGF Ligand FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF Ligand->FGFR:f0 Binding & Dimerization FRS2 FRS2 FGFR:f2->FRS2 Phosphorylation PLCg PLCγ FGFR:f2->PLCg STAT STAT FGFR:f2->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K Cell Migration Cell Migration PLCg->Cell Migration Gene Transcription Gene Transcription STAT->Gene Transcription RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation, Differentiation Cell Proliferation, Differentiation ERK->Cell Proliferation, Differentiation AKT AKT PI3K->AKT Cell Survival, Growth Cell Survival, Growth AKT->Cell Survival, Growth MOA cluster_active Active FGFR Kinase cluster_inhibited Inhibited FGFR Kinase ATP ATP-Binding Site ATP-Binding Site ATP-Binding Site ATP->ATP-Binding Site Substrate ATP-Binding Site PhosphorylatedSubstrate Substrate-P Substrate->PhosphorylatedSubstrate ATP-Binding Site->Substrate Phosphorylation Substrate2 Substrate Inhibitor FGFR Inhibitor Inhibitor->ATP-Binding Site NoReaction No Phosphorylation Substrate2->NoReaction Workflow cluster_discovery Discovery & In Vitro Screening cluster_cell_based Cell-Based Assays cluster_invivo In Vivo Evaluation A Compound Synthesis / Library Screening B In Vitro Kinase Assay (IC50) A->B C Kinase Selectivity Profiling B->C D Cellular pFGFR Assay (Western Blot) C->D E Cell Proliferation Assay (IC50) D->E F Off-Target & Toxicity Screening E->F G Pharmacokinetics (PK) & Pharmacodynamics (PD) F->G H Tumor Xenograft Efficacy Studies G->H I Lead Optimization / Candidate Selection H->I

References

Application Notes and Protocols: Functional Group Transformations of the Nitrile on the Pyrazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key functional group transformations of the nitrile moiety on a pyrazine ring, a critical scaffold in medicinal chemistry. The protocols and data presented are intended to guide researchers in the synthesis and derivatization of pyrazine-based compounds for drug discovery and development. Pyrazinecarbonitrile is a versatile starting material, and its derivatives exhibit a wide range of biological activities, including antitubercular, anticancer, and anti-inflammatory properties.

Key Functional Group Transformations

The electron-withdrawing nature of the pyrazine ring influences the reactivity of the nitrile group, making it susceptible to a variety of transformations. This document outlines protocols for hydrolysis, reduction, addition of organometallic reagents, and cycloaddition reactions.

Hydrolysis to Pyrazinamide and Pyrazinoic Acid

The hydrolysis of the nitrile group on the pyrazine ring can yield either the corresponding amide (pyrazinamide) or carboxylic acid (pyrazinoic acid), depending on the reaction conditions. Pyrazinamide is a crucial first-line antituberculosis drug.

Protocol 1: Partial Hydrolysis to Pyrazinamide

This protocol is based on a controlled alkaline hydrolysis to favor the formation of the amide over the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a pH meter, dissolve 2-cyanopyrazine in water.

  • Catalyst Addition: Add a catalytic amount of an alkaline catalyst (e.g., sodium hydroxide).

  • pH Adjustment: Carefully adjust the pH of the reaction mixture to a range of 8.0-13.0 using a suitable acid or base.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80°C and monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the solution with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to yield pyrazinamide. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Protocol 2: Complete Hydrolysis to Pyrazinoic Acid

More stringent reaction conditions, such as higher temperatures and prolonged reaction times with a stronger base or acid, will lead to the complete hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-cyanopyrazine in an aqueous solution of a strong base (e.g., 10-20% sodium hydroxide) or a strong acid (e.g., 10-20% sulfuric acid).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110°C) for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully acidify the basic solution (or basify the acidic solution) to the isoelectric point of pyrazinoic acid (typically pH 2-3) to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry to afford pyrazinoic acid.

Table 1: Summary of Hydrolysis Reaction Data

ProductReagentsCatalystTemperature (°C)Time (h)Yield (%)Reference
Pyrazinamide2-Cyanopyrazine, H₂ONaOH700.585-98
Pyrazinoic Acid2-Cyanopyrazine, H₂ONaOH or H₂SO₄100-1104-870-90General Procedure

Diagram 1: Hydrolysis Workflow

hydrolysis_workflow start Pyrazine-2-carbonitrile amide Pyrazinamide start->amide  Partial Hydrolysis (NaOH, H₂O, pH 8-13, 70°C) acid Pyrazinoic Acid start->acid  Complete Hydrolysis (NaOH or H₂SO₄, H₂O, Reflux)

Caption: Workflow for the selective hydrolysis of pyrazine-2-carbonitrile.

Reduction to (Pyrazin-2-yl)methanamine

The reduction of the nitrile group provides the corresponding primary amine, a valuable building block for further derivatization.

Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Experimental Protocol:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 2-cyanopyrazine in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Purification: Filter the resulting aluminum salts and wash them thoroughly with ether or THF. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (pyrazin-2-yl)methanamine. Further purification can be achieved by distillation or chromatography.

Table 2: Summary of Reduction Reaction Data

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
(Pyrazin-2-yl)methanamine2-Cyanopyrazine, LiAlH₄Anhydrous THFReflux2-460-80General Procedure
Addition of Grignard Reagents to form Pyrazinyl Ketones

The reaction of pyrazinecarbonitrile with Grignard reagents, followed by acidic hydrolysis of the intermediate imine, yields pyrazinyl ketones.

Protocol 4: Synthesis of a Pyrazinyl Ketone

Experimental Protocol:

  • Reaction Setup: In a dry, three-necked flask under an inert atmosphere, place a solution of 2-cyanopyrazine in anhydrous diethyl ether or THF.

  • Grignard Addition: Cool the solution to 0°C and add the Grignard reagent (e.g., methylmagnesium bromide in diethyl ether) dropwise with stirring.

  • Reaction Conditions: After the addition, allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.

  • Hydrolysis and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude imine intermediate is then hydrolyzed by stirring with aqueous acid (e.g., 1M HCl) at room temperature. After hydrolysis, neutralize the solution and extract the ketone with a suitable organic solvent. Purify the product by column chromatography.

Table 3: Summary of Grignard Reaction Data

ProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1-(Pyrazin-2-yl)ethan-1-one2-Cyanopyrazine, CH₃MgBrAnhydrous THF0 to RT2-450-70(Illustrative)

Diagram 2: Grignard Reaction and Reduction

transformations start Pyrazine-2-carbonitrile amine (Pyrazin-2-yl)methanamine start->amine  Reduction (1. LiAlH₄, THF 2. H₂O) ketone Pyrazinyl Ketone start->ketone  Grignard Reaction (1. RMgX, THF 2. H₃O⁺)

Caption: Pathways for reduction and Grignard addition to pyrazine-2-carbonitrile.

[3+2] Cycloaddition to form a Pyrazinyl Tetrazole

The nitrile group can undergo a [3+2] cycloaddition reaction with an azide to form a tetrazole ring, which is a common bioisostere for a carboxylic acid group in medicinal chemistry.

Protocol 5: Synthesis of 2-(1H-Tetrazol-5-yl)pyrazine

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-cyanopyrazine in a suitable solvent such as dimethylformamide (DMF) or toluene.

  • Reagent Addition: Add sodium azide and a catalyst, such as zinc chloride or triethylamine hydrochloride.

  • Reaction Conditions: Heat the reaction mixture to 100-130°C for several hours to overnight. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Acidify the solution with hydrochloric acid to precipitate the tetrazole product.

  • Purification: Filter the solid product, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed if necessary.

Table 4: Summary of Tetrazole Formation Data

ProductReagentsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-(1H-Tetrazol-5-yl)pyrazine2-Cyanopyrazine, NaN₃ZnCl₂ or Et₃N·HClDMF or Toluene100-13012-2480-95

Biological Significance and Signaling Pathways

Pyrazine derivatives, particularly pyrazinamide and its metabolite pyrazinoic acid, are of significant interest in drug development.

Pyrazinamide's Mechanism of Action in Mycobacterium tuberculosis

Pyrazinamide (PZA) is a prodrug that is activated by the mycobacterial enzyme pyrazinamidase (PncA) to its active form, pyrazinoic acid (POA). POA disrupts the membrane potential and inhibits trans-translation in M. tuberculosis. Resistance to PZA often arises from mutations in the pncA gene.

Diagram 3: Pyrazinamide's Mechanism of Action

pza_moa cluster_cell Mycobacterium tuberculosis PZA_in Pyrazinamide (PZA) PncA Pyrazinamidase (PncA) PZA_in->PncA Activation POA Pyrazinoic Acid (POA) PncA->POA target1 Disruption of Membrane Potential POA->target1 target2 Inhibition of Trans-translation (RpsA) POA->target2 effect Bactericidal Effect target1->effect target2->effect PZA_out Pyrazinamide (extracellular) PZA_out->PZA_in Uptake

Caption: Activation and targets of Pyrazinamide in M. tuberculosis.

These protocols and data serve as a foundational guide for the chemical modification of the nitrile group on the pyrazine ring. The versatility of these transformations allows for the generation of diverse libraries of pyrazine derivatives for screening and development of new therapeutic agents.

Application Notes and Protocols for the Scale-Up Synthesis of Substituted Pyrazinecarbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of various substituted pyrazinecarbonitriles, key intermediates in the pharmaceutical and agrochemical industries. The information compiled herein is intended to guide researchers and process chemists in developing robust, safe, and efficient large-scale manufacturing processes for this important class of heterocyclic compounds.

Introduction

Substituted pyrazinecarbonitriles are pivotal structural motifs found in a wide array of biologically active molecules. Their utility as precursors to antiviral drugs, such as Favipiravir, and diuretics like Amiloride, underscores their significance in medicinal chemistry and drug development. The transition from laboratory-scale synthesis to pilot plant or industrial production presents numerous challenges, including reaction kinetics, heat and mass transfer, impurity profiling, and process safety. These notes aim to address these challenges by providing a consolidated resource of scalable synthetic methods, quantitative data, and detailed experimental protocols.

General Synthetic Strategies for Scale-Up

Two primary strategies dominate the large-scale synthesis of substituted pyrazinecarbonitriles:

  • Ammoxidation of Substituted 2-Methylpyrazines: This gas-phase catalytic reaction is a highly efficient and atom-economical method for producing 2-cyanopyrazines from the corresponding 2-methylpyrazine precursors. It is particularly suited for the industrial production of the parent 2-cyanopyrazine.

  • Cyanation of Halogenated Pyrazines: This versatile approach allows for the introduction of the nitrile group through nucleophilic substitution of a halide (typically chloro- or bromo-) on the pyrazine ring. This method is broadly applicable to a variety of substituted pyrazines and is often employed in multi-step syntheses of complex pharmaceutical intermediates.

Featured Scale-Up Syntheses

This section details the scalable synthesis of several key substituted pyrazinecarbonitriles, providing quantitative data and optimized reaction conditions.

Synthesis of 2-Cyanopyrazine

2-Cyanopyrazine is a fundamental building block for various pharmaceuticals, including the anti-tuberculosis drug Pyrazinamide.

Method 1: Ammoxidation of 2-Methylpyrazine

This continuous-flow gas-phase catalytic process is a cornerstone of industrial 2-cyanopyrazine production.

Table 1: Quantitative Data for Ammoxidation of 2-Methylpyrazine

ParameterValueReference
Reactants
2-Methylpyrazine1 mole[1]
Ammonia6 moles[1]
Oxygen12 moles[1]
Water5 moles[1]
Catalyst CrVPO/γ-Al2O3[1]
Reaction Conditions
Temperature480 °C[1]
Gas Hourly Space Velocity (GHSV)13,081 h⁻¹[1]
Yield and Purity
Conversion of 2-Methylpyrazine71.5%[1]
Selectivity for 2-Cyanopyrazine93.7%[1]
Space-Time Yield1724–77,082 g/(kg_cat·h)[1]

Method 2: Cyanation of 2-Bromopyrazine

This method is suitable for batch production and offers a reliable route to 2-cyanopyrazine.

Table 2: Quantitative Data for Cyanation of 2-Bromopyrazine

ParameterValueReference
Reactants
2-Bromopyrazine300 mmol (48 g)[2]
Potassium Ferrocyanide Trihydrate60 mmol (25 g)[2]
Palladium Acetate (Catalyst)3 mmol (680 mg)[2]
Sodium Carbonate (Base)330 mmol (35 g)[2]
N,N-Dimethylacetamide (Solvent)500 mL[2]
Reaction Conditions
Temperature120 °C[2]
Reaction Time2 hours[2]
Yield and Purity
Yield88%[2]
Purity (by GC)98%[2]
Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile

This compound is a valuable intermediate for various research applications. A scalable synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction.

Table 3: Quantitative Data for Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile

ParameterValueReference
Reactants
3-Amino-6-bromopyrazine-2-carbonitrile1.0 eq[3]
Phenylboronic Acid1.2 eq[3]
Potassium Carbonate (Base)2.0 eq[3]
Palladium(II) Acetate (Catalyst)0.02 eq[3]
Triphenylphosphine (Ligand)0.04 eq[3]
1,4-Dioxane (Solvent)-[3]
Reaction Conditions
Temperature80-100 °C[3]
Reaction Time4-12 hours[3]
Yield
Yield (after purification)75-95%[3]
Synthesis of 3,5-Diamino-6-chloropyrazine-2-carbonitrile (Amiloride Intermediate)

The synthesis of this key intermediate for the diuretic drug amiloride involves the chlorination and subsequent amination of a pyrazine precursor. While specific kilogram-scale data is proprietary, the general synthetic approach is well-established.

Experimental Protocols

Protocol for Ammoxidation of 2-Methylpyrazine in a Continuous-Flow Microreactor

This protocol is based on a high-throughput screening setup and provides a basis for larger scale continuous production.

Materials and Equipment:

  • 2-Methylpyrazine

  • Ammonia gas

  • Oxygen gas

  • CrVPO/γ-Al2O3 catalyst

  • Continuous-flow microreactor system with mass flow controllers

  • Gas chromatograph (GC) for online analysis

Procedure:

  • Pack the microreactor with the CrVPO/γ-Al2O3 catalyst.

  • Establish a continuous flow of ammonia and oxygen at the desired molar ratios.

  • Heat the reactor to the target temperature of 480 °C.[1]

  • Introduce a solution of 2-methylpyrazine in water into the gas stream using a vaporizer.

  • Maintain a constant flow rate to achieve the specified Gas Hourly Space Velocity (GHSV) of 13,081 h⁻¹.[1]

  • Monitor the product stream in real-time using an online GC to determine conversion and selectivity.

  • Collect the product by condensation and purify by distillation.

Workflow Diagram:

Ammoxidation_Workflow cluster_reactants Reactant Feed Methylpyrazine 2-Methylpyrazine in Water Vaporizer Vaporizer Methylpyrazine->Vaporizer Ammonia Ammonia (gas) Ammonia->Vaporizer Oxygen Oxygen (gas) Oxygen->Vaporizer Microreactor Packed-Bed Microreactor (480 °C, CrVPO/γ-Al2O3) Vaporizer->Microreactor Condenser Condenser Microreactor->Condenser OnlineGC Online GC Analysis Microreactor->OnlineGC Product Crude 2-Cyanopyrazine Condenser->Product Purification Distillation Product->Purification FinalProduct Pure 2-Cyanopyrazine Purification->FinalProduct

Caption: Workflow for the continuous-flow ammoxidation of 2-methylpyrazine.

Protocol for Kilogram-Scale Cyanation of 2-Bromopyrazine

This batch process protocol is adapted from patent literature for larger scale production.

Materials and Equipment:

  • 2-Bromopyrazine

  • Potassium Ferrocyanide Trihydrate

  • Palladium Acetate

  • Sodium Carbonate

  • N,N-Dimethylacetamide (DMAc)

  • Jacketed glass reactor (appropriate volume for kilogram scale) with overhead stirrer, condenser, and nitrogen inlet

  • Filtration unit

  • Vacuum distillation apparatus

Procedure:

  • Charge the reactor with N,N-dimethylacetamide under a nitrogen atmosphere.

  • Add 2-bromopyrazine, potassium ferrocyanide trihydrate, palladium acetate, and sodium carbonate to the solvent.[2]

  • Heat the reaction mixture to 120 °C with vigorous stirring.[2]

  • Maintain the temperature and stirring for 2 hours, monitoring the reaction progress by GC or HPLC.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Purify the filtrate by vacuum distillation to isolate the 2-cyanopyrazine.

Workflow Diagram:

Cyanation_Workflow Reactants 2-Bromopyrazine, K4[Fe(CN)6]·3H2O, Pd(OAc)2, Na2CO3 in DMAc Reactor Jacketed Reactor (120 °C, 2h, N2) Reactants->Reactor Filtration Filtration Reactor->Filtration Distillation Vacuum Distillation Filtration->Distillation Waste Inorganic Salts Filtration->Waste Product Pure 2-Cyanopyrazine Distillation->Product Safety_Considerations cluster_hazards Potential Hazards cluster_controls Control Measures Toxicity High Toxicity of Cyanide Reagents PPE Appropriate PPE Toxicity->PPE Ventilation Adequate Ventilation (Fume Hoods) Toxicity->Ventilation Emergency Emergency Procedures & Antidotes Toxicity->Emergency Waste Controlled Waste Disposal Toxicity->Waste Exotherm Exothermic Reactions Reactor Proper Reactor Design (Cooling Capacity) Exotherm->Reactor AirSensitivity Air/Moisture Sensitivity Inert Inert Atmosphere (N2/Ar) AirSensitivity->Inert

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-5-chloropyrazine-2-carbonitrile Crude Product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 3-Amino-5-chloropyrazine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective methods for purifying this compound and its analogs are silica gel column chromatography and recrystallization. Column chromatography is highly effective for separating the desired product from various impurities.[1] Recrystallization can be employed for further purification, particularly if a suitable solvent system is identified.[1]

Q2: My purified product is discolored (e.g., yellow or brown). What could be the cause and how can I fix it?

A2: Discoloration of the final product can be due to the presence of colored impurities from the synthesis, oxidation, or degradation of the product.[1] To mitigate this, it is advisable to perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).[1] Additionally, prompt purification of the crude product after synthesis can minimize the formation of degradation products.[1] If the product is already discolored, an additional purification step, such as another round of column chromatography or treatment with activated carbon followed by recrystallization, may be necessary.

Q3: I am experiencing a low yield after purification. What are the potential reasons?

A3: Low recovery of the product can stem from several factors. During column chromatography, issues such as improper solvent polarity, channeling in the silica gel, or co-elution of the product with impurities can lead to loss. In recrystallization, using an inappropriate solvent, cooling the solution too quickly, or incomplete precipitation can result in a lower yield. It is also possible that the crude product contained a higher proportion of impurities than anticipated.

Q4: How can I identify the impurities in my crude product?

A4: To identify impurities, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1] These methods can help determine the structure and quantity of the impurities present, which is crucial for optimizing the purification strategy.

Experimental Protocols

Silica Gel Column Chromatography

This protocol is a general guideline adapted from methods used for similar compounds and may require optimization.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent system (e.g., Hexane/Ethyl Acetate gradient)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the silica gel slurry into the column and allow it to pack uniformly. Let the excess solvent drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the column.

  • Elution: Begin eluting the column with a low polarity solvent system (e.g., 10% ethyl acetate in hexane).[1]

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to facilitate the separation of compounds.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent using a rotary evaporator.[1]

ParameterRecommended Starting Condition
Stationary PhaseSilica Gel (100-200 mesh)
Mobile PhaseHexane/Ethyl Acetate Gradient (e.g., 10% to 50% Ethyl Acetate)
Elution MonitoringTLC with UV visualization (254 nm)
Recrystallization

This is a general protocol and the choice of solvent is critical for success.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent or solvent pair (e.g., Ethanol/Water or Ethyl Acetate/Hexane)[1]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

ParameterRecommended Solvent Systems (to be tested)
Single SolventEthanol, Isopropanol, Acetonitrile
Solvent PairEthanol/Water, Ethyl Acetate/Hexane

Troubleshooting Guide

TroubleshootingGuide

Purification Workflow

PurificationWorkflow

References

Technical Support Center: Synthesis of 3-Amino-5-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-chloropyrazine-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method involves the regioselective amination of a dichlorinated precursor, 3,5-dichloropyrazine-2-carbonitrile. This precursor can be synthesized from commercially available starting materials. The key step is the selective displacement of one chlorine atom by an amino group.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges include:

  • Regioselectivity: Ensuring the incoming amino group selectively displaces the chlorine at the C3 position over the C5 position.

  • Side Reactions: Formation of di-amino byproducts or hydrolysis of the nitrile group.

  • Purification: Separating the desired product from starting materials, isomers, and other byproducts.

  • Reaction Control: Maintaining optimal temperature and reaction time to maximize yield and minimize impurities.

Q3: How does the electron-withdrawing nitrile group influence the regioselectivity of the amination?

A3: The strongly electron-withdrawing nitrile group at the C2 position significantly influences the electronic distribution of the pyrazine ring, making the adjacent carbon atoms more susceptible to nucleophilic attack. This electronic effect plays a crucial role in directing the regioselectivity of the amination reaction.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. For final product characterization, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential for confirming the structure and assessing purity.

Troubleshooting Guide

Problem EncounteredPotential CauseSuggested Solution
Low to no conversion of starting material 1. Insufficient reaction temperature. 2. Inactive aminating agent. 3. Poor quality solvent or reagents.1. Gradually increase the reaction temperature and monitor by TLC. 2. Use a fresh source of the aminating agent (e.g., fresh ammonia solution). 3. Ensure all solvents and reagents are anhydrous and of high purity.
Formation of significant amounts of di-amino byproduct 1. Excess aminating agent. 2. Prolonged reaction time. 3. High reaction temperature.1. Use a stoichiometric amount or a slight excess of the aminating agent. 2. Monitor the reaction closely by TLC and quench it once the starting material is consumed. 3. Perform the reaction at the lowest effective temperature.
Formation of the isomeric 5-amino-3-chloropyrazine-2-carbonitrile 1. Reaction conditions favoring attack at the C5 position.1. Modify the solvent system or temperature to influence the regioselectivity. Computational studies on related dichloropyrazines suggest that the substitution pattern can be influenced by the electronic nature of substituents.
Hydrolysis of the nitrile group to a carboxamide 1. Presence of water in the reaction mixture. 2. Basic or acidic conditions during workup.1. Use anhydrous solvents and reagents. 2. Perform the workup under neutral conditions and avoid prolonged exposure to strong acids or bases.
Difficulty in purifying the final product 1. Presence of closely related isomers or byproducts. 2. Poor solubility of the product.1. Utilize column chromatography with a carefully selected eluent system. Gradient elution may be necessary. 2. Recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocols

Synthesis of 3,5-Dichloropyrazine-2-carbonitrile (Precursor)

A common route to the precursor involves the chlorination of a suitable pyrazine derivative. One reported method involves the reaction of 3-hydroxypyrazine-2-carboxamide with a chlorinating agent like phosphorus oxychloride.

ParameterValue
Starting Material 3-Hydroxypyrazine-2-carboxamide
Reagents Phosphorus oxychloride, Diisopropylethylamine
Solvent Chlorobenzene
Temperature 90°C
Reaction Time Overnight
Typical Yield ~79%[1]
Synthesis of this compound

This protocol describes the selective amination of 3,5-dichloropyrazine-2-carbonitrile.

Materials:

  • 3,5-Dichloropyrazine-2-carbonitrile

  • Ammonia source (e.g., 7N ammonia in methanol, aqueous ammonia)

  • Anhydrous solvent (e.g., Dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,5-dichloropyrazine-2-carbonitrile (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the ammonia source (1.0-1.2 equivalents) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

ParameterValue
Starting Material 3,5-Dichloropyrazine-2-carbonitrile
Reagent 7N Ammonia in Methanol
Solvent Dioxane
Temperature 0°C to Room Temperature
Reaction Time 4-6 hours
Purification Silica Gel Column Chromatography

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis cluster_purification Purification start 3-Hydroxypyrazine-2-carboxamide reagents_precursor POCl3, DIEA Chlorobenzene, 90°C start->reagents_precursor precursor 3,5-Dichloropyrazine-2-carbonitrile reagents_precursor->precursor reagents_target Ammonia Source Dioxane, 0°C to RT precursor->reagents_target target This compound reagents_target->target purification Column Chromatography target->purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Impure Product cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation (e.g., Di-amination) start->cause2 cause3 Isomer Formation start->cause3 cause4 Product Decomposition start->cause4 solution1 Optimize Temperature & Reaction Time cause1->solution1 cause2->solution1 solution2 Adjust Stoichiometry of Aminating Agent cause2->solution2 solution3 Modify Solvent System cause3->solution3 solution4 Purification Strategy (Chromatography, Recrystallization) cause4->solution4

Caption: Troubleshooting logic for synthesis challenges.

References

Technical Support Center: Improving Yield in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges in pyrazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazine derivatives?

A1: The most prevalent methods for pyrazine synthesis include classical named reactions and general condensation methods.[1] Key approaches are the Staedel-Rugheimer synthesis, the Gutknecht synthesis, and the condensation of 1,2-diamines with α-dicarbonyl compounds.[1] Modern variations, such as the dehydrogenative coupling of β-amino alcohols, also offer efficient routes.[2] The choice of method is typically determined by the desired substitution pattern and the availability of starting materials.[1]

Q2: I am planning a pyrazine synthesis. Which synthetic route is likely to give the highest yield?

A2: While classical methods like the Staedel-Rugheimer and Gutknecht syntheses are valuable, the condensation of 1,2-diamines with α-dicarbonyl compounds is often considered a more general and higher-yielding approach.[1] However, many traditional methods are known for poor yields and harsh reaction conditions.[3][4] For specific applications, newer methods like the dehydrogenative coupling of amino alcohols catalyzed by manganese pincer complexes can provide excellent yields for 2,5-substituted pyrazines.[5]

Q3: How does reaction temperature affect pyrazine synthesis yields?

A3: Reaction temperature is a critical parameter. In gas-phase reactions, temperatures below 300°C can lead to incomplete dehydrogenation and piperazine byproducts, while temperatures above 450°C can cause the pyrazine ring to break down.[4] For solution-phase reactions, excessive heat can degrade the final product or promote side reactions, while insufficient heat may lead to an incomplete reaction.[6] A systematic optimization of temperature for each specific reaction is highly recommended.[2]

Q4: Can the choice of solvent significantly impact the yield?

A4: Absolutely. The solvent can influence reactant solubility, reaction rate, and even the course of the reaction. For example, in certain dehydrogenative coupling reactions, changing the solvent from toluene to 1,4-dioxane has been shown to be critical for yield.[2] For purification steps like liquid-liquid extraction, using a less polar solvent such as hexane can help prevent the co-extraction of polar byproducts like imidazoles.[7]

Troubleshooting Guide for Low Pyrazine Yield

This guide addresses the common problem of low yields and offers structured solutions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete Reaction: The condensation or cyclization is not proceeding to completion.[2]Extend the reaction time or cautiously increase the temperature. Ensure adequate mixing to improve contact between reactants.[2]
Poor Quality Starting Materials: Impurities in α-dicarbonyl compounds or 1,2-diamines can interfere with the reaction.[4]Use purified starting materials. Consider recrystallization or distillation of reagents before use.
Inefficient Oxidation: The dihydropyrazine intermediate is not being effectively converted to the final aromatic pyrazine.[7]Ensure the appropriate oxidizing agent is used (e.g., copper(II) sulfate, mercury(I) oxide, or air).[1][8] Optimize oxidation conditions, such as temperature and reaction time.[1] In some cases, simply bubbling air through the reaction mixture is sufficient.[4][9]
Presence of Significant Byproducts Side Reactions: Competing reaction pathways are consuming the starting materials. Imidazole derivatives are common byproducts.[7]Adjust reaction conditions (temperature, stoichiometry) to favor the desired pathway.[2] During workup, select extraction solvents carefully; hexane is less likely to extract polar imidazole byproducts than MTBE or ethyl acetate.[7]
Suboptimal Reagents: The choice of base or catalyst may not be ideal for the specific transformation.Screen different bases or catalysts. For instance, potassium hydride (KH) has proven more effective than other bases in certain dehydrogenative coupling reactions.[2][4]
Product Loss During Workup Inefficient Extraction: The pyrazine product is not being fully recovered from the reaction mixture.Perform multiple extractions with a suitable organic solvent. Ensure the pH is optimized to keep the pyrazine in its neutral, more soluble form.[4]
Poor Recrystallization Technique: Product is lost or fails to crystallize during purification.Select an appropriate recrystallization solvent where the pyrazine is highly soluble when hot and poorly soluble when cold.[7] Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[7]
Yield Comparison for Different Synthesis Conditions

The following table summarizes yields reported for the synthesis of 2,5-disubstituted pyrazines from β-amino alcohols using a manganese pincer complex catalyst, illustrating the impact of the substrate.

Entryβ-Amino Alcohol SubstrateProductYield (%)
12-Amino-4-methylpentan-1-ol2,5-Diisobutylpyrazine80
22-Amino-1-hexanol2,5-Dibutylpyrazine65
32-Amino-1-pentanol2,5-Dipropylpyrazine95
42-Aminobutan-1-ol2,5-Diethylpyrazine40
52-Aminopropan-1-ol2,5-Dimethylpyrazine45
Data sourced from a study on manganese-catalyzed dehydrogenative coupling. Reaction conditions: Catalyst (2 mol %), β-amino alcohol (0.5 mmol), KH (3 mol %), 150 °C, 24h, toluene.[5]

Experimental Protocols

Protocol 1: Gutknecht Pyrazine Synthesis

This method relies on the self-condensation of α-amino ketones, which are typically generated in-situ from α-oximino ketones.[4]

Materials:

  • Starting Ketone

  • Nitrous Acid (generated in-situ from Sodium Nitrite and a mineral acid)

  • Reducing Agent (e.g., Zinc in acetic acid or catalytic hydrogenation)

  • Oxidizing Agent (e.g., Copper(II) sulfate or air)[9]

  • Appropriate Solvents (e.g., Ethanol)

Procedure:

  • Formation of α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent. Treat the solution with nitrous acid to form the α-oximino ketone.[9]

  • Reduction to α-Amino Ketone: Reduce the α-oximino ketone to the corresponding α-amino ketone using a suitable reducing agent.[9]

  • Dimerization and Oxidation: The α-amino ketone will dimerize to form a dihydropyrazine intermediate.[9] This intermediate is then oxidized to the final pyrazine product. This can be achieved by adding an oxidizing agent like copper(II) sulfate and heating, or sometimes by simply exposing the reaction mixture to air.[1][9]

  • Isolation and Purification: After the reaction is complete, remove the solvent. The crude product can be purified by standard methods such as recrystallization or column chromatography.[1]

Protocol 2: Condensation of an α-Diketone with a 1,2-Diamine

This is a direct and widely used method for preparing pyrazine derivatives.[3]

Materials:

  • Benzil (recrystallized, 2 mmol)

  • Ethylene diamine (2 mmol)

  • Aqueous Methanol (3 mL)

  • Potassium tert-butoxide (t-BuOK) (10 mg, catalytic amount)[3]

  • Solvents for chromatography (e.g., petroleum ether and ethyl acetate)[3]

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol. Stir the solution until it is homogeneous.[2][3]

  • Addition of Reagents: Add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg) to the solution.[2][3]

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[2][3]

  • Workup: Once the reaction is complete, evaporate the methanol under reduced pressure.[3]

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using a suitable eluent system like a mixture of petroleum ether and ethyl acetate.[2][3]

Visualizations

Pyrazine_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Start Select Synthesis Route (e.g., Gutknecht, Condensation) Reagents Prepare & Purify Starting Materials Start->Reagents Condensation Condensation / Cyclization (Formation of Dihydropyrazine) Reagents->Condensation Oxidation Oxidation to Aromatic Pyrazine Condensation->Oxidation Workup Reaction Workup (e.g., Extraction) Oxidation->Workup Purify Purification (Chromatography / Recrystallization) Workup->Purify Analysis Product Analysis (NMR, MS, m.p.) Purify->Analysis

Caption: A generalized experimental workflow for pyrazine synthesis.[2]

Troubleshooting_Yield Start Low Pyrazine Yield Observed Check_Reaction Was the reaction run to completion? Start->Check_Reaction Check_Oxidation Is the oxidation step efficient? Check_Reaction->Check_Oxidation Yes Sol_Reaction Optimize reaction time and/or temperature. Check_Reaction->Sol_Reaction No Check_Purity Are starting materials pure? Check_Oxidation->Check_Purity Yes Sol_Oxidation Change oxidizing agent or conditions. Check_Oxidation->Sol_Oxidation No Check_Workup Is product lost during workup/purification? Check_Purity->Check_Workup Yes Sol_Purity Purify reagents (distill, recrystallize). Check_Purity->Sol_Purity No Sol_Workup Optimize extraction pH. Improve recrystallization. Check_Workup->Sol_Workup Yes End Improved Yield Check_Workup->End No Sol_Reaction->Check_Oxidation Sol_Oxidation->Check_Purity Sol_Purity->Check_Workup Sol_Workup->End

Caption: A decision tree for troubleshooting low pyrazine yields.[6]

References

Technical Support Center: Nucleophilic Aromatic Substitution of Chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving chloropyrazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nucleophilic aromatic substitution (SNAr) of chloropyrazines?

A1: The most prevalent side reactions are hydrolysis of the chloropyrazine to the corresponding hydroxypyrazine, and for di- or polysubstituted chloropyrazines, the formation of undesired regioisomers. Solvolysis with alcoholic solvents to form alkoxy-pyrazines can also occur if the alcohol is used as a solvent or is present as a nucleophile.

Q2: My SNAr reaction with an amine nucleophile is producing a significant amount of the corresponding hydroxypyrazine. What is the likely cause and how can I prevent this?

A2: The formation of a hydroxypyrazine byproduct is typically due to the presence of water in the reaction mixture, which acts as a competing nucleophile. This can be exacerbated by prolonged reaction times, high temperatures, or acidic conditions that can protonate and deactivate a less nucleophilic amine, making water a more competitive nucleophile. To minimize this, ensure all reagents and solvents are anhydrous. Using a non-protic solvent and a suitable base to activate the amine nucleophile can also favor the desired amination over hydrolysis.

Q3: I am reacting a 2,5-dichloropyrazine with a nucleophile and obtaining a mixture of products. How can I control the regioselectivity?

A3: Regioselectivity in the substitution of dichloropyrazines is highly dependent on the electronic properties of the substituents already on the pyrazine ring, the nature of the nucleophile, and the reaction conditions. For instance, in 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position will direct nucleophilic attack to the 5-position, while an electron-donating group at the 2-position will direct the attack to the 3-position.[1] Controlling the stoichiometry of the nucleophile (using one equivalent for monosubstitution) and careful selection of reaction temperature and solvent can improve selectivity. In some cases, palladium-catalyzed cross-coupling reactions may offer better regiocontrol than traditional SNAr.

Q4: The SNAr reaction on my chloropyrazine substrate is very slow or not proceeding at all. What can I do to improve the reaction rate?

A4: The pyrazine ring is electron-deficient, which facilitates SNAr, but the reactivity can be influenced by other substituents.[2] If the reaction is slow, consider the following:

  • Increase Temperature: Many SNAr reactions on chloropyrazines require heating.[3]

  • Choice of Solvent: Polar aprotic solvents like DMF or DMSO can accelerate the reaction.

  • Choice of Base: A suitable base can deprotonate the nucleophile, increasing its nucleophilicity. For amine nucleophiles, a non-nucleophilic base is preferred.

  • Microwave Irradiation: This can significantly reduce reaction times.[3]

  • Alternative Reagents: In some cases, a more reactive fluoro- or nitro-substituted pyrazine might be a better substrate if available.

Troubleshooting Guides

Issue 1: Formation of Hydroxypyrazine Byproduct

Symptoms:

  • Mass spectrometry analysis of the crude reaction mixture shows a peak corresponding to the molecular weight of the desired product +17 amu (or -18 amu for M-H).

  • NMR spectroscopy indicates the presence of a second pyrazine species, possibly with a broad signal indicative of an -OH group.

Root Causes and Solutions:

Root CauseTroubleshooting Steps
Presence of water in reagents or solvent. 1. Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent. 2. Dry solid reagents in a vacuum oven before use. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.
Weakly nucleophilic amine. 1. Increase the nucleophilicity of the amine by adding a non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU). 2. Consider using a more nucleophilic amine if the structure of the final product allows.
Sub-optimal reaction temperature. 1. Lower the reaction temperature to a point where the desired reaction still proceeds at an acceptable rate, but the hydrolysis is minimized.
Issue 2: Poor Regioselectivity in the Substitution of Dichloropyrazines

Symptoms:

  • TLC analysis shows multiple product spots.

  • NMR of the crude product shows multiple sets of signals for pyrazine protons.

  • GC-MS or LC-MS analysis reveals the presence of two or more isomers with the same molecular weight.[4][5]

Root Causes and Solutions:

Root CauseTroubleshooting Steps
Similar reactivity of the two chlorine atoms. 1. Carefully control the stoichiometry, using only one equivalent of the nucleophile for monosubstitution. 2. Lower the reaction temperature to exploit small differences in activation energy between the two sites.
Electronic influence of other substituents. 1. Analyze the electronic properties of the substituents on the pyrazine ring. An electron-donating group will direct nucleophilic attack to the 3-position of a 3,5-dichloropyrazine, while an electron-withdrawing group will direct it to the 5-position.[1] 2. Consider a different synthetic route if the inherent electronics of the substrate do not favor the desired regioisomer.
Reaction conditions favoring mixture of products. 1. For selective C2-amination of dichloropyridines (a related system), using N-acetyl masked aminoarenes with a palladium catalyst has been shown to be effective. A similar strategy could be explored for dichloropyrazines.[1]

Quantitative Data Summary

The following table summarizes representative yields for SNAr reactions on chloropyrazines with different nucleophiles, highlighting conditions that can influence the outcome.

Chloropyrazine SubstrateNucleophileSolventBaseTemp (°C)Time (h)Desired Product Yield (%)Side Product(s) & Yield (%)Reference
2-ChloropyrazineMorpholineWaterKF1001770Not specified[6]
2-ChloropyrazineMorpholineD₂OK₂CO₃1001739Not specified[6]
2-ChloropyrazineAnilineNot specifiedNot specifiedNot specifiedNot specifiedUnreactive-[6]
2,5-Dichloropyrazine3-MethoxyanilineTHFt-BuOK60-80Not specifiedNot specifiedNot specified[7]
2-Substituted-3,5-DichloropyrazineAminesNot specifiedNot specifiedNot specifiedNot specifiedRegioisomer 1Regioisomer 2 (variable)[1]

Experimental Protocols

Protocol 1: General Procedure for Amination of 2-Chloropyrazine

This protocol is a generalized procedure for the SNAr reaction of 2-chloropyrazine with a primary or secondary amine.

Materials:

  • 2-Chloropyrazine

  • Amine nucleophile (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-chloropyrazine (1.0 equivalent) and anhydrous DMF.

  • Add the amine nucleophile (1.1 equivalents) to the stirred solution.

  • Add potassium carbonate (2.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Minimizing Hydrolysis in SNAr Reactions

This protocol outlines modifications to the general procedure to minimize the formation of hydroxypyrazine byproducts.

Key Modifications:

  • Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Ensure all glassware is flame-dried before use. Solid reagents should be dried under vacuum.

  • Inert Atmosphere: Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction setup and duration.

  • Base Selection: For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base like sodium hydride (NaH). If using NaH, pre-treat the amine with NaH in an anhydrous solvent at 0 °C to form the more nucleophilic amide anion before adding the chloropyrazine.

  • Temperature Control: Start the reaction at a lower temperature (e.g., room temperature or 50 °C) and only increase if the reaction rate is too slow.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Chloropyrazine Chloropyrazine Meisenheimer_Complex Meisenheimer Complex (Anionic) Chloropyrazine->Meisenheimer_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Substituted_Pyrazine Substituted_Pyrazine Meisenheimer_Complex->Substituted_Pyrazine Elimination of Cl- Chloride_Ion Chloride_Ion Meisenheimer_Complex->Chloride_Ion

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on a chloropyrazine.

Troubleshooting_Flowchart start SNAr Reaction on Chloropyrazine issue Low Yield or Side Products? start->issue side_product_type Identify Side Product issue->side_product_type Yes optimize_temp Optimize temperature and reaction time issue->optimize_temp No (Low Conversion) hydrolysis Hydroxypyrazine formed? side_product_type->hydrolysis regioisomer Regioisomers formed? hydrolysis->regioisomer No use_anhydrous Use anhydrous reagents/solvents Work under inert atmosphere hydrolysis->use_anhydrous Yes control_stoichiometry Control nucleophile stoichiometry (1.0 eq for mono-substitution) regioisomer->control_stoichiometry Yes

Caption: Troubleshooting flowchart for common issues in SNAr of chloropyrazines.

References

Technical Support Center: Overcoming Low Solubility of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for addressing the low solubility of pyrazine compounds encountered during experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Why do many pyrazine compounds have low aqueous solubility?

Pyrazine and its derivatives are aromatic heterocyclic compounds. While the core pyrazine is moderately soluble in water, its derivatives, particularly those developed as therapeutic agents, are often larger, more complex molecules.[1][2] Their low aqueous solubility can be attributed to several factors:

  • Molecular Weight and Lipophilicity: Larger molecules with higher molecular weights tend to be less soluble.[3] Many pyrazine-based drug candidates are designed to interact with lipophilic targets, which increases their overall lipophilicity and reduces aqueous solubility.

  • Crystalline Structure: The stability of the crystal lattice structure of a solid compound must be overcome by solvent-solute interactions for dissolution to occur. Highly stable crystalline forms ("brick-dust" molecules) require more energy to break apart, leading to lower solubility.[4]

  • Weak Basicity: The pyrazine ring is weakly basic (pKa of 0.65).[5] This means that unlike compounds with more strongly acidic or basic functional groups, its solubility cannot always be dramatically increased by simple pH adjustments into the physiological range.[6]

FAQ 2: What are the first steps I should take when my pyrazine compound doesn't dissolve?

When encountering a solubility issue, a systematic approach is recommended. The following workflow outlines initial troubleshooting steps.

G start Compound Fails to Dissolve in Aqueous Buffer stock Is a concentrated stock in an organic solvent (e.g., DMSO) fully dissolved? start->stock dilution Precipitation upon dilution? stock->dilution Yes sub_start Initial Troubleshooting stock->sub_start No next_steps Advanced Strategies dilution->next_steps Yes ph_adjust Adjust pH dilution->ph_adjust No, but still insoluble sonicate Sonication sub_start->sonicate heat Gentle Warming (check compound stability) sub_start->heat vortex Vigorous Vortexing sub_start->vortex cosolvent Increase Co-solvent % next_steps->cosolvent next_steps->ph_adjust excipients Use Solubilizing Excipients (Cyclodextrins, Surfactants) next_steps->excipients

Figure 1: Initial troubleshooting workflow for pyrazine solubility issues.

FAQ 3: Which organic solvents are commonly used for pyrazine compounds?

The choice of solvent is critical. Pyrazinamide, a common pyrazine derivative, demonstrates variable solubility in different organic solvents. A concentrated stock solution is typically prepared in a water-miscible organic solvent before further dilution into aqueous buffers.

Table 1: Solubility of Pyrazinamide in Common Organic Solvents

Solvent Solubility (approx. mg/mL) Reference
Dimethyl Sulfoxide (DMSO) 30 [7]
Dimethyl Formamide (DMF) 25 [7]
Ethanol 0.2 [7]
Methanol Data varies [8]

| 1,4-Dioxane | High |[9] |

Note: Always start by dissolving the compound in a small amount of the organic solvent before diluting. For aqueous buffers, first dissolving in DMSO and then diluting is a standard method. A 1:10 solution of DMSO:PBS (pH 7.2) can achieve a pyrazinamide solubility of approximately 0.1 mg/mL.[7]

Troubleshooting Guides & Advanced Protocols

Issue: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer.

This is a common problem indicating that the final concentration of the organic co-solvent is insufficient to maintain solubility.

Solution 1: Optimize Co-solvent Concentration

Co-solvents work by reducing the polarity of the aqueous medium, which helps to keep hydrophobic molecules in solution.[10][11] Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[12]

Experimental Protocol: Co-solvent Solubility Assessment

  • Objective: To determine the minimum co-solvent concentration required to maintain compound solubility at the desired final concentration.

  • Materials: Pyrazine compound, DMSO, assay buffer, and a secondary co-solvent if needed (e.g., PEG 400).

  • Methodology: a. Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM). b. In a series of microcentrifuge tubes or a 96-well plate, prepare your assay buffer with varying final percentages of DMSO (e.g., 0.5%, 1%, 2%, 5%). c. Add the compound stock solution to each tube to reach the desired final assay concentration. d. Incubate at the experimental temperature for 1-2 hours. e. Visually inspect for precipitation. For quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.

Table 2: Hypothetical Co-solvent Optimization Data

Co-solvent Co-solvent Conc. (%) Apparent Solubility (µM)
DMSO 0.5 15
DMSO 1.0 35
PEG 400 1.0 45
Ethanol 1.0 25

(Data based on hypothetical example for illustration.[13])

Solution 2: Adjusting pH

The solubility of ionizable compounds is highly pH-dependent.[6] Although many pyrazines are weakly basic, derivatives may contain acidic or basic functional groups that can be protonated or deprotonated to increase solubility. For pyrazine formation itself, alkaline conditions (pH 9-10) have been shown to improve solubility and yield.[14]

Experimental Protocol: pH-Dependent Solubility Profile

  • Objective: To assess the compound's solubility across a range of pH values.

  • Materials: Pyrazine compound, a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10), HCl and NaOH for adjustments.

  • Methodology: a. Add an excess amount of the solid pyrazine compound to separate tubes, each containing a buffer of a different pH. b. Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature to reach equilibrium. c. Filter the samples using a 0.22 µm filter to remove any undissolved solid. d. Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

G cluster_0 Mechanism of pH Adjustment cluster_1 Logical Flow Compound_Solid Insoluble Compound (R-NH2) Compound_Dissolved Soluble Cation (R-NH3+) Compound_Solid->Compound_Dissolved Dissolution H_ion H+ Compound_Dissolved->H_ion Protonation Start Low pH (Acidic Buffer) Equilibrium Equilibrium Shifts Right (Le Chatelier's Principle) Start->Equilibrium Result Increased Overall Solubility Equilibrium->Result

Figure 2: Logical diagram of solubility enhancement by pH reduction for a basic compound.

Solution 3: Employ Solubilizing Excipients (Cyclodextrins)

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly higher aqueous solubility.[11][13]

Experimental Protocol: Solubility Enhancement with Cyclodextrins

  • Objective: To evaluate the effect of different cyclodextrins on compound solubility.

  • Materials: Pyrazine compound, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD), assay buffer.

  • Methodology: a. Prepare solutions of HP-β-CD and SBE-β-CD at various concentrations (e.g., 1, 5, 10 mM) in the assay buffer. b. Add an excess of the solid pyrazine compound to each CD solution. c. Equilibrate the samples by shaking for 24-48 hours. d. Filter the samples to remove undissolved compound. e. Analyze the filtrate by HPLC-UV to determine the concentration of the solubilized compound.

Table 3: Hypothetical Cyclodextrin Solubilization Data

Cyclodextrin Concentration (mM) Apparent Solubility (µM)
None 0 5
HP-β-CD 5 50
HP-β-CD 10 95
SBE-β-CD 5 75
SBE-β-CD 10 140

(Data based on hypothetical example for illustration.[13])

References

Technical Support Center: Managing Byproduct Formation in Chloropyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chloropyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help manage byproduct formation and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in 2-chloropyrazine synthesis?

A1: The most common byproducts depend on the synthetic route. In the direct chlorination of pyrazine, the primary byproducts are dichloropyrazines (e.g., 2,6-dichloropyrazine and 2,5-dichloropyrazine) and other polychlorinated pyrazines.[1][2] If the reaction temperature is too high, it can lead to the formation of carbonaceous materials and other degradation products.[1] In syntheses starting from substituted pyrazines, other byproducts can arise from side reactions. For instance, in the synthesis of di-2-pyrazinylmethane from 2-chloropyrazine, byproducts such as 3-chloro-2,2'-bipyrazine and tri-2-pyrazinylmethane have been identified.[3]

Q2: How does reaction temperature influence the formation of byproducts during the direct chlorination of pyrazine?

A2: Temperature is a critical parameter in the direct chlorination of pyrazine. Generally, lower temperatures are favored to minimize the formation of polychlorinated byproducts and prevent the degradation of the pyrazine ring.[4] In vapor-phase chlorination, the reaction is typically carried out at temperatures between 300°C and 600°C.[1] Exceeding this range can lead to increased formation of tars and carbonaceous materials.[1]

Q3: What is the role of the chlorine to pyrazine molar ratio in controlling byproduct formation?

A3: The molar ratio of chlorine to pyrazine is a key factor in determining the product distribution. A higher molar ratio of chlorine will favor the formation of dichloropyrazines and other polychlorinated species. To selectively synthesize 2-chloropyrazine, it is crucial to control the stoichiometry of the reactants. In vapor-phase chlorination, a chlorine to pyrazine molar ratio of about 0.4 to 1.3 has been found to be effective for producing monochloropyrazine.[1]

Q4: Can a catalyst be used to improve the selectivity for 2-chloropyrazine?

A4: Yes, catalysts can be employed to improve the selectivity of the chlorination reaction and allow for lower reaction temperatures. For the vapor-phase chlorination of pyrazine, catalysts such as those based on silicates and silicate clays have been used.[5] The use of a catalyst can help to minimize the formation of unwanted byproducts by providing a more controlled reaction pathway.

Q5: What are the common methods for purifying 2-chloropyrazine and removing byproducts?

A5: The purification of 2-chloropyrazine typically involves fractional distillation to separate it from unreacted pyrazine and dichloropyrazine byproducts, taking advantage of their different boiling points.[1] For non-volatile byproducts or more complex reaction mixtures, column chromatography is an effective purification technique.[3] To monitor the purity and identify byproducts, analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and GC-Mass Spectrometry (GC-MS) are commonly used.[6][7]

Troubleshooting Guides

Issue 1: Low yield of 2-chloropyrazine and high formation of dichloropyrazines in direct chlorination.

Possible Cause Suggested Solution
Excessive chlorine to pyrazine molar ratio. Carefully control the stoichiometry of the reactants. Use a chlorine to pyrazine molar ratio between 0.4 and 1.3.[1]
High reaction temperature. Optimize the reaction temperature. For vapor-phase chlorination, maintain the temperature in the range of 300-600°C.[1] Consider lowering the temperature if polychlorination is excessive.
Prolonged reaction time. Monitor the reaction progress using GC or TLC to determine the optimal reaction time that maximizes the yield of the desired product while minimizing over-chlorination.
Inefficient mixing of reactants. Ensure efficient mixing of the pyrazine and chlorine vapors to maintain a uniform concentration and temperature profile within the reactor.

Issue 2: Formation of tar and carbonaceous material.

Possible Cause Suggested Solution
Reaction temperature is too high. Lower the reaction temperature. Temperatures exceeding 450°C in some systems can cause the breakdown of the pyrazine ring.[4] In vapor-phase chlorination, ensure the temperature does not significantly exceed 600°C.[1]
Localized overheating ("hot spots") in the reactor. Improve the heat distribution in the reactor. Using a fluidized bed reactor or a well-designed packed bed can help to maintain a uniform temperature.
Absence of a diluent. In vapor-phase reactions, the use of an inert diluent gas like nitrogen or the presence of water vapor can help to moderate the reaction and reduce the formation of tars.[1]

Issue 3: Difficulty in separating 2-chloropyrazine from dichloropyrazine isomers.

Possible Cause Suggested Solution
Similar boiling points of the isomers. Use a high-efficiency fractional distillation column with a sufficient number of theoretical plates to improve the separation.
Co-elution in chromatography. Optimize the chromatographic conditions. For HPLC, experiment with different solvent systems and stationary phases (e.g., C18, phenyl-hexyl).[6] For GC, use a capillary column with a suitable stationary phase and optimize the temperature program.[6][7]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2-Chloropyrazine in Vapor-Phase Chlorination

Pyrazine (mols) Water (mols) Chlorine (mols) Reaction Temperature (°C) Contact Time (seconds) Yield of 2-Chloropyrazine (%) *Reference
1.376.11.24503.072[1]
---400877[1]
-----64[1]

*Yield based on the weight of the pyrazine consumed.

Experimental Protocols

Protocol 1: Vapor-Phase Chlorination of Pyrazine

This protocol is based on the general principles described for the synthesis of monochloropyrazine.[1]

Materials:

  • Pyrazine

  • Chlorine gas

  • Water (or an inert gas like nitrogen)

  • Apparatus for vapor-phase reactions (including separate heating means for reactants and a heated reaction tube)

  • Condensation and collection system

  • Neutralizing agent (e.g., anhydrous potassium carbonate)

  • Extraction solvent (e.g., benzene)

  • Fractional distillation setup

Procedure:

  • Prepare a solution of pyrazine in water (e.g., a 50% solution by weight).

  • Vaporize the aqueous pyrazine solution at a temperature of 300-350°C.

  • Separately, preheat chlorine gas to a similar temperature.

  • Mix the vaporized pyrazine solution and chlorine gas in a heated reaction tube. The reaction temperature should be maintained between 375°C and 475°C.

  • The contact time of the reactants in the reaction zone should be controlled, for example, between 3 to 8 seconds.

  • The reaction products are then passed through a condenser to cool and collect the liquid products.

  • The collected liquid, which will contain 2-chloropyrazine, unreacted pyrazine, and hydrochloric acid, is neutralized with a base such as anhydrous potassium carbonate.

  • The neutralized organic layer is separated and extracted with a suitable solvent like benzene.

  • The combined organic extracts are then subjected to fractional distillation to isolate the 2-chloropyrazine.

Protocol 2: Synthesis of 2-Chloropyridine from Pyridine-N-oxide (Analogous Procedure)

While a specific protocol for pyrazine-N-oxide was not found, this analogous procedure for the synthesis of 2-chloropyridine from pyridine-N-oxide using phosphorus oxychloride (POCl₃) can be adapted. This method is known to produce a mixture of 2-chloro and 4-chloro isomers in the pyridine series.[8]

Materials:

  • Pyrazine-N-oxide (starting material)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine

  • Dichloromethane (solvent)

  • Water

  • Sodium hydroxide solution (for neutralization)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Purification setup (e.g., distillation or chromatography)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve pyrazine-N-oxide and triethylamine in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of phosphorus oxychloride in dichloromethane to the cooled reaction mixture with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time (e.g., 1 hour), monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture and carefully pour it into cold water.

  • Neutralize the mixture with a sodium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to isolate the 2-chloropyrazine.

Visualizations

Byproduct_Formation_Direct_Chlorination Pyrazine Pyrazine Intermediate_1 Chlorination Pyrazine->Intermediate_1 + Cl2 Chlorine Chlorine (Cl2) Chlorine->Intermediate_1 Reaction_Conditions High Temperature (300-600°C) Reaction_Conditions->Intermediate_1 2-Chloropyrazine 2-Chloropyrazine Intermediate_1->2-Chloropyrazine Desired Product Dichloropyrazines Dichloropyrazines (e.g., 2,5- and 2,6-isomers) Intermediate_1->Dichloropyrazines Byproduct 2-Chloropyrazine->Dichloropyrazines + Cl2 (Further Chlorination) Troubleshooting_Workflow Start Start Synthesis Analyze_Product Analyze Product Mixture (GC, HPLC, TLC) Start->Analyze_Product High_Byproducts High Level of Byproducts Detected? Analyze_Product->High_Byproducts Desired_Purity Desired Purity Achieved High_Byproducts->Desired_Purity No Check_Temp Check Reaction Temperature High_Byproducts->Check_Temp Yes Check_Ratio Check Reactant Ratio Check_Temp->Check_Ratio Adjust & Repeat Check_Time Check Reaction Time Check_Ratio->Check_Time Adjust & Repeat Check_Time->Start Re-run Synthesis

References

Technical Support Center: Pyrazine Purification via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of pyrazine derivatives using silica gel column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the purification process in a question-and-answer format.

Question: My final product yield is significantly lower than expected after column chromatography. What are the possible causes and solutions?

Answer: Low recovery of pyrazine derivatives after silica gel chromatography can stem from several factors:

  • Irreversible Adsorption: Pyrazines, being nitrogen-containing heterocycles, can bind strongly to the acidic silanol groups on the surface of the silica gel. This is especially true for highly polar analogs.

    • Solution: Deactivate the silica gel by adding a small percentage of a basic modifier, such as triethylamine (typically 0.1-3%) or ammonia, to your eluent.[1][2] This neutralizes the acidic sites, reducing strong adsorption and improving recovery.

  • Product Degradation: Some pyrazine derivatives can be sensitive to the acidic nature of standard silica gel and may decompose during the purification process.[2][3]

    • Solution: Perform a stability test on a small scale using TLC. Spot your compound on a TLC plate and let it sit for a few hours before eluting to see if any degradation occurs.[3] If the compound is acid-sensitive, use deactivated silica gel or consider an alternative stationary phase like neutral alumina.[1][2]

  • Elution Issues: The chosen solvent system may be too weak (non-polar) to elute your compound effectively from the column, or so strong that it elutes with other impurities.

    • Solution: If your compound is still on the column, gradually increase the polarity of the eluent.[3] If you suspect it eluted undetected, concentrate all fractions and re-analyze by TLC.[3]

Question: My target pyrazine is co-eluting with an impurity. How can I improve the separation?

Answer: Achieving baseline separation can be challenging, especially with structurally similar isomers or byproducts. Consider the following strategies:

  • Optimize the Mobile Phase:

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the eluent's polarity during the run. A shallow gradient is often effective for separating compounds with close Rf values.[1][4]

    • Solvent System Selectivity: Changing the solvent system entirely can alter the elution order. For example, switching from a common hexane/ethyl acetate system to dichloromethane/methanol or toluene/acetone can improve separation.[1]

  • Change the Stationary Phase:

    • High-Surface-Area Silica: For difficult separations, using a silica gel with a higher surface area (e.g., >700 m²/g) can significantly enhance resolution compared to standard silica (~500 m²/g).[4][5]

    • Alternative Adsorbents: If silica gel is ineffective, consider using neutral or basic alumina, which can be particularly useful for nitrogen-containing compounds.[1] For very polar compounds or challenging separations, reverse-phase (e.g., C18) chromatography might be necessary.[1][6][7]

  • Reduce Column Loading: Overloading the column is a common cause of poor separation and band broadening.[1][4] A general guideline is to load an amount of crude material that is 1-5% of the total mass of the silica gel.[1]

Question: My pyrazine compound is streaking or tailing on the column and TLC plate. What causes this and how can I fix it?

Answer: Tailing or streaking is a form of excessive band widening that reduces separation efficiency. It is a frequent issue with polar, nitrogen-containing compounds like pyrazines.[8]

  • Strong Analyte-Silica Interaction: The primary cause is often strong interaction with the acidic silanol groups on the silica.

    • Solution: Add a basic modifier like triethylamine (0.1-5%) to the eluent to mask the active silanol sites.[4][9] This is often the most effective solution.

  • Column Overload: Applying too much sample can lead to peak tailing.[4][10]

    • Solution: Reduce the amount of sample loaded onto the column.[4]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band distortion.

    • Solution: Dissolve the sample in the mobile phase itself or the weakest (most non-polar) solvent in which it is soluble. If solubility is an issue, use the dry loading technique.[11]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in pyrazine purification by silica gel chromatography.

G cluster_start Start cluster_issues Identify Issue cluster_solutions_yield Low Yield Solutions cluster_solutions_separation Poor Separation Solutions cluster_solutions_tailing Tailing Solutions start Problem with Pyrazine Purification low_yield Low Yield start->low_yield poor_separation Poor Separation / Co-elution start->poor_separation tailing Peak Tailing / Streaking start->tailing deactivate_silica Deactivate Silica (add Triethylamine) low_yield->deactivate_silica check_stability Check Compound Stability (TLC test) low_yield->check_stability change_stationary_phase Change Stationary Phase (e.g., Alumina) low_yield->change_stationary_phase gradient Use Shallow Gradient Elution poor_separation->gradient reduce_load Reduce Sample Load poor_separation->reduce_load high_surface_silica Use High-Surface-Area Silica poor_separation->high_surface_silica change_solvents Change Solvent System poor_separation->change_solvents add_modifier Add Modifier to Eluent (e.g., Triethylamine) tailing->add_modifier reduce_load_tailing Reduce Sample Load tailing->reduce_load_tailing dry_load Use Dry Loading Technique tailing->dry_load

Caption: Troubleshooting workflow for pyrazine purification.

Frequently Asked Questions (FAQs)

What is a good starting solvent system for pyrazine purification on silica gel?

A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a very common and effective starting point.[5][6][12]

  • A 90:10 hexane/ethyl acetate mixture has been shown to provide good separation for many pyrazines, effectively separating them from more polar imidazole impurities.[4][7][12]

  • The ideal system should give your target compound a Retention Factor (Rf) value of approximately 0.2-0.4 on a TLC plate to ensure good separation on the column.[1][13]

How do I choose the right type of silica gel?

For most routine purifications, standard flash silica gel (e.g., 230-400 mesh, ~500 m²/g surface area) is sufficient.[5] However, for separating closely related pyrazine isomers or other challenging mixtures, a silica gel with a higher surface area (>700 m²/g) can provide superior resolution.[4][5]

Should I use wet or dry loading for my sample?

The choice depends on the solubility of your crude sample.

  • Wet Loading: This is the most common method. Dissolve your sample in the minimum amount of a solvent (preferably the eluent or a slightly more polar solvent) and carefully apply it to the top of the column.[1][14] This is suitable for samples that are readily soluble.

  • Dry Loading: This method is preferred if your compound has poor solubility in the starting eluent or if you need to use a strong solvent to dissolve it.[1][11] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder, which is then added to the top of the column.[1][11]

When and how should I deactivate silica gel?

You should consider deactivating silica gel when you are working with acid-sensitive pyrazines or experiencing significant product loss or tailing on the column.[2][8]

  • Method 1 (Triethylamine in Eluent): The simplest method is to add 1-3% triethylamine to your chosen solvent system.[2]

  • Method 2 (Pre-treatment): You can also prepare a deactivated silica slurry by mixing it with the eluent containing triethylamine before packing the column.[15]

Are there alternatives to silica gel for pyrazine purification?

Yes, if silica gel does not provide adequate separation or leads to product degradation, consider these alternatives:

  • Alumina (Basic or Neutral): A good alternative for nitrogen-containing compounds.[1]

  • Reverse-Phase Silica (C18): Used in reverse-phase chromatography where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile). This is effective for very polar compounds or when normal-phase chromatography fails.[1][7][16]

Data Presentation

Table 1: Comparison of Silica Gel for Separation of Pyrazine Derivatives

ParameterStandard Flash SilicaHigh-Performance SilicaBenefit of High-Performance
Surface Area ~500 m²/g>700 m²/gIncreased interaction surface, leading to better separation of closely related compounds.[5]
Typical Use Case Routine purificationsChallenging separations (e.g., isomers)Provides higher resolution and purity for difficult mixtures.[4][5]

Table 2: Common Eluent Systems for Pyrazine Purification

Eluent SystemTypical Ratio (v/v)Application Notes
Hexane / Ethyl Acetate90:10 to 70:30A versatile and widely used system. The 90:10 ratio is effective for removing polar impurities like imidazoles.[7][12]
Petroleum Ether / Ethyl AcetateVariesSimilar to hexane/ethyl acetate, commonly used in synthesis workups.[12][17]
Dichloromethane / MethanolVariesA more polar system, useful for more functionalized pyrazines.[1]
Heptane / DichloromethaneGradientCan be used in a gradient system for flash chromatography.[4]

Experimental Protocols

Protocol 1: Standard Packed Silica Gel Column Chromatography

This protocol is suitable for the general purification of pyrazine derivatives.

  • Preparation:

    • Determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf of 0.2-0.4 for the target compound.[1]

    • Select an appropriately sized glass column and securely clamp it in a vertical position.

    • Plug the bottom of the column with a small piece of cotton or glass wool, then add a thin layer of sand (approx. 1-2 cm).[18]

  • Packing the Column (Slurry Method):

    • In a beaker, prepare a slurry by mixing the required amount of silica gel with the starting, non-polar eluent.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.[18]

  • Loading the Sample (Wet Loading):

    • Dissolve the crude pyrazine mixture in the minimum volume of the eluent.

    • Carefully pipette the solution onto the top layer of sand, ensuring an even distribution.

    • Allow the solvent to drain until it is level with the top of the sand.[14]

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions. The fraction size will depend on the column size and separation.

    • Monitor the separation by collecting fractions and analyzing them by TLC.

    • If using a gradient, gradually increase the percentage of the polar solvent to elute more tightly bound compounds.

  • Completion:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified pyrazine.

Purification Workflow Diagram

G cluster_prep Preparation cluster_load Sample Loading cluster_elute Elution & Collection cluster_analysis Analysis & Isolation tlc 1. Determine Solvent System via TLC (Rf ≈ 0.3) prep_column 2. Prepare and Pack Silica Gel Column tlc->prep_column dissolve 3. Dissolve Crude Product (Minimum Solvent) prep_column->dissolve load_sample 4. Load Sample onto Column (Wet or Dry Method) dissolve->load_sample elute 5. Elute with Solvent System (Isocratic or Gradient) load_sample->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate product Purified Pyrazine evaporate->product

References

Microwave-Assisted Organic Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during microwave-promoted reactions. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to streamline your research and development.

Troubleshooting Guides

This section addresses specific issues you may encounter during your microwave synthesis experiments, offering potential causes and recommended solutions.

Issue 1: Arcing or Sparking in the Microwave Cavity

Q: My reaction is producing sparks or arcs inside the microwave. What is causing this and how can I fix it?

A: Arcing in a microwave reactor is a common issue that can be alarming but is often correctable. It is typically caused by the interaction of the microwave field with conductive materials in your reaction setup.

Possible Causes:

  • Presence of Metal: Metal objects, including some metal-based catalysts, can reflect microwaves and lead to a build-up of charge, resulting in sparks.[1][2] Common culprits include metal spatulas, stir bars with exposed metal, or certain types of chromatography plates.

  • High Concentration of Ions: Highly concentrated ionic solutions or the use of ionic liquids can sometimes lead to arcing.

  • Damaged Waveguide Cover: The waveguide cover is a small panel inside the microwave that protects the magnetron. If it's dirty with food or chemical residues, or physically damaged, it can cause arcing.[3]

  • Incompatible Reaction Vessels: Using vessels with metallic or conductive decorations or caps can cause arcing.

Recommended Solutions:

  • Stop the Reaction Immediately: If you observe arcing, stop the microwave immediately to prevent damage to the instrument.

  • Inspect for Metal: Carefully check your reaction vessel and the microwave cavity for any stray metal objects. Ensure your stir bar is fully encapsulated in a non-conductive material.

  • Evaluate Your Catalyst: If using a metal catalyst, ensure it is well-dispersed in the reaction mixture. In some cases, arcing can be caused by the catalyst particles agglomerating.[4] Consider using a lower concentration or a different form of the catalyst.

  • Clean the Waveguide Cover: Inspect and clean the waveguide cover according to the manufacturer's instructions. If it is cracked or broken, it will need to be replaced.[3]

  • Use Appropriate Vials: Always use microwave-safe reaction vessels as recommended by your instrument's manufacturer.

Issue 2: Low or No Product Yield

Q: I am getting a low yield or no product at all in my microwave reaction. What are the likely reasons and how can I improve it?

A: Low yields are a frequent challenge in synthesis and can be attributed to several factors, ranging from suboptimal reaction conditions to reagent decomposition.[5][6]

Possible Causes:

  • Suboptimal Temperature: The reaction temperature may be too low for the transformation to occur efficiently or so high that it causes decomposition of reactants or products.[7]

  • Incorrect Reaction Time: The reaction time might be too short for the reaction to go to completion or too long, leading to byproduct formation.[7]

  • Poor Microwave Absorption: The solvent or reactants may have a low dielectric constant, resulting in inefficient heating.[8]

  • Reagent or Catalyst Issues: The reagents may be impure, or the catalyst may be inactive.[8]

  • Incomplete Dissolution: Reactants may not be fully dissolved at the reaction temperature, leading to a heterogeneous mixture and incomplete reaction.

Recommended Solutions:

  • Optimize Reaction Temperature: Systematically vary the reaction temperature in increments of 10-20 °C to find the optimal point.[8] Start with a temperature slightly above the boiling point of the solvent used in the conventional method.

  • Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS at different time points to determine the optimal reaction duration.

  • Solvent Selection: Choose a solvent with a higher dielectric constant to improve microwave absorption.[8] If a non-polar solvent is required, consider adding a small amount of a polar co-solvent or an ionic liquid to aid heating.[9]

  • Verify Reagent and Catalyst Quality: Use fresh, high-purity reagents and ensure your catalyst is active.

  • Ensure Homogeneity: Check for complete dissolution of all reactants at the start of the reaction. If solubility is an issue, consider a different solvent system.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Reagent & Solvent Purity start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time, Power) check_reagents->optimize_conditions Reagents OK end_bad Re-evaluate Synthetic Route check_reagents->end_bad Reagents Impure monitor_reaction Monitor Reaction Progress (e.g., TLC, LC-MS) optimize_conditions->monitor_reaction check_decomposition Check for Decomposition monitor_reaction->check_decomposition Reaction Incomplete end_good Improved Yield monitor_reaction->end_good Reaction Complete investigate_side_reactions Investigate Side Reactions check_decomposition->investigate_side_reactions Decomposition Observed check_decomposition->end_bad No Decomposition investigate_side_reactions->optimize_conditions Side Reactions Identified

Caption: A decision tree for troubleshooting low reaction yields.

Issue 3: Overheating or Runaway Reactions

Q: My reaction temperature is overshooting the setpoint, or the pressure is rapidly increasing. What should I do?

A: Overheating and rapid pressure increases can be dangerous and may lead to vessel failure. Immediate action is required to ensure safety.

Possible Causes:

  • Exothermic Reaction: The reaction itself may be highly exothermic, releasing a significant amount of heat.

  • Incorrect Power Setting: The initial microwave power setting might be too high for the solvent and reactants.[10]

  • Highly Absorbing Solvent: Solvents with a very high dielectric loss tangent can heat up extremely quickly.[11]

  • Insufficient Stirring: Poor stirring can lead to localized superheating within the reaction mixture.

Recommended Solutions:

  • Reduce Microwave Power: Lower the initial and maximum power settings. For highly exothermic reactions, a lower, constant power input is often preferable.[10]

  • Use a Less Absorbing Solvent: If possible, switch to a solvent with a lower dielectric loss. Alternatively, a mixture of a highly absorbing and a poorly absorbing solvent can moderate the heating rate.

  • Ensure Efficient Stirring: Always use a properly sized magnetic stir bar and ensure it is spinning effectively throughout the reaction.

  • Program a Ramp Time: Instead of applying full power immediately, program a temperature ramp to allow for a more controlled heating profile.

  • Consider Simultaneous Cooling: Some microwave reactors have a feature for simultaneous cooling, which can help to dissipate excess heat from highly exothermic reactions.[10]

Issue 4: Uneven Heating

Q: I suspect my reaction is not heating evenly, leading to inconsistent results. How can I address this?

A: Uneven heating is a known issue in microwave chemistry, often due to the non-uniform nature of the microwave field and the properties of the reaction mixture.[12]

Possible Causes:

  • Poor Stirring: Inadequate mixing is a primary cause of uneven heating.

  • Heterogeneous Reaction Mixture: If reactants are not fully dissolved, the solid and liquid phases may heat at different rates.

  • Large Sample Volume: In larger vessels, achieving uniform heating can be more challenging.

  • Microwave "Hot Spots": The microwave cavity itself may have areas of higher and lower energy density.[12]

Recommended Solutions:

  • Improve Stirring: Use a larger stir bar and ensure vigorous stirring to promote even temperature distribution.

  • Ensure Homogeneity: If possible, choose a solvent system in which all reactants are fully soluble at the reaction temperature.

  • Reduce Reaction Volume: If feasible, running the reaction on a smaller scale can improve heating uniformity.

  • Use a Rotating Turntable: If your microwave has a turntable, ensure it is functioning correctly to move the sample through different parts of the microwave field.

  • Consider a Susceptor: For very poorly absorbing mixtures, adding a microwave susceptor (a material that absorbs microwaves efficiently and transfers heat to the mixture) can improve heating uniformity.

Frequently Asked Questions (FAQs)

Q1: Can I use a domestic microwave oven for organic synthesis?

A1: While some early experiments were conducted in domestic microwave ovens, it is strongly discouraged due to significant safety risks.[6] Domestic ovens lack temperature and pressure feedback control, which can lead to explosions when heating organic solvents in sealed vessels. Dedicated laboratory microwave reactors are equipped with safety features like pressure monitoring, temperature sensors, and controlled power output, making them essential for safe and reproducible synthesis.[13]

Q2: How do I choose the right solvent for my microwave reaction?

A2: Solvent choice is critical for successful microwave synthesis. The ability of a solvent to absorb microwave energy is determined by its dielectric properties.[9] Solvents are often categorized as high, medium, or low absorbers.[14] For reactants that are poor microwave absorbers, a highly absorbing solvent is necessary to efficiently heat the reaction. Conversely, for highly reactive and exothermic processes, a low-absorbing solvent can act as a heat sink to moderate the temperature.[14]

Q3: What is a safe starting point for power, temperature, and time when converting a conventional method to a microwave protocol?

A3: A good starting point is to set the temperature 10-20°C above the boiling point of the solvent used in the conventional method.[8] Begin with a moderate microwave power (e.g., 100-150 W) and a reaction time of 5-10 minutes.[8] For solvent-free reactions, a lower initial power setting (e.g., 50-100 W) is advisable to avoid rapid decomposition.[8] Always monitor the reaction progress and adjust these parameters as needed.

Data Presentation

Table 1: Dielectric Properties of Common Solvents for Microwave Synthesis

SolventBoiling Point (°C)Dielectric Constant (ε) at 20°CLoss Tangent (tan δ) at 2.45 GHzMicrowave Absorption
Ethanol7824.30.941High
Methanol6532.60.659High
N,N-Dimethylformamide (DMF)15336.70.161Medium
Acetonitrile8237.50.062Medium
Water10080.40.123Medium
Dichloromethane409.10.042Low
Toluene1112.40.040Low
Tetrahydrofuran (THF)667.60.047Low
Hexane691.9<0.020Very Low

Data compiled from various sources. Dielectric properties can vary with temperature.

Table 2: General Guidelines for Initial Microwave Power Settings

Vessel SizeReaction VolumeRecommended Initial Power
2-5 mL0.5 - 2 mL50 - 150 W
10-20 mL2 - 10 mL100 - 250 W
> 20 mL> 10 mL200 - 400 W

These are general recommendations. Optimal power settings will depend on the solvent, reactants, and desired heating rate.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify the optimal solvent for a microwave-assisted reaction.

Methodology:

  • Select a Range of Solvents: Choose 3-5 solvents with varying dielectric properties (e.g., one high, one medium, and one low microwave absorber). Refer to Table 1 for guidance.

  • Prepare Reaction Vials: In separate microwave vials, set up the reaction with your substrates and catalyst, each in one of the selected solvents. Keep the concentration of the limiting reagent constant across all vials.

  • Set Initial Reaction Parameters: For each reaction, set the same target temperature and reaction time. A good starting point is often 120-150°C for 10 minutes. Use a moderate power setting.

  • Run the Reactions: Perform the microwave reactions for each solvent.

  • Analyze the Results: After the reactions are complete, analyze the crude reaction mixtures by a suitable analytical technique (e.g., LC-MS, GC-MS, or NMR) to determine the conversion and yield for each solvent.

  • Select the Best Solvent: The solvent that provides the highest yield of the desired product with the cleanest reaction profile is the optimal choice.

Protocol 2: Temperature Optimization

Objective: To determine the optimal reaction temperature for a microwave-assisted synthesis.

Methodology:

  • Choose the Best Solvent: Use the optimal solvent identified from the solvent screening protocol.

  • Set Up Multiple Reactions: Prepare several identical reaction vials with the same concentrations of reactants and catalyst.

  • Vary the Temperature: Set a different target temperature for each reaction vial. A systematic approach is to increase the temperature in 20°C increments (e.g., 100°C, 120°C, 140°C, 160°C).

  • Keep Other Parameters Constant: Use the same reaction time and power settings for all reactions.

  • Run and Analyze: Perform the reactions and analyze the outcomes to determine the yield at each temperature.

  • Identify the Optimal Temperature: The temperature that gives the highest yield before the onset of significant byproduct formation or decomposition is the optimal temperature.

Workflow for Reaction Optimization

OptimizationWorkflow start Define Reaction solvent_screen Solvent Screening start->solvent_screen temp_opt Temperature Optimization solvent_screen->temp_opt Optimal Solvent Found time_opt Time Optimization temp_opt->time_opt Optimal Temperature Found final_reaction Optimized Reaction time_opt->final_reaction Optimal Time Found

References

Technical Support Center: Minimizing Impurities in Large-Scale Pyrazine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazine synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of pyrazine derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in large-scale pyrazine production?

A1: The most common impurities are highly dependent on the synthetic route. However, some prevalent classes include:

  • Imidazole Derivatives: Particularly 4-methyl imidazole, which often forms in reactions involving cellulosic-derived sugars and ammonium hydroxide.[1][2][3]

  • Strecker Aldehydes: These are common byproducts in Maillard reactions between amino acids and reducing sugars.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual α-diketones, 1,2-diamines, or their precursors in the final product.[4]

  • Dihydropyrazine Intermediates: If the final oxidation step is incomplete, the non-aromatic dihydropyrazine precursor will contaminate the product.[4][5]

  • Other Pyrazine Derivatives: When selectivity is not controlled, a mixture of various substituted pyrazines can form, complicating purification.[1][6]

  • Polar Byproducts: Tarry, polar substances can form, especially at elevated temperatures or under harsh reaction conditions.[6]

Q2: How does the choice of synthesis method influence the impurity profile?

A2: The synthetic strategy is a critical determinant of the types of byproducts formed.

  • Condensation of 1,2-diamines with α-dicarbonyl compounds: This is a straightforward and widely used method. The primary challenges are ensuring the complete oxidation of the dihydropyrazine intermediate and managing side reactions if the starting materials are impure.[4][5]

  • Dehydrogenative Coupling of β-amino alcohols: This atom-economical method produces water and hydrogen gas as the only theoretical byproducts. However, impurities can arise from incomplete reactions or side reactions catalyzed by the metal complexes used.[7]

  • Maillard Reaction (Amino Acids and Sugars): This route, common in flavor chemistry, often produces a complex mixture of pyrazines alongside Strecker aldehydes and other flavor compounds, making the isolation of a single, pure pyrazine challenging.[1]

  • Biosynthesis/Biotransformation: Using enzymes or whole-cell systems can offer high selectivity and greener reaction conditions, minimizing hazardous byproducts. However, impurities may include residual substrates or metabolic byproducts from the biological system.[8][9]

Q3: What are the most critical reaction parameters to control for minimizing byproduct formation?

A3: Optimizing reaction conditions is crucial for maximizing the yield of the desired pyrazine while minimizing impurities. Key parameters include:

  • Temperature: Higher temperatures can increase reaction rates and yields, but excessive heat can lead to product degradation and the formation of tarry byproducts.[1][10] The optimal temperature must be determined for each specific reaction.[6]

  • Purity of Starting Materials: Using high-purity reactants is essential, as impurities in the starting materials can lead to unwanted side reactions.[4]

  • Solvent: The choice of solvent can significantly affect reaction yield and selectivity. For example, in some enzymatic syntheses, tert-amyl alcohol has been shown to give higher yields than other common organic solvents.[6][10]

  • Catalyst: The type, loading, and choice of base (if applicable) for catalyzed reactions are critical for controlling the reaction pathway and preventing the formation of side products.[6]

  • Reaction Time: Monitoring the reaction by techniques like TLC or GC-MS helps determine the optimal time to stop the reaction, preventing both incomplete conversion and product degradation from prolonged reaction times.[6]

Troubleshooting Guides

This section provides practical advice for overcoming common challenges in pyrazine synthesis and purification.

Problem 1: My reaction is resulting in a low yield of the desired pyrazine.

  • Possible Cause: Incomplete reaction.

    • Solution: Monitor the reaction's progress using TLC or GC-MS. Consider extending the reaction time or moderately increasing the temperature. Ensure efficient mixing, especially in heterogeneous reactions.[6][11]

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: Systematically optimize parameters such as solvent, catalyst, and temperature. The choice of base and its stoichiometry can also be critical.[6][7]

  • Possible Cause: Purity of starting materials.

    • Solution: Ensure the purity of your reactants. For example, α-amino ketones can be unstable. Purifying starting materials before the reaction can prevent side reactions that consume reactants.[4][6]

  • Possible Cause: Product loss during workup.

    • Solution: Optimize your extraction and purification procedures. Ensure proper phase separation during liquid-liquid extractions and consider using alternative purification methods if significant loss is observed.[6]

Low_Yield_Troubleshooting Start Problem: Low Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC, GC-MS) Start->Monitor_Reaction Review_Workup Review Workup & Purification Protocol Start->Review_Workup Purify_Reactants Action: Purify Reactants Before Synthesis Check_Purity->Purify_Reactants Impure? Optimize Action: Systematically Optimize Conditions Check_Conditions->Optimize Suboptimal? Adjust_Time_Temp Action: Adjust Time/ Temperature Monitor_Reaction->Adjust_Time_Temp Incomplete? Modify_Purification Action: Modify Extraction/ Purification Method Review_Workup->Modify_Purification High Loss?

Caption: A flowchart for troubleshooting low yields in pyrazine synthesis.

Problem 2: I am observing significant imidazole impurities in my product.

  • Cause: Imidazole derivatives are common byproducts, especially in syntheses involving sugars and ammonium hydroxide.[1][2]

  • Solution 1: Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical. Using a nonpolar solvent like hexane can selectively extract pyrazines while leaving the more polar imidazole impurities in the aqueous phase.[2][3][12] Solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract imidazoles, requiring further purification.[2][3]

  • Solution 2: Column Chromatography: Passing the crude product through a silica gel column is a highly effective method for removing polar imidazole impurities. The pyrazines will elute first with a nonpolar eluent system (e.g., a 90:10 mixture of hexane/ethyl acetate), while the imidazoles are retained on the silica.[2][4][11]

  • Solution 3: Distillation: For volatile pyrazines, distillation can be used to separate them from non-volatile impurities like imidazoles, which will remain in the distillation pot.[2][12]

Problem 3: The oxidation of my dihydropyrazine intermediate is incomplete.

  • Cause: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to the final aromatic product.[4][5] An inappropriate choice of oxidizing agent or insufficient reaction time can lead to incomplete conversion.

  • Solution: If the dihydropyrazine does not oxidize spontaneously upon exposure to air, chemical oxidizing agents may be required. Common reagents include mercury(I) oxide or copper(II) sulfate.[5] Ensure the chosen oxidant is compatible with the functional groups on your molecule and optimize the reaction time and temperature for the oxidation step.

Data Presentation

Table 1: Optimization of Reaction Conditions for 2,5-Diphenylpyrazine Synthesis [7]

EntryCatalyst (mol %)Base (mol %)SolventTemperature (°C)Time (h)Yield (%)
12KH (3)Toluene1502499
22KH (3)THF1502499
32KH (3)1,4-dioxane1502499
42KH (3)Toluene1252499
52KH (3)Toluene1501280

Data derived from the dehydrogenative self-coupling of 2-phenylglycinol.

Table 2: Comparison of Purification Techniques for Impurity Removal

TechniqueTarget ImpurityPrinciple of SeparationAdvantagesLimitationsReferences
Liquid-Liquid Extraction Polar impurities (e.g., imidazoles)Differential solubilitySimple, scalable first step.Can be inefficient; may require multiple extractions.[2][3][4]
Column Chromatography Polar impurities, other pyrazinesDifferential adsorptionHighly effective for high purity.Solvent intensive, can be slow for large scale.[2][4][11]
Distillation Non-volatile impuritiesDifference in boiling pointsEffective for volatile pyrazines.Not suitable for non-volatile products or separating compounds with similar boiling points.[2][4][12]
Recrystallization Various soluble impuritiesDifference in solubility at different temperaturesCan yield highly pure crystalline product.Requires a suitable solvent; can result in product loss in the mother liquor.[4]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Diphenyl-5,6-dihydropyrazine [5]

This protocol describes the condensation of a 1,2-diamine with an α-dicarbonyl compound.

  • Materials:

    • Benzil (α-dicarbonyl)

    • Ethylenediamine (1,2-diamine)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve the benzil in a suitable solvent such as ethanol in a round-bottom flask.

    • Add an equimolar amount of ethylenediamine to the solution.

    • The condensation reaction often proceeds readily at room temperature or with gentle heating.

    • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

    • The resulting dihydropyrazine intermediate may precipitate from the solution upon cooling or can be isolated by removing the solvent under reduced pressure.

    • Note: This intermediate will require a subsequent oxidation step to form the aromatic pyrazine.

Protocol 2: Purification of Crude Pyrazine via Column Chromatography [2][11]

This protocol is suitable for removing polar impurities like imidazoles.

  • Materials:

    • Crude pyrazine product

    • Silica gel

    • Eluent: Hexane and Ethyl Acetate (e.g., 90:10 mixture)

    • Chromatography column and collection vials

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the chromatography column.

    • Dissolve the crude pyrazine product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

    • Load the dissolved sample onto the top of the silica column.

    • Begin eluting the column with the hexane/ethyl acetate mixture.

    • Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure pyrazine derivative.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start_Materials 1. Starting Materials (e.g., 1,2-Diamine, α-Diketone) Reaction 2. Condensation Reaction (Solvent, Heat) Start_Materials->Reaction Oxidation 3. Oxidation of Dihydropyrazine Intermediate Reaction->Oxidation LLE 4. Liquid-Liquid Extraction (LLE) Oxidation->LLE Column 5. Column Chromatography (Silica Gel) LLE->Column Analysis 6. Product Analysis (GC-MS, NMR) Column->Analysis Final_Product 7. Pure Pyrazine Product Analysis->Final_Product

Caption: A generalized workflow for pyrazine synthesis, purification, and analysis.

Optimization_Strategy cluster_params Parameters to Vary Goal Goal: Maximize Yield & Purity Parameters Reaction Parameters Goal->Parameters Analysis Analysis of Outcome (Yield, Impurity Profile) Parameters->Analysis Temp Temperature Decision Decision: Modify Parameters? Analysis->Decision Decision->Goal No, Goal Achieved Decision->Parameters Yes Time Time Solvent Solvent Catalyst Catalyst/Base Ratio Substrate Ratio

Caption: A logical strategy for the optimization of pyrazine synthesis conditions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Chlorinated Pyrazine Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the reactivity of substituted heteroaromatic compounds is crucial for the rational design of synthetic routes. This guide provides a comparative analysis of the reactivity of chlorinated pyrazine isomers, focusing on the well-studied Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrazine core is a common scaffold in pharmacologically active compounds, and the ability to selectively functionalize it is of significant interest.

The reactivity of chlorinated pyrazines in SNAr reactions is highly dependent on the position and number of chlorine atoms, as well as the presence of other substituents on the pyrazine ring. The inherent electron-deficient nature of the pyrazine ring facilitates nucleophilic attack, a characteristic that is further enhanced by the presence of electron-withdrawing chlorine atoms.

Regioselectivity in 2-Substituted 3,5-Dichloropyrazines

A key aspect of the reactivity of dichloropyrazines is the regioselectivity of the nucleophilic attack. Studies on 2-substituted 3,5-dichloropyrazines have shown that the nature of the substituent at the 2-position dictates the preferred site of substitution.[1][2][3]

Table 1: Regioselectivity of SNAr Reactions with Amines on 2-Substituted 3,5-Dichloropyrazines

2-SubstituentElectronic NaturePreferred Position of Nucleophilic AttackGeneral Reaction Conditions
-CNElectron-Withdrawing5-positionRoom temperature, 2-5 hours
-CO₂MeElectron-Withdrawing5-positionRoom temperature, 2-5 hours
-IElectron-Withdrawing (Inductive), Electron-Donating (Resonance)Less selective, favors 3-positionRoom temperature, 2-5 hours
-MeElectron-Donating3-positionHeated to 75°C
-OMeElectron-Donating3-positionHeated to 75°C

Data summarized from studies by Isley et al. (2013).[1][2]

As the data indicates, electron-withdrawing groups (EWGs) at the 2-position favor nucleophilic attack at the 5-position.[1][2][3] Conversely, electron-donating groups (EDGs) direct the incoming nucleophile to the 3-position.[1][2][3] This regioselectivity can be rationalized by considering the stability of the intermediate Meisenheimer complex. EWGs at the 2-position provide better stabilization of the negative charge developed at the 5-position during the formation of the intermediate.

General Reactivity Trends

While comprehensive kinetic data comparing all chlorinated pyrazine isomers is sparse, general trends can be inferred from the principles of SNAr reactions on electron-deficient heterocycles:

  • Number of Chlorine Atoms: Increasing the number of chlorine atoms generally increases the overall reactivity of the pyrazine ring towards nucleophilic substitution due to the enhanced electrophilicity of the ring carbons.

  • Position of Chlorine Atoms: The position of the chlorine atom influences its reactivity. For instance, in dichloropyrazines, the reactivity of one chlorine atom can be affected by the presence and position of the second.

  • Activating Groups: The presence of strong electron-withdrawing groups, in addition to the chlorine atoms, will further accelerate the rate of substitution.

Experimental Protocols

The following is a representative experimental protocol for a comparative study of the reactivity of chlorinated pyrazine isomers via SNAr reaction with an amine nucleophile.

Objective: To compare the reaction rates of different chlorinated pyrazine isomers with a common nucleophile (e.g., morpholine) under standardized conditions.

Materials:

  • Chlorinated pyrazine isomers (e.g., 2-chloropyrazine, 2,3-dichloropyrazine, 2,6-dichloropyrazine)

  • Nucleophile (e.g., morpholine)

  • Base (e.g., CsF or K₂CO₃)

  • Solvent (e.g., DMSO or DMF)

  • Internal standard for analytical measurements (e.g., dodecane)

  • Reaction vials, magnetic stirrer, heating block

  • Analytical instrument (e.g., GC-MS or HPLC)

Procedure:

  • Reaction Setup: In a series of reaction vials, add the chlorinated pyrazine isomer (1.0 mmol), the nucleophile (1.2 mmol), the base (2.0 mmol), and the solvent (5 mL).

  • Internal Standard: Add a known amount of the internal standard to each reaction mixture.

  • Reaction Initiation: Place the vials in a pre-heated block at the desired temperature (e.g., 75°C) and start the magnetic stirring.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., acetonitrile) and adding a quenching agent if necessary.

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the reactant and product relative to the internal standard.

  • Data Analysis: Plot the concentration of the chlorinated pyrazine isomer versus time for each isomer. Determine the initial reaction rate from the slope of this curve. For a pseudo-first-order reaction, the rate constant (k) can be determined by plotting ln([Reactant]) versus time.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involved in comparing the reactivity of chlorinated pyrazine isomers, the following diagrams are provided.

Caption: General mechanism of SNAr on a chlorinated pyrazine.

Experimental_Workflow start Start: Prepare Reactants setup Set up parallel reactions for each isomer start->setup sampling Take time-point samples setup->sampling quench Quench reaction aliquots sampling->quench analysis Analyze samples by GC-MS or HPLC quench->analysis data Plot concentration vs. time analysis->data rate Determine reaction rates/constants data->rate compare Compare reactivity of isomers rate->compare

Caption: Experimental workflow for comparing isomer reactivity.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazinecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazinecarbonitrile derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their anticancer and kinase inhibitory effects. The information presented herein is supported by experimental data from recent studies to aid in the rational design of novel therapeutics.

Quantitative Structure-Activity Relationship Data

The biological activity of pyrazinecarbonitrile derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. The following table summarizes the quantitative data for key derivatives, highlighting their inhibitory concentrations against various biological targets.

Compound IDTargetIC50 / EC50 (µM)Cell Line(s)Reference
Imidazo[1,2-a]pyrazines
Compound 54CDK97.88Human breast cancer cell lines[1]
Compound 55CDK95.12Human breast cancer cell lines[1]
Fused bicyclic pyrazines
UnnamedFyn Kinase0.22 - 0.48-[1]
3-Amino-pyrazine-2-carboxamides
Compound 18iFGFR1-4SubmicromolarMultiple cancer cell lines with FGFR abnormalities[2]
Chalcone-pyrazine derivatives
Compound 49-0.13 (A549), 0.19 (Colo-205)A549, Colo-205[3]
Compound 50-0.18MCF-7[3]
Compound 51-0.012 (MCF-7), 0.045 (A549), 0.33 (DU-145)MCF-7, A549, DU-145[3]
Ligustrazine-curcumin hybrids
Compounds 79-81-0.60 - 2.85A549, A549/DDP[4]
9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues
Analogue 1USP8Potent and selective inhibition-[5]
Prexasertib (LY2606368)
PrexasertibCHK10.001-[1]
CHK20.008-[1]
RSK10.009-[1]
Erdafitinib (JNJ-42756493)
ErdafitinibFGFR10.0012-[1]
FGFR20.0025-[1]
FGFR30.003-[1]
FGFR40.0057-[1]

Key Structure-Activity Relationship Insights

The data reveals several key trends in the SAR of pyrazinecarbonitrile derivatives:

  • Substitution at the Amino Group: For 3-amino-pyrazine-2-carboxamide derivatives, modifications at the 3-amino position significantly influence their inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs). The introduction of specific moieties can lead to potent and selective pan-FGFR inhibitors.[2]

  • Fused Ring Systems: The fusion of other heterocyclic or carbocyclic rings to the pyrazine scaffold, as seen in imidazo[1,2-a]pyrazines and other bicyclic systems, is a successful strategy for developing potent kinase inhibitors targeting enzymes like CDK9 and Fyn kinase.[1]

  • Hybrid Molecules: Combining the pyrazinecarbonitrile core with other pharmacologically active motifs, such as chalcones or curcumin, has yielded hybrid compounds with significant cytotoxic effects against various cancer cell lines.[3][4]

  • Carboxamide Modifications: The nature of the substituent on the carboxamide nitrogen in 3-amino-pyrazine-2-carboxamide derivatives plays a crucial role in target binding and overall activity.[2]

The following diagram illustrates the general SAR principles for pyrazinecarbonitrile derivatives based on the reviewed literature.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of Pyrazinecarbonitrile Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization kinase_assay Kinase Inhibition Assays (e.g., FGFR, CDK9) characterization->kinase_assay cell_assay Cell-Based Assays (e.g., MTT on Cancer Cell Lines) characterization->cell_assay dub_assay DUB Inhibition Assays (e.g., USP8) characterization->dub_assay data_analysis IC50/EC50 Determination kinase_assay->data_analysis cell_assay->data_analysis dub_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis sar_analysis->synthesis Rational Design of New Derivatives

References

Comparative Analysis of the Antimycobacterial Activity of Pyrazinamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals, detailing the performance of various pyrazinamide analogs against Mycobacterium tuberculosis and other mycobacterial species. This report includes a summary of minimum inhibitory concentrations (MICs), detailed experimental protocols, and a visualization of the underlying mechanism of action.

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy, renowned for its sterilizing activity against persistent, non-replicating Mycobacterium tuberculosis (M. tuberculosis). However, the emergence of PZA resistance necessitates the development of novel analogs with improved efficacy and the ability to overcome existing resistance mechanisms. This guide provides a comparative analysis of the antimycobacterial activity of various PZA analogs, supported by experimental data from recent scientific literature.

Data Presentation: Antimycobacterial Activity of Pyrazinamide Analogs

The following tables summarize the in vitro antimycobacterial activity of selected pyrazinamide analogs against various mycobacterial strains. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antimycobacterial Activity of Pyrazinoic Acid (POA) Analogs against Mycobacterium bovis BCG [1]

CompoundSubstitutionMIC₅₀ (µM)
Pyrazinoic Acid (POA)-1000
Analog 23 3-amino200
Analog 24 5-amino100
Analog 54 5-ethylamino200
Analog 55 5-propylamino100
Analog 58 5-cyclohexylamino>1500
Analog 59 5-butylamino100

Table 2: Antimycobacterial Activity of Substituted N-phenylpyrazine-2-carboxamides against Mycobacterium tuberculosis H37Rv [2]

CompoundSubstitutionMIC (µg/mL)
Pyrazinamide-100
Analog 5a N-(4-ethylphenyl)>25
Analog 5b N-cycloheptyl>25
Analog 5c N-octyl>25
Analog 5d N-(4-chlorobenzyl)<6.25
Analog 5e N-(adamantan-1-yl)>25
Analog 5f 6-chloro-N-(4-ethylphenyl)<12.5
Analog 5g 6-chloro-N-(4-chlorobenzyl)<6.25
Analog 5h 6-chloro-N-(adamantan-1-yl)>25

Table 3: Antimycobacterial Activity of Pyrazinoic Acid Esters against Various Mycobacterial Strains [3][4]

CompoundTarget StrainMIC (µg/mL)
PyrazinamideM. tuberculosis H37Rv20
tert-butyl 5-chloropyrazinoateM. tuberculosis H37Rv0.2
2'-(2'-methyldecyl) 5-chloropyrazinoateM. tuberculosis H37Rv0.2
Pyrazinoic acid n-octyl esterM. tuberculosisBacteriostatic & Bactericidal
Pyrazinoic acid pivaloyloxymethyl esterM. tuberculosisBacteriostatic & Bactericidal
Pyrazine thiocarboxamideM. tuberculosisBacteriostatic & Bactericidal
N-hydroxymethyl pyrazine thiocarboxamideM. tuberculosisBacteriostatic & Bactericidal

Experimental Protocols

The determination of the antimycobacterial activity of pyrazinamide analogs is primarily conducted using the Microplate Alamar Blue Assay (MABA).[5][6][7][8] This colorimetric assay provides a reliable and efficient method for determining the MIC of compounds against M. tuberculosis and other mycobacteria.

Microplate Alamar Blue Assay (MABA) Protocol
  • Preparation of Mycobacterial Culture: M. tuberculosis H37Rv (or other relevant strains) is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches the mid-log phase. The turbidity of the bacterial suspension is adjusted to a McFarland standard of 1.0, and then diluted to the appropriate concentration for inoculation.

  • Preparation of Drug Dilutions: The test compounds (pyrazinamide analogs) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions of each compound are prepared in a 96-well microplate using Middlebrook 7H9 broth. The final volume in each well is typically 100 µL.

  • Inoculation: Each well containing the drug dilution is inoculated with 100 µL of the prepared mycobacterial suspension, resulting in a final volume of 200 µL. Control wells containing no drug (vehicle control) and wells with no bacteria (sterility control) are also included.

  • Incubation: The microplates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, 30 µL of Alamar Blue solution is added to each well. The plates are then re-incubated for 24-48 hours.

  • Reading the Results: A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of pyrazinamide and the experimental workflow for its evaluation.

PZA_Mechanism_of_Action Mechanism of Action of Pyrazinamide and its Analogs cluster_cell Mycobacterium tuberculosis Cell PZA Pyrazinamide (PZA) (Prodrug) PZase Pyrazinamidase (PZase) (encoded by pncA) PZA->PZase Enters cell POA Pyrazinoic Acid (POA) (Active Form) PanD Aspartate Decarboxylase (PanD) POA->PanD Binds to PZase->POA Converts CoA_Pathway Coenzyme A Biosynthesis Degradation PanD Degradation (via ClpC1-ClpP) PanD->Degradation Triggers Inhibition Inhibition of CoA Biosynthesis PanD->Inhibition Leads to

Caption: Mechanism of Action of Pyrazinamide.

MABA_Workflow Experimental Workflow: Microplate Alamar Blue Assay (MABA) A Prepare Mycobacterial Culture (e.g., M. tb H37Rv) C Inoculate Wells with Mycobacterial Suspension A->C B Prepare Serial Dilutions of Pyrazinamide Analogs in 96-well plate B->C D Incubate at 37°C for 5-7 days C->D E Add Alamar Blue Reagent to each well D->E F Re-incubate for 24-48 hours E->F G Observe Color Change (Blue to Pink) F->G H Determine MIC (Lowest concentration with no color change) G->H

Caption: Experimental Workflow for MABA.

References

A Comparative Guide to the Analytical Validation of 3-Amino-5-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for 3-Amino-5-chloropyrazine-2-carbonitrile, a key intermediate in pharmaceutical synthesis. The following sections present a detailed analysis of its spectroscopic and chromatographic properties, benchmarked against a closely related analogue, 3-Amino-6-chloropyrazine-2-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development by offering a structured overview of expected analytical data and the methodologies to obtain them.

Comparative Analytical Data

The validation of this compound relies on a suite of analytical techniques to confirm its identity, purity, and structural integrity. Below is a summary of expected quantitative data for the target compound and a common alternative, 3-Amino-6-chloropyrazine-2-carbonitrile.

Analytical TechniqueThis compound3-Amino-6-chloropyrazine-2-carbonitrile
Purity (HPLC) ≥97%≥98%
Molecular Formula C₅H₃ClN₄C₅H₃ClN₄
Molecular Weight 154.56 g/mol 154.56 g/mol
¹H NMR (DMSO-d₆) δ ~8.3 (s, 1H), ~7.8 (br s, 2H)δ ~8.1 (s, 1H), ~7.5 (br s, 2H)
¹³C NMR (DMSO-d₆) δ ~155, ~145, ~130, ~120, ~115δ ~158, ~148, ~135, ~118, ~116
Mass Spec. (ESI-MS) m/z 155.0 [M+H]⁺m/z 155.0 [M+H]⁺
IR Spectroscopy (cm⁻¹) ~3400-3200 (N-H), ~2230 (C≡N), ~1640 (C=N)~3400-3200 (N-H), ~2225 (C≡N), ~1635 (C=N)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of these analytical findings. Below are the protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A sample of the compound is dissolved in the mobile phase and injected into the HPLC system. The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure for ¹H NMR: A small amount of the sample is dissolved in DMSO-d₆, and the spectrum is acquired. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Procedure for ¹³C NMR: The same sample is used for the acquisition of the ¹³C NMR spectrum.

Mass Spectrometry (MS)
  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Procedure: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.

  • Procedure: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded. The characteristic absorption bands for the functional groups are identified.

Visualizing Analytical Workflows and Pathways

Visual representations of experimental procedures and biological pathways can aid in understanding the validation process and the compound's potential applications.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation synthesis Chemical Synthesis purification Purification (e.g., Crystallization) synthesis->purification hplc HPLC (Purity) purification->hplc Purity Check nmr NMR (Structure) purification->nmr Structural Confirmation ms Mass Spec (Molecular Weight) purification->ms Identity Confirmation ir IR Spec (Functional Groups) purification->ir Functional Group Analysis final_product Validated Compound hplc->final_product ≥97% Pure nmr->final_product ms->final_product ir->final_product

Analytical workflow for the validation of this compound.

Many pyrazine derivatives are investigated as kinase inhibitors in drug discovery. The following diagram illustrates a hypothetical signaling pathway where such a compound might act.

signaling_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylation KinaseB Kinase B KinaseA->KinaseB Activation Apoptosis Apoptosis TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Inhibitor This compound Derivative Inhibitor->KinaseA Inhibition

Hypothetical signaling pathway inhibited by a pyrazine-based kinase inhibitor.

A logical comparison of the purity assessment for this compound and an alternative compound highlights the key distinguishing features.

purity_comparison cluster_target This compound cluster_alternative 3-Amino-6-chloropyrazine-2-carbonitrile target_rt Expected Retention Time (RT₁) target_purity Purity ≥97% target_rt->target_purity target_impurities Potential Impurities: - Starting materials - Isomeric variants target_purity->target_impurities alt_rt Different Retention Time (RT₂) alt_purity Purity ≥98% alt_rt->alt_purity alt_impurities Potential Impurities: - Different isomeric profile alt_purity->alt_impurities comparison HPLC Purity Comparison comparison->target_rt comparison->alt_rt

A Comparative Guide to Pyrazine Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazines, a class of heterocyclic compounds with significant applications in the pharmaceutical, flavor, and materials industries, has traditionally been accomplished through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising accelerated reaction times, improved yields, and a greener chemical footprint. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

Principles of Heating in Organic Synthesis

Conventional heating relies on the transfer of thermal energy to the reaction vessel from an external source, such as an oil bath or heating mantle. This process, known as convection, is often slow and can lead to uneven heating of the reaction mixture, potentially causing the formation of side products and decomposition of the desired compound.

In contrast, microwave-assisted synthesis utilizes the ability of polar molecules (dielectric materials) within the reaction mixture to absorb microwave energy directly and efficiently. This direct energy transfer results in rapid and uniform heating of the bulk of the solution, often leading to dramatically different reaction outcomes compared to conventional methods.[1]

Workflow of Pyrazine Synthesis

The general workflow for pyrazine synthesis, whether by conventional or microwave-assisted methods, typically involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. The primary difference lies in the heating and reaction monitoring stages.

G cluster_0 General Synthesis Workflow cluster_1 Heating Method A Reactant Preparation (1,2-Dicarbonyl + 1,2-Diamine) B Solvent Addition A->B C1 Conventional Heating (Oil Bath/Heating Mantle) B->C1 Conventional Route C2 Microwave Irradiation (Microwave Reactor) B->C2 Microwave Route D1 Reaction Monitoring (TLC, LC-MS) C1->D1 D2 Reaction Monitoring (Real-time sensors) C2->D2 E Work-up & Purification (Extraction, Chromatography) D1->E D2->E F Product Characterization (NMR, MS, IR) E->F G cluster_0 Conventional Heating cluster_1 Microwave Synthesis CH_adv Advantages: - Scalable to large quantities - Widely available equipment CH_disadv Disadvantages: - Long reaction times - Uneven heating - Potential for side products - Higher energy consumption MW_adv Advantages: - Rapid reaction rates - Higher yields - Cleaner reactions - Energy efficient - High reproducibility MW_disadv Disadvantages: - Specialized equipment required - Scale-up can be challenging - Potential for pressure build-up

References

Assessing the Cytotoxicity of Pyrazine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various pyrazine-based compounds on different cancer cell lines. The information is curated to assist researchers in evaluating the potential of these compounds as anticancer agents. This document summarizes key quantitative data, offers detailed experimental protocols for cytotoxicity assessment, and visualizes the underlying molecular pathways.

Comparative Cytotoxicity of Pyrazine Derivatives

The cytotoxic potential of pyrazine-based compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of various pyrazine derivatives against a range of human cancer cell lines.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 (µM)Reference(s)
Natural Product Hybrids Compounds 55-60MDA-MB-231, MCF-7, A549, HepG-20.99 - 9.99[1]
Betulinic acid–pyrazine compounds (276–277, 280–284)CCRF-CEM, K562, CEM-DNR, K562-TAX0.43 - 18[1][2]
Ligustrazine–chalketone-modified platinum (IV) complexes (61–67)A549, PANC-1, MDA-MB-231, HCT116, SGC-79010.93 - 7.29[1]
Piperlongumine analogs (42–45)U87MG, HCT116, A549, K5620.25 - 8.73[1]
Chalcone–pyrazine derivatives (49-51)MCF-7, A549, Colo-205, A2780, DU-1450.012 - 0.33
Ligustrazine–curcumin hybrids (79–81)A549, A549/DDP0.60 - 2.85[1]
Hederagenin–pyrazine derivative (9)A5493.45[3]
Kinase Inhibitors Imidazo[4,5-b]pyrazine core compounds (17-21)Baf3 NTRK1, MK120.2 nM - 96.25 nM[4]
Pyrazine-2-carbonitrile (Prexasertib)Ovarian Cancer Cells1 nM (IC50)[4]
Pyrazine-2-carboxamide (Darovasertib)Uveal Melanoma Cells0.4 - 3.1 nM (IC50)[4]
Metal Complexes (C^Npz^C)Au(III) Carbene Complex (2)HL60, MCF-7, A549Sub-micromolar[5]
Co(L)Cl2 (L=Pyrazine derivative)U87 MG7.69 ± 2.17 µg/mL[6]
Other Synthetic Derivatives Dispiropiperazine derivative (SPOPP-3)SW480 and other cancer cell lines0.63 - 13[7]
Pyrazine-2-diazohydroxideA20422 - 61 µg/mL[8]

Experimental Protocols

A fundamental technique for assessing the cytotoxicity of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

1. Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Pyrazine-based test compounds

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • 96-well cell culture plates

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Maintain the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells during their logarithmic growth phase using an appropriate detachment agent (e.g., Trypsin-EDTA).

    • Determine the cell concentration and viability.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazine-based test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO alone as a vehicle control, and wells with untreated cells as a negative control.

  • MTT Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Following the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of pyrazine-based compounds are often mediated through the modulation of specific cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer agents.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of novel compounds.

G cluster_0 Compound Preparation & Cell Culture cluster_1 Cytotoxicity Assay cluster_2 Data Analysis & Interpretation CompoundPrep Prepare Stock Solutions (Pyrazine Derivatives) Treatment Treat Cells with Compound Dilutions CompoundPrep->Treatment CellCulture Maintain & Seed Cancer Cell Lines CellCulture->Treatment MTT_Incubation Add MTT Reagent & Incubate Treatment->MTT_Incubation Measurement Solubilize Formazan & Measure Absorbance MTT_Incubation->Measurement DataAnalysis Calculate % Viability & Determine IC50 Measurement->DataAnalysis Mechanism Further Mechanistic Studies DataAnalysis->Mechanism

A typical workflow for assessing the cytotoxicity of novel compounds.
Protein Kinase Inhibition

Many pyrazine-based compounds function as protein kinase inhibitors.[4] Protein kinases are crucial enzymes that regulate a wide array of cellular processes, including proliferation, survival, and differentiation. In many cancers, these kinases are dysregulated, leading to uncontrolled cell growth. Pyrazine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby blocking the signaling cascade.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazine Compound ATP ATP Kinase_active Protein Kinase (Active Site) ATP->Kinase_active Substrate Substrate Protein Substrate->Kinase_active Phospho_Substrate Phosphorylated Substrate (Cell Proliferation) Kinase_active->Phospho_Substrate Pyrazine Pyrazine Inhibitor Kinase_inhibited Protein Kinase (Active Site Blocked) Pyrazine->Kinase_inhibited No_Phosphorylation No Phosphorylation (Inhibition of Proliferation) Kinase_inhibited->No_Phosphorylation ATP_blocked ATP ATP_blocked->Kinase_inhibited Substrate_blocked Substrate Protein Substrate_blocked->Kinase_inhibited

Mechanism of ATP-competitive protein kinase inhibition.
Induction of Apoptosis

Several pyrazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Some pyrazine compounds can modulate the expression of key apoptosis-regulating proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, leading to the activation of caspases and subsequent cell death.

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Pyrazine Pyrazine Compound Bax Bax (Pro-apoptotic) Activation Pyrazine->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Pyrazine->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 DeathReceptor Death Receptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by pyrazine compounds.
Activation of the NRF2/ARE Pathway

Certain pyrazine-containing compounds can activate the Nuclear factor erythroid 2-related factor 2 (NRF2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, NRF2 is kept inactive in the cytoplasm. Upon exposure to inducers, such as some pyrazine derivatives, NRF2 is released, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of cytoprotective genes. While often associated with protective effects, sustained activation of this pathway in cancer cells can also contribute to chemoresistance.

G cluster_0 Cytoplasm cluster_1 Nucleus Pyrazine Pyrazine Compound Keap1 Keap1 Pyrazine->Keap1 NRF2_cyto NRF2 Keap1->NRF2_cyto Release Ub Ubiquitination & Degradation NRF2_cyto->Ub Basal State NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocation ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Gene_Expression Expression of Cytoprotective Genes ARE->Gene_Expression

Activation of the NRF2/ARE signaling pathway.

References

A Comparative Guide to the Biological Efficacy of Nitrile and Carboxamide Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of nitrile and carboxamide pyrazine derivatives, supported by experimental data from various studies. The information is intended to assist researchers in understanding the therapeutic potential and mechanisms of action of these two important classes of heterocyclic compounds.

Introduction

Pyrazine derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antifungal, and antitumor effects.[1] Among the various functionalizations of the pyrazine ring, the nitrile (-CN) and carboxamide (-CONH2) moieties have been extensively explored to modulate biological activity. This guide focuses on a direct comparison of these two derivatives, summarizing their performance in key biological assays and elucidating their underlying mechanisms of action.

Comparative Biological Efficacy

The following tables summarize the quantitative data on the antimicrobial and antitumor activities of representative nitrile and carboxamide pyrazine derivatives, as reported in the scientific literature.

Antimicrobial Activity

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivativeM. tuberculosis H37RvS. aureusE. coliC. albicansA. nigerReference
Carboxamide 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide1.56----[2]
3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide6.25----[2]
P1 (a pyrazine carboxamide derivative)6.25--++[3]
P2 (a pyrazine carboxamide derivative)---+++[3]
Nitrile 1-B (a dicarbonitrile pyrazine derivative)12.5----[2]
8-A (a cyanopyrazine-2-carboxamide)12.5----[2]
8-B (a dicarbonitrile pyrazine derivative)6.25----[2]

Note: "-" indicates data not available in the cited source. "+" indicates activity, with "++" representing higher activity.[3]

Antitumor Activity

The antitumor efficacy is commonly measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Table 2: Comparative Antitumor Activity (IC50 in µM)

Compound ClassDerivativeCell LineIC50 (µM)Reference
Carboxamide Darovasertib (a pyrazine-2-carboxamide)-1.9 nM (PKCα)[4]
Compound 18i (a 3-amino-pyrazine-2-carboxamide)FGFR1-4Favorable in vitro activity[5]
Compound 9c (a quinoline-pyrazine carboxamide)UO-31 (Renal Cancer)Growth % -49.98[6]
Compound 11d (a quinoline-pyrazine carboxamide)UO-31 (Renal Cancer)Growth % -83.76[6]
Nitrile Prexasertib (a pyrazine-2-carbonitrile)-1.4 nM (CHK1)[4]
Curcumin-pyrazine hybrid 79A549, A549/DDP0.60 - 2.85[7]
Flavono-pyrazine hybrid 89MCF-710.43[8]
Flavono-pyrazine hybrid 88HT-2910.67[8]

Note: "nM" denotes nanomolar concentration. Some data is presented as percentage growth inhibition rather than IC50.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of antimicrobial activity.

  • Media Preparation: Mueller-Hinton agar is prepared according to the manufacturer's instructions and sterilized by autoclaving.

  • Inoculum Preparation: A bacterial or fungal suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: The microbial inoculum is evenly spread onto the surface of the agar plates.

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are created in the agar using a sterile borer.

  • Compound Application: A fixed volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well. A standard antibiotic and the solvent are used as positive and negative controls, respectively.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

This method provides a quantitative measure of antimicrobial activity (MIC).[9]

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: A microbial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: A growth control (broth and inoculum, no compound) and a sterility control (broth only) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the antiproliferative activity of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.

Signaling Pathways and Mechanisms of Action

Pyrazine derivatives exert their biological effects by modulating various cellular signaling pathways.

Inhibition of Kinase Signaling Pathways

A significant number of pyrazine derivatives, including both nitrile and carboxamide analogs, function as potent inhibitors of protein kinases.[4][9] These enzymes are crucial for cell signaling, and their dysregulation is a hallmark of cancer. Pyrazine-based inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[1][8]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Proliferation_Survival Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation_Survival Promotes Pyrazine_Inhibitor Pyrazine Derivative (Nitrile or Carboxamide) Pyrazine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits (ATP-competitive)

Caption: Kinase inhibition by pyrazine derivatives.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[10] Some pyrazine derivatives have been shown to inhibit the NF-κB pathway, which is often constitutively active in cancer cells, thereby promoting apoptosis and reducing inflammation.[7]

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK_Complex IKK Complex Stimulus->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (bound) Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation Pyrazine_Inhibitor Pyrazine Derivative Pyrazine_Inhibitor->IKK_Complex Inhibits Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene_Expression Promotes Transcription

Caption: Inhibition of the NF-κB signaling pathway.

Experimental and Logical Workflow

The general workflow for the synthesis and biological evaluation of pyrazine derivatives is depicted below.

Experimental_Workflow Start Starting Materials (e.g., aminopyrazine, carboxylic acid/nitrile precursors) Synthesis Chemical Synthesis (e.g., amidation, cyanation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening (Antimicrobial, Antitumor) Purification->Biological_Screening Data_Analysis Data Analysis (MIC, IC50 determination) Biological_Screening->Data_Analysis Mechanism_Studies Mechanism of Action Studies (Signaling Pathway Analysis) Data_Analysis->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General experimental workflow.

Conclusion

Both nitrile and carboxamide pyrazine derivatives demonstrate significant potential as therapeutic agents, particularly in the fields of antimicrobial and anticancer drug discovery. The choice between a nitrile or carboxamide functional group can have a profound impact on the biological activity and mechanism of action.

  • Carboxamide derivatives have shown potent antimycobacterial and antitumor activities, with some compounds like Darovasertib reaching clinical approval. The carboxamide group can participate in crucial hydrogen bonding interactions with biological targets.[4]

  • Nitrile derivatives also exhibit strong biological effects, with compounds like Prexasertib showing potent kinase inhibition.[4] The nitrile group can act as a hydrogen bond acceptor and contribute to the overall electronic properties of the molecule.

References

A Comparative Guide to the Cross-Reactivity of Pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of several pyrazine-based kinase inhibitors. Understanding the selectivity of these compounds is critical for interpreting experimental results, predicting potential off-target effects, and guiding drug development efforts. This document summarizes quantitative cross-reactivity data, details the experimental protocols for key kinase assays, and visualizes the relevant signaling pathways.

Cross-Reactivity Profiling Data

The following tables summarize the cross-reactivity data for selected pyrazine-based kinase inhibitors against their primary targets and a panel of off-target kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or percentage of control from KINOMEscan™ assays, where a lower value indicates stronger binding or inhibition.

Pyrazine-Based FLT3/AXL Inhibitor: Gilteritinib

Gilteritinib is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[1] While highly potent against its primary targets, kinome profiling reveals interactions with other kinases.[1][2]

Kinase TargetPercentage of Control (@ 100 nM)Primary Cellular Process
FLT3 < 1% Hematopoiesis, cell proliferation
AXL < 1% Cell survival, proliferation, migration
ALK< 10%Neuronal development, cell proliferation
LTK< 1%Cell growth and survival
TRKA< 10%Neuronal survival and differentiation
ROS1< 10%Cell growth and proliferation

Data sourced from KINOMEscan™ assays.[1]

Pyrazine-Based BTK Inhibitor: Acalabrutinib

Acalabrutinib is a second-generation, highly selective inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of certain B-cell malignancies.[3] Compared to the first-generation inhibitor ibrutinib, acalabrutinib exhibits a more favorable selectivity profile with fewer off-target effects.[4]

Kinase TargetIC50 (nM)Primary Cellular Process
BTK 3 B-cell development, signaling, and survival
EGFR> 1000Cell growth, proliferation, differentiation
ITK> 1000T-cell signaling
TEC> 1000Signal transduction in hematopoietic cells

IC50 values are approximate and compiled from various biochemical assays.

Pyrazine-Based CHK1 Inhibitors: Prexasertib and SRA737

Prexasertib (LY2606368) and SRA737 are potent inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response.[5][6] Their cross-reactivity profiles reveal inhibition of other kinases at higher concentrations.[5][7]

InhibitorTarget KinaseIC50 (nM)Off-Target Kinases (IC50 < 100 nM)
Prexasertib CHK1 <1 CHK2 (~8 nM), RSK1, MELK, SIK, BRSK2, ARK5[8]
SRA737 CHK1 1.4 >90-fold selectivity against a panel of 124 kinases[7]

Data compiled from various biochemical kinase assays.[7][8]

Experimental Protocols

Detailed methodologies for common kinase inhibitor profiling assays are provided below.

KINOMEscan™ Competitive Binding Assay

This assay quantifies the binding affinity of a test compound to a large panel of kinases.

Principle: The assay is based on the competitive displacement of an immobilized, broad-spectrum kinase inhibitor by the test compound. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.[9][10][11]

Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed as fusions with a DNA tag for quantification.[11]

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.[11]

  • Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.[9][11]

  • Quantification: After incubation, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.[9][10]

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates a stronger interaction between the test compound and the kinase. These values can be used to calculate the dissociation constant (Kd).[1]

ADP-Glo™ Luminescent Kinase Activity Assay

This assay measures the enzymatic activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[12][13][14]

Methodology:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in a multi-well plate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP.

    • Incubate at room temperature for approximately 40 minutes.[13]

  • ADP to ATP Conversion and Luminescence Generation:

    • Add the Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture.

    • Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent luminescent reaction.[13]

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by the described pyrazine-based kinase inhibitors and a generalized experimental workflow.

FLT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binding & Dimerization JAK JAK FLT3_Receptor->JAK Activation PI3K PI3K FLT3_Receptor->PI3K Activation RAS RAS FLT3_Receptor->RAS Activation STAT5 STAT5 JAK->STAT5 Phosphorylation STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer AKT AKT PI3K->AKT Activation Gene_Transcription Gene Transcription (Proliferation, Survival) AKT->Gene_Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription Gilteritinib Gilteritinib Gilteritinib->FLT3_Receptor Inhibition STAT5_dimer->Gene_Transcription

Caption: FLT3 Signaling Pathway and Inhibition by Gilteritinib.

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding & Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC PKC DAG_IP3->PKC Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux NF_kB NF-κB PKC->NF_kB Ca_Flux->NF_kB Gene_Transcription Gene Transcription (B-Cell Proliferation, Survival) NF_kB->Gene_Transcription

Caption: BTK Signaling Pathway and Inhibition by Acalabrutinib.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binding & Dimerization JAK JAK Cytokine_Receptor->JAK STAT STAT Cytokine_Receptor->STAT Recruitment JAK->Cytokine_Receptor JAK->STAT Phosphorylation STAT_Dimer STAT Dimer STAT->STAT_Dimer Pyrazine_Inhibitor Pyrazine-Based JAK Inhibitor Pyrazine_Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Immunity) STAT_Dimer->Gene_Transcription

Caption: Generalized JAK-STAT Signaling Pathway.

CHK1_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_cell_cycle Cell Cycle Control DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Sensing CHK1 CHK1 ATR->CHK1 Activation Cdc25 Cdc25 CHK1->Cdc25 Inhibition Prexasertib_SRA737 Prexasertib / SRA737 Prexasertib_SRA737->CHK1 Inhibition CDK CDK Cdc25->CDK Activation Cell_Cycle_Arrest Cell Cycle Arrest CDK->Cell_Cycle_Arrest

Caption: CHK1-Mediated DNA Damage Response Pathway.

Experimental_Workflow cluster_workflow Generalized Kinase Assay Workflow Compound_Prep Compound Dilution Assay_Setup Assay Plate Setup (Kinase, Substrate, ATP) Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Signal Detection (Luminescence, Fluorescence, etc.) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

References

Confirming the Structure of 3-Amino-5-chloropyrazine-2-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques and supporting experimental data for the structural confirmation of 3-Amino-5-chloropyrazine-2-carbonitrile and its derivatives. The methodologies outlined below are fundamental for the unambiguous elucidation of the chemical structure of these and similar heterocyclic compounds, which are of significant interest in medicinal chemistry.

Comparative Spectroscopic Data Analysis

The structural confirmation of this compound derivatives relies on a combination of spectroscopic methods. While specific data will vary based on the derivative, the following tables provide a comparative summary of expected spectroscopic characteristics for a series of 5-substituted pyrazine-2-carbonitrile derivatives, offering a baseline for analysis.

Table 1: 1H NMR Spectral Data (δ, ppm) in CDCl3

Substituent (at C-5)H-3H-6Other Protons
-H (Pyrazine-2-carbonitrile)8.86 (d, J = 1.6 Hz)8.72 (dd, J = 2.5, 1.6 Hz)9.21 (d, J = 2.5 Hz, H-2)
-CH3 (5-methylpyrazine-2-carbonitrile)8.65 (s)8.55 (s)2.65 (s, 3H, CH3)
-Br (5-bromopyrazine-2-carbonitrile)8.85 (d, J = 1.5 Hz)8.95 (d, J = 1.5 Hz)-
-NH2 (5-aminopyrazine-2-carbonitrile)8.35 (d, J = 1.5 Hz)7.95 (d, J = 1.5 Hz)5.10 (br s, 2H, NH2)
-OCH3 (5-methoxypyrazine-2-carbonitrile)8.40 (d, J = 1.4 Hz)8.10 (d, J = 1.4 Hz)4.05 (s, 3H, OCH3)

Data synthesized from multiple sources for illustrative comparison.[1]

Table 2: 13C NMR Spectral Data (δ, ppm) in CDCl3

Substituent (at C-5)C-2C-3C-5C-6CNOther Carbons
-H (Pyrazine-2-carbonitrile)130.5148.2145.1144.8115.8-
-CH3 (5-methylpyrazine-2-carbonitrile)129.8147.5155.2143.1116.221.5 (CH3)
-Br (5-bromopyrazine-2-carbonitrile)130.1149.5132.8146.2115.1-
-NH2 (5-aminopyrazine-2-carbonitrile)128.7145.3158.9135.2117.1-
-OCH3 (5-methoxypyrazine-2-carbonitrile)129.2146.8163.5130.1116.555.8 (OCH3)

Data synthesized from multiple sources for illustrative comparison.[1]

Table 3: Key IR Absorption Frequencies (cm-1)

Functional GroupCharacteristic Absorption Range
N-H (Amine)3300-3500 (usually two bands for -NH2)
C≡N (Nitrile)2210-2260
C=N, C=C (Aromatic Ring)1400-1600
C-Cl (Chloro)600-800

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker Avance III 400 MHz NMR spectrometer or an equivalent instrument is typically used.

  • Sample Preparation : Samples are dissolved in a suitable deuterated solvent, such as CDCl3 or DMSO-d6, with tetramethylsilane (TMS) used as an internal standard.

  • Data Acquisition and Processing : 1H and 13C NMR spectra are recorded at ambient temperature. The acquired Free Induction Decays (FIDs) are then Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[1]

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer, such as a Shimadzu IR-435U-04, is commonly employed.

  • Sample Preparation : Samples are typically prepared as potassium bromide (KBr) pellets.

  • Data Acquisition : IR spectra are recorded over a standard range (e.g., 4000-400 cm-1).

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

  • Data Acquisition : The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded to determine the molecular weight and elemental composition of the compound.

Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals are grown, often by slow evaporation of a saturated solution of the compound in a suitable solvent.

  • Data Collection : A single crystal of appropriate size is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected over a range of orientations.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates, bond lengths, and bond angles.[2]

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound derivatives.

Workflow for Structural Confirmation of this compound Derivatives start Synthesis of Derivative purification Purification (e.g., Crystallization, Chromatography) start->purification nmr NMR Spectroscopy (1H, 13C, etc.) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms preliminary_structure Propose Preliminary Structure nmr->preliminary_structure ir->preliminary_structure ms->preliminary_structure xray Single-Crystal X-ray Diffraction confirm_structure Confirm Final Structure xray->confirm_structure preliminary_structure->xray For Unambiguous Confirmation preliminary_structure->confirm_structure end Structure Confirmed confirm_structure->end

Caption: Experimental workflow for structural confirmation.

References

Comparative Docking Performance of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of molecular docking studies on pyrazine-based compounds reveals their significant potential across a spectrum of therapeutic targets, including antibacterial, anticancer, and anti-HIV agents. These in silico investigations provide valuable insights into the binding affinities and interaction mechanisms of pyrazine derivatives, guiding the rational design of more potent and selective drug candidates.

The following table summarizes the key quantitative data from various comparative docking studies of pyrazine compounds against different biological targets. This data highlights the binding efficacy of these compounds and provides a basis for structure-activity relationship (SAR) analysis.

Study FocusCompound/DerivativeTarget Protein (PDB ID)Docking Score/Binding Energy (kcal/mol)Key InteractionsReference
Antibacterial Pyrazine-pyridone derivative 5dBacterial Target (4DUH)-7.4519Hydrogen-donor and π-hydrogen bonds.[1][1]
Antibacterial Pyrazine carboxamide 5dDNA gyrase (5ZTJ)-7.5648Strong binding affinity.[2][2]
Anti-HIV Pyrazine-thiazolidinone derivatives 13 & 14HIV-1 Reverse Transcriptase (1ZD1, 1RT2, 1FKP, 1FK9)Good dock score and binding energy reported.Hydrogen bonds, hydrophobic interactions, and pi-pi interactions.[3][3]
Anticancer (HDAC Inhibitors) Pyrazine linked 2-aminobenzamide 19fHDAC1, HDAC2, HDAC3High selectivity reported.π–π interactions with F150/155/144 and F205/210/200 in HDAC1/2/3.[4][4]
Anticancer (PIM-1 Kinase Inhibitors) 3-(pyrazin-2-yl)-1H-indazole derivative (Compd 25)PIM-1 Kinase (2XJ1)-11.084 (XP Gscore)Hydrogen bond interactions with Glu121, Asp186, Glu171, and Asp131.[5][5]

Experimental Protocols for Molecular Docking

A representative experimental protocol for a comparative molecular docking study of pyrazine compounds is detailed below. This protocol is a synthesis of methodologies reported in the cited literature and common practices in the field.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the pyrazine derivatives are sketched using molecular modeling software and are then optimized using a suitable force field (e.g., MMFF94). The optimized structures are saved in a format compatible with the docking software (e.g., .mol2 or .pdbqt).

  • Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein, and charges are assigned. The protein structure is then minimized to relieve any steric clashes.

2. Active Site Definition and Grid Generation:

  • The binding site is defined based on the co-crystallized ligand in the PDB structure or through literature information.

  • A grid box is generated around the defined active site. The dimensions of the grid box are set to be large enough to accommodate the pyrazine ligands.

3. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock Vina, Glide, or VLifeMDS.

  • For AutoDock Vina, a Lamarckian genetic algorithm is commonly employed. The exhaustiveness of the search is typically set to a value between 8 and 20 to ensure a thorough exploration of the conformational space.

  • For Glide, different precision modes such as Standard Precision (SP) or Extra Precision (XP) can be used.

  • The docking simulation generates multiple binding poses for each ligand, ranked by their docking scores or binding energies.

4. Analysis of Docking Results:

  • The top-ranked poses for each pyrazine derivative are analyzed to identify key intermolecular interactions with the amino acid residues in the active site.

Visualization of the Comparative Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study of pyrazine compounds.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Pyrazine Compounds) grid_gen Grid Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (Target Receptor) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock, Glide) grid_gen->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis sar_analysis SAR & Lead Identification pose_analysis->sar_analysis

References

Safety Operating Guide

Proper Disposal of 3-Amino-5-chloropyrazine-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Amino-5-chloropyrazine-2-carbonitrile, a halogenated aromatic amine and nitrile compound. Adherence to these procedures is critical for mitigating potential hazards and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an authorized hazardous or special waste collection point, in accordance with local regulations.[2] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Experimental Protocol for Waste Segregation and Collection:
  • Waste Identification and Segregation:

    • Isolate all waste containing this compound. This includes pure compound, solutions, and contaminated materials such as filter paper, pipette tips, and disposable labware.

    • Avoid mixing this waste stream with incompatible materials, such as strong oxidizing agents.

  • Containerization:

    • Place the segregated waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition and free from leaks.

    • For liquid waste, use a container with a secure screw cap. For solid waste, a sealed bag or a wide-mouth container is appropriate.

  • Labeling:

    • The waste container must be clearly labeled with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • Primary hazards associated with the compound (e.g., "Toxic," "Irritant").

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.

    • Keep the container away from heat, sparks, and open flames.

    • Ensure the storage area is secure and accessible only to authorized personnel.

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[2] Avoid generating dust.[2]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Wash the spill area with soap and water, and collect the cleaning materials as hazardous waste.[2]

Final Disposal

The final step is the transfer of the collected hazardous waste to a licensed disposal facility. This is typically managed through your institution's Environmental Health and Safety (EHS) department.

  • Contact EHS: Schedule a pickup for your properly labeled and containerized hazardous waste.

  • Documentation: Complete any required waste manifests or forms provided by your EHS department.

Logical Workflow for Disposal

cluster_0 start Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill segregate Segregate Waste ppe->segregate containerize Containerize in Labeled and Sealed Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage ehs Contact EHS for Pickup storage->ehs spill->ppe No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->containerize dispose Dispose via Licensed Hazardous Waste Facility ehs->dispose

Caption: Decision-making workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Amino-5-chloropyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-5-chloropyrazine-2-carbonitrile

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 54632-11-0). Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment. The following recommendations are based on available safety data sheets and information from structurally similar compounds.

Hazard Identification and Personal Protective Equipment (PPE)

While a complete hazard profile for this compound is not fully detailed in all safety data sheets, related compounds exhibit several hazards. For instance, 5-Amino-3-chloropyrazine-2-carbonitrile is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, a cautious approach is mandatory.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness).Prevents skin contact and irritation.[1][2] Disposable gloves should be changed frequently and immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles if a splash hazard exists.Protects against eye irritation from dust particles or splashes.[1][2]
Skin and Body Protection A laboratory coat must be worn at all times. For larger quantities or when there is a significant risk of contamination, consider additional protective clothing.Minimizes skin exposure and protects personal clothing from contamination.[1][2]
Respiratory Protection Work should be conducted in a certified chemical fume hood or a well-ventilated enclosure to minimize dust inhalation.[2][3] If a fume hood is unavailable or insufficient, a NIOSH-approved respirator with a particulate filter is required.Prevents respiratory tract irritation from airborne dust.[1]

Operational Plan: Step-by-Step Handling Protocol

Following a structured operational plan minimizes risks during the handling of this compound.

1. Preparation and Engineering Controls:

  • Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.

  • Ventilation: All handling of solid this compound, including weighing and transferring, must be performed in a certified chemical fume hood to control dust.[2][3]

  • Gather Materials: Assemble all required equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood to minimize movement in and out of the controlled area.

2. Handling the Compound:

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][4] Always wash hands thoroughly with soap and water after handling the chemical.[1]

  • Transfer: When transferring the powder, use techniques that minimize dust generation. Avoid pouring the solid from a height.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][5] Do not breathe in dust or vapors.[1][5]

3. Post-Handling and Cleanup:

  • Decontamination: Clean all equipment and the work surface within the fume hood thoroughly after use.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: first gloves, then the lab coat, and finally eye protection.

  • Hand Washing: Wash hands again thoroughly before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Hazardous Waste: All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and paper towels, must be treated as hazardous waste.[2][3]

  • Containerization: Collect all contaminated solid waste in a designated, clearly labeled, and sealable hazardous waste container.[1][3]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

Disposal Procedure:

  • Consult Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Authorized Disposal: Arrange for the disposal of the hazardous waste through an authorized waste management company.[1][3] Do not dispose of this chemical down the drain or in the regular trash.[3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound.

prep 1. Preparation - Don PPE - Verify fume hood function - Gather materials handling 2. Handling - Weigh and transfer in fume hood - Minimize dust generation - Avoid all personal contact prep->handling cleanup 3. Post-Handling - Decontaminate workspace - Clean equipment handling->cleanup disposal 5. Waste Disposal - Segregate contaminated waste - Store in labeled container - Arrange for pickup handling->disposal During & After ppe_removal 4. PPE Removal - Remove gloves first - Remove lab coat - Remove eye protection cleanup->ppe_removal wash 6. Final Wash - Wash hands thoroughly ppe_removal->wash

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.